molecular formula C6H8N2OS B2919200 (2-(Methylthio)pyrimidin-4-yl)methanol CAS No. 102921-92-6

(2-(Methylthio)pyrimidin-4-yl)methanol

Cat. No.: B2919200
CAS No.: 102921-92-6
M. Wt: 156.2
InChI Key: NTKSOHDODBYGFL-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyrimidin-4-yl)methanol is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.2. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylsulfanylpyrimidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKSOHDODBYGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2-(Methylthio)pyrimidin-4-yl)methanol in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents[1]. Its derivatives are pivotal in developing drugs with diverse activities, such as anticancer, antiviral, and anti-inflammatory properties[1][2][3]. This compound, in particular, serves as a crucial intermediate and building block. The methylthio group at the C2 position and the hydroxymethyl group at the C4 position offer versatile handles for further chemical modification, making this compound a valuable starting point for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs[1].

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two robust strategies: the reduction of a C4-carboxylic acid precursor and the reduction of a C4-carbaldehyde. The discussion will emphasize the chemical logic behind each synthetic step, provide detailed experimental protocols, and offer insights into the practical execution of these transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary functional group, a primary alcohol, can be readily formed through the reduction of a more oxidized functional group at the same position, namely an aldehyde or a carboxylic acid (or its ester derivative). This leads to two main strategic disconnections, as illustrated below.

G TM This compound (Target Molecule) Aldehyde 2-(Methylthio)pyrimidine-4-carbaldehyde TM->Aldehyde Reduction (e.g., NaBH4) Acid 2-(Methylthio)pyrimidine-4-carboxylic Acid (or Ester) TM->Acid Reduction (e.g., LiAlH4) Halopyrimidine 4-Halo-2-(methylthio)pyrimidine Aldehyde->Halopyrimidine Formylation Acid->Halopyrimidine Cyanation then Hydrolysis Pyrimidinone 2-(Methylthio)pyrimidin-4(3H)-one Halopyrimidine->Pyrimidinone Chlorination (e.g., POCl3) Thiouracil 2-Thiouracil Pyrimidinone->Thiouracil S-Methylation

Caption: Retrosynthetic pathways for this compound.

Pathway 1: Synthesis via Reduction of a Carboxylic Acid Precursor

This pathway is a robust and widely applicable method that builds the pyrimidine core from basic precursors and functionalizes it sequentially before the final reduction. It offers reliability and scalability, relying on well-established chemical transformations.

Workflow for Pathway 1

G cluster_0 Pathway 1: Carboxylic Acid Reduction Route A 2-Thiouracil B 2-(Methylthio)pyrimidin- 4(3H)-one A->B  Methyl Iodide,  NaOH   C 4-Chloro-2-(methylthio)- pyrimidine B->C  POCl3, Heat   D 2-(Methylthio)pyrimidine- 4-carbonitrile C->D  NaCN, DMSO   E 2-(Methylthio)pyrimidine- 4-carboxylic Acid D->E  Acid or Base  Hydrolysis   F (2-(Methylthio)pyrimidin- 4-yl)methanol E->F  LiAlH4, THF  

Caption: Step-wise workflow for the synthesis via a carboxylic acid intermediate.

Step 1.1: S-Methylation of 2-Thiouracil

Causality and Expertise: The synthesis begins with the S-methylation of commercially available 2-thiouracil. The thiourea moiety within the pyrimidine ring exists in a thione-thiol tautomerism. In a basic medium, the thiol form is deprotonated to a thiolate anion, a potent nucleophile. This anion readily attacks an electrophilic methyl source, such as methyl iodide, to form the stable S-methyl thioether. This step is highly efficient and foundational for installing the required methylthio group at the C2 position.[4]

Experimental Protocol:

  • Dissolve 2-thiouracil (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Cool the resulting pale-yellow solution to 0 °C and acidify with glacial acetic acid to precipitate the product.

  • Collect the white precipitate of 2-(methylthio)pyrimidin-4(3H)-one by vacuum filtration, wash with cold water, and dry.[4]

Step 1.2: Chlorination of 2-(Methylthio)pyrimidin-4(3H)-one

Causality and Expertise: The C4-hydroxyl group (in its tautomeric keto form) is a poor leaving group. To facilitate nucleophilic substitution at this position, it must be converted into a better leaving group. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom. The resulting 4-chloro-2-(methylthio)pyrimidine is now activated for the introduction of a carbon-based functional group.

Experimental Protocol:

  • Carefully add 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-2-(methylthio)pyrimidine.

Step 1.3: Cyanation and Hydrolysis to Carboxylic Acid

Causality and Expertise: The chloro group at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr). The introduction of a cyanide ion (from NaCN or KCN) displaces the chloride to form 2-(methylthio)pyrimidine-4-carbonitrile. This nitrile is a stable intermediate that can be readily hydrolyzed under either acidic or basic conditions to furnish the desired 2-(methylthio)pyrimidine-4-carboxylic acid[5][6]. This two-step sequence is a classic and reliable method for converting an aryl halide to a carboxylic acid.

Experimental Protocol (Cyanation):

  • Dissolve 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Add sodium cyanide (NaCN, 1.2 eq) and a catalytic amount of a phase-transfer catalyst if needed.

  • Heat the mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, pour into water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to obtain the crude nitrile, which can be purified by chromatography or used directly in the next step.

Experimental Protocol (Hydrolysis):

  • Suspend the crude 2-(methylthio)pyrimidine-4-carbonitrile in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the solution and, if performed under basic conditions, acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 2-(methylthio)pyrimidine-4-carboxylic acid.

Step 1.4: Reduction of Carboxylic Acid to the Alcohol

Causality and Expertise: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to efficiently reduce the carboxyl group to a primary alcohol.[7] The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of an aluminate species and subsequent reduction of the intermediate aldehyde. This method is highly effective for pyrimidine systems, as demonstrated in the synthesis of related hydroxymethyl pyrimidines.[8]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. Purify by column chromatography or recrystallization as needed.

Pathway 2: Synthesis via Reduction of a Carbaldehyde Precursor

This alternative pathway offers a more convergent approach, culminating in a mild and selective reduction of a pre-formed aldehyde. If the aldehyde intermediate is readily accessible, this route can be more efficient.

Step 2.1: Synthesis of 2-(Methylthio)pyrimidine-4-carbaldehyde

The key intermediate, 2-(methylthio)pyrimidine-4-carbaldehyde, is commercially available but can also be synthesized.[9] A common strategy involves a metal-halogen exchange on a 4-halopyrimidine (prepared as in Step 1.2) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Step 2.2: Reduction of Carbaldehyde to the Alcohol

Causality and Expertise: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Unlike carboxylic acids, aldehydes are readily reduced by mild and selective hydride reagents such as sodium borohydride (NaBH₄). This reagent is preferred over LiAlH₄ due to its greater functional group tolerance, safety, and ease of handling, as the reaction can be performed in protic solvents like methanol or ethanol.

Experimental Protocol:

  • Dissolve 2-(methylthio)pyrimidine-4-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Once complete, quench the excess NaBH₄ by the slow addition of acetone or dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product.

  • Purify by silica gel chromatography to obtain pure this compound.

Comparative Analysis and Data Summary

FeaturePathway 1 (Carboxylic Acid Route)Pathway 2 (Carbaldehyde Route)
Number of Steps Longer (4-5 steps from 2-thiouracil)Shorter (if aldehyde is available)
Key Reagents LiAlH₄, POCl₃, NaCN, Methyl IodideNaBH₄
Reagent Hazards High (LiAlH₄ is pyrophoric, POCl₃ and NaCN are highly toxic)Low to Moderate
Scalability Generally robust and scalableHighly scalable for the final step
Selectivity Final reduction is powerful and less selectiveFinal reduction is mild and highly selective
Overall Yield Moderate, dependent on multiple stepsPotentially higher, especially for the final step

Mandatory Safety Protocols

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. It is pyrophoric upon contact with moisture. All reactions must be conducted in flame-dried glassware under a strictly inert atmosphere (nitrogen or argon). Personnel must wear appropriate PPE, including fire-retardant lab coats, safety glasses, and gloves. Quenching must be performed slowly at low temperatures behind a blast shield.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood, wearing acid-resistant gloves and full facial protection.

  • Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. Contact with acid liberates deadly hydrogen cyanide gas. All manipulations must be performed in a fume hood. A dedicated cyanide waste stream and an emergency cyanide antidote kit should be available.

  • Methyl Iodide: A potent alkylating agent and suspect carcinogen. It is volatile and toxic. Handle only in a fume hood with appropriate gloves.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic routes. The reduction of a carboxylic acid precursor, while longer, is a classic and dependable pathway built upon fundamental heterocyclic chemistry transformations. The alternative reduction of a carbaldehyde precursor provides a more convergent and milder final step, making it highly attractive if the aldehyde intermediate is readily accessible. The choice of pathway will ultimately depend on the starting material availability, scalability requirements, and the laboratory's capacity to handle the hazardous reagents involved in the longer, more traditional route. Both methods provide reliable access to this valuable building block, empowering further research and development in medicinal chemistry.

References

  • ResearchGate. (n.d.). Reduction of Pyrimidine Derivatives by LiAlH 4. Retrieved from [Link]

  • Ghareb, N., et al. (n.d.). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. PMC - NIH. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved from [Link]

  • Wolfenden, R., et al. (n.d.). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC - NIH. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE. Retrieved from [Link]

  • Green synthesis of pyrimidine derivative. (n.d.). Retrieved from [Link]

  • Zhang, F-H., et al. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]

  • PubMed. (n.d.). Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • ACS Publications. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Production of Pyrimidobenzazepine Derivatives and Reduction of Organic Pollutant Using Ag/Fe3O4/TiO2/CuO@MWCNTs MNCs. (n.d.). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Porphyrin-systems. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • PubMed. (n.d.). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • University of Dundee. (2021). Antitubercular 2-Pyrazolylpyrimidinones. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-(Methylthio)pyrimidin-4-yl)methanol, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the structure of nucleobases and numerous therapeutic agents. The incorporation of a methylthio group at the C2 position and a hydroxymethyl group at the C4 position creates a molecule with a unique electronic and steric profile, offering potential for diverse biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its empirical characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound and its analogues in drug development pipelines.

Chemical Identity and Structure

A precise understanding of the molecular identity is the bedrock of all subsequent physicochemical analysis.

IdentifierValueSource
IUPAC Name (2-(Methylsulfanyl)pyrimidin-4-yl)methanol[1]
Synonyms [2-(Methylthio)-4-pyrimidinyl]methanol
CAS Number 102921-92-6[2]
Molecular Formula C₆H₈N₂OS[3]
Molecular Weight 156.21 g/mol [3]
Canonical SMILES CSc1nccc(n1)CO[4]
InChI Key NTKSOHDODBYGFL-UHFFFAOYSA-N

The structural arrangement, featuring a pyrimidine ring, a methylthio ether, and a primary alcohol, dictates the compound's polarity, hydrogen bonding capability, and overall reactivity.

Physical and Chemical Properties

The following section details the key physicochemical parameters of this compound. Where specific experimental data is not publicly available, this guide provides robust, industry-standard protocols for their determination.

Physical State and Appearance

The compound is typically supplied as a white to light yellow or dark yellow solid, which may present as a powder or crystalline form.

Boiling Point

The boiling point has been reported to be 322.8°C at 760 mmHg .[5] This relatively high boiling point is indicative of significant intermolecular forces, likely including hydrogen bonding from the methanol moiety and dipole-dipole interactions.

Melting Point

An experimentally determined melting point for this compound is not widely reported in the available literature. The melting point is a critical indicator of purity; a sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.[6]

This protocol describes a self-validating system for obtaining a precise melting point.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Load a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

    • Compact the sample by tapping the tube or dropping it through a long glass tube onto a hard surface.[8]

  • Instrument Setup (Digital Melting Point Apparatus):

    • Set the starting temperature to approximately 15-20°C below the expected melting point. If unknown, a rapid preliminary heating can estimate the approximate range.[8]

    • Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.[6]

  • Measurement and Observation:

    • Insert the capillary tube into the heating block.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts into a clear liquid (T2).[8]

    • The melting range is reported as T1 - T2.

    • Perform the determination in triplicate to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry & Powder Sample Prep2 Load Capillary Tube Prep1->Prep2 Prep3 Compact Sample Prep2->Prep3 Measure1 Set Start Temp & Ramp Rate Prep3->Measure1 Transfer to Apparatus Measure2 Insert Sample Measure1->Measure2 Measure3 Observe & Record T1 Measure2->Measure3 Measure4 Observe & Record T2 Measure3->Measure4 Report Report Melting Range (T1 - T2) Measure4->Report Calculate Range

Caption: Workflow for Melting Point Determination.

Solubility Profile

Quantitative solubility data in common laboratory solvents are not extensively documented. The molecular structure suggests moderate polarity. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, while the pyrimidine nitrogens and the sulfur atom act as hydrogen bond acceptors. Therefore, solubility is expected in polar protic and aprotic solvents.

The shake-flask method remains the gold standard for determining equilibrium solubility, providing trustworthy and reproducible data.[3]

  • System Preparation:

    • Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, methanol, DMSO, acetonitrile) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Sample Processing:

    • Allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant. Centrifugation or filtration (using a filter compatible with the solvent) is required to remove all suspended solid particles.[1]

  • Analysis:

    • Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3]

    • A standard calibration curve must be prepared to ensure accuracy.

  • Reporting:

    • Express solubility in units such as mg/mL or mol/L. The average and standard deviation of the triplicate measurements should be reported.

Lipophilicity (LogP)

This protocol is based on the OECD Guideline 107 for the testing of chemicals, ensuring authoritative and reliable results.[10]

  • Preparation:

    • Prepare mutually saturated solutions of n-octanol and water.

    • Prepare a stock solution of the test compound in the solvent in which it is more soluble.

    • The final concentration in either phase should not exceed 0.01 mol/L.

  • Partitioning:

    • In a suitable vessel, combine known volumes of saturated n-octanol and saturated water.

    • Add a small, known amount of the stock solution.

    • Seal the vessel and shake vigorously until equilibrium is achieved (typically 5-15 minutes). Centrifugation is the most effective method for separating the two phases.[10]

  • Analysis:

    • Determine the concentration of the analyte in each phase (C_octanol and C_water) using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentrations: P = C_octanol / C_water.

    • Calculate LogP: LogP = log₁₀(P) .

    • The experiment should be performed in triplicate with varying solvent volume ratios to validate the result. The resulting six logP values should fall within a range of ± 0.3 units.[10]

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-Octanol & Water P2 Prepare Stock Soln. P1->P2 E1 Combine Phases & Add Analyte P2->E1 E2 Shake to Equilibrate E1->E2 E3 Separate Phases (Centrifuge) E2->E3 A1 Measure [C] in n-Octanol Phase E3->A1 A2 Measure [C] in Water Phase E3->A2 Calc Calculate LogP = log([C]oct/[C]water) A1->Calc A2->Calc

Caption: Workflow for LogP Determination via Shake-Flask Method.

Acidity Constant (pKa)

The pKa value(s) are essential for predicting the ionization state of the molecule at different physiological pH values, which profoundly impacts solubility, permeability, and receptor binding. The pyrimidine nitrogens are basic and can be protonated. An experimental pKa for this compound has not been identified in the literature.

Spectroscopic Characterization

While specific, high-resolution spectra for this compound are not publicly cataloged, its structure allows for a reliable prediction of its spectral features. This serves as an expert guide for researchers confirming the identity and purity of synthesized material.

¹H NMR Spectroscopy
  • Methylthio Protons (-SCH₃): A sharp singlet is expected around δ 2.5-2.7 ppm.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the -OH proton) is expected around δ 4.5-4.8 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 2.0-5.0 ppm.

  • Pyrimidine Ring Protons: Two doublets are expected for the aromatic protons on the pyrimidine ring, likely in the region of δ 7.0-8.8 ppm. The proton at C5 (adjacent to the -CH₂OH) and the proton at C6 will show coupling to each other.

¹³C NMR Spectroscopy
  • Methylthio Carbon (-SCH₃): A signal is expected around δ 12-15 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.

  • Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The C2 carbon (bearing the -SCH₃ group) will be significantly downfield, potentially around δ 170 ppm. The C4 carbon (bearing the -CH₂OH group) would also be downfield, while C5 and C6 will appear in the aromatic region (δ 115-160 ppm).

Mass Spectrometry
  • Molecular Ion (M⁺): In Electron Ionization (EI) mass spectrometry, the molecular ion peak would be observed at m/z = 156.

  • Protonated Molecule ([M+H]⁺): In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 157.

  • Key Fragments: Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or cleavage of the methyl group from the sulfur atom.

Synthesis and Reactivity

Illustrative Synthesis: The reduction of an ester, such as ethyl 2-(methylthio)pyrimidine-4-carboxylate, using a suitable reducing agent like lithium aluminium hydride (LiAlH₄) in an aprotic solvent like THF, would yield the target primary alcohol.[6] The reaction would typically be performed at low temperatures (0°C) and quenched carefully with water and base.

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic building block with significant potential for applications in drug discovery and materials science. While comprehensive experimental data for this specific molecule is sparse in the public domain, this guide provides a framework for its characterization based on its chemical structure and established scientific principles. The detailed protocols for determining melting point, solubility, and lipophilicity offer a robust, self-validating system for researchers to generate high-quality, reliable data. The predictive spectroscopic analysis serves as an authoritative reference for structural confirmation. This document empowers researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

References

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(2-(Methylthio)pyrimidin-4-yl)methanol CAS number 102921-92-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-(Methylthio)pyrimidin-4-yl)methanol (CAS: 102921-92-6): Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrimidine nucleus is a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities from anticancer and antiviral to anti-inflammatory and antibacterial.[1][2] this compound, registered under CAS number 102921-92-6, represents a highly versatile building block within this chemical class. The strategic placement of a reactive hydroxymethyl group and a modifiable methylthio group on the pyrimidine core makes it a valuable precursor for the synthesis of complex, biologically active molecules.[1][3]

This technical guide offers a comprehensive overview of this compound for researchers, chemists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into its synthesis, characterization, and application, with a particular focus on its role in the development of modern therapeutics like kinase inhibitors.

Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis and development. This compound is typically supplied as a solid, ranging in appearance from white to yellow.[4]

Key Properties

The fundamental physicochemical data for this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 102921-92-6[4][5][6]
Molecular Formula C₆H₈N₂OS[7]
Molecular Weight 156.21 g/mol [4][7]
Appearance White to light yellow powder or crystals[4]
Melting Point 59.00 - 61.00 °C
Boiling Point 322.8 °C at 760 mmHg[3][8]
Purity Typically ≥95%[4][9]
Storage Room temperature, sealed and dry[4][8]
InChI Key NTKSOHDODBYGFL-UHFFFAOYSA-N[4]
Analytical Characterization Protocol

Structural confirmation and purity assessment are critical. The following section details the expected results from standard analytical techniques.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. For a sample dissolved in a standard deuterated solvent like CDCl₃ or DMSO-d₆, the following spectral features are anticipated.[10]

  • ¹H NMR:

    • SCH₃ (Singlet): A sharp singlet integrating to 3 protons, expected around δ 2.5-2.7 ppm.

    • CH₂OH (Doublet or Singlet): A signal integrating to 2 protons, typically around δ 4.6-4.8 ppm. It may appear as a doublet if coupled to the hydroxyl proton, or a singlet if exchange is rapid.

    • OH (Triplet or Broad Singlet): A signal integrating to 1 proton, whose chemical shift is highly variable (δ 3-6 ppm) depending on concentration and solvent. It may couple to the adjacent CH₂ group to form a triplet.

    • Pyrimidine H5 (Doublet): A doublet around δ 7.2-7.4 ppm.

    • Pyrimidine H6 (Doublet): A doublet around δ 8.5-8.7 ppm.

  • ¹³C NMR:

    • SCH₃: ~14 ppm

    • CH₂OH: ~63 ppm

    • Pyrimidine C5: ~118 ppm

    • Pyrimidine C4, C6: ~158, 165 ppm (assignment can vary)

    • Pyrimidine C2: ~172 ppm

1.2.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.

  • Expected Molecular Ion: For Electrospray Ionization (ESI) in positive mode, the primary ion observed would be [M+H]⁺ at m/z 157.2.

  • Fragmentation: Common fragmentation pathways would involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the methylthio group.

1.2.3 Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying key functional groups.

  • O-H Stretch: A broad peak in the range of 3200-3600 cm⁻¹ is characteristic of the alcohol group.

  • C-H Stretch: Peaks just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=N and C=C Stretch: A series of sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via the reduction of a corresponding carbonyl compound at the C4 position, typically an ester or an aldehyde. This approach leverages commercially available or readily synthesized pyrimidine precursors.

Proposed Synthetic Workflow

A robust and scalable synthesis begins with the functionalization of the pyrimidine ring, followed by a selective reduction. The workflow below outlines a common and reliable pathway starting from Methyl 2-(methylthio)pyrimidine-4-carboxylate (CAS 64224-67-5).[11]

Synthesis_Workflow Start Methyl 2-(methylthio)pyrimidine- 4-carboxylate Step1 Reduction Start->Step1 Product (2-(Methylthio)pyrimidin- 4-yl)methanol Workup Aqueous Workup & Extraction Step1->Workup 1. Reducing Agent (e.g., NaBH₄) 2. Solvent (e.g., Methanol/THF) Purification Column Chromatography Workup->Purification Crude Product Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of Methyl 2-(methylthio)pyrimidine-4-carboxylate

This protocol is a self-validating system designed for high yield and purity. The choice of sodium borohydride (NaBH₄) as the reducing agent represents a balance of reactivity and safety. While lithium aluminum hydride (LiAlH₄) is also effective for ester reduction, its higher reactivity can sometimes lead to side reactions like ring reduction in sensitive heterocyclic systems, and it requires stricter anhydrous conditions.[12][13] NaBH₄ in a protic solvent like methanol provides a milder and often cleaner reaction.

Materials:

  • Methyl 2-(methylthio)pyrimidine-4-carboxylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 - 3.0 eq)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(methylthio)pyrimidine-4-carboxylate (1.0 eq) in a mixture of anhydrous THF and MeOH (e.g., a 1:1 or 2:1 ratio). Ensure the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Remove the organic solvents under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective. The optimal solvent system should be determined by TLC analysis of the crude material.

  • Execution: The purified fractions containing the product are combined and concentrated under reduced pressure to yield this compound as a solid.

Applications in Drug Discovery

The true value of this compound lies in its application as a strategic intermediate. The pyrimidine core is a "privileged scaffold," meaning it can bind to multiple biological targets, while the methylthio and hydroxymethyl groups serve as versatile handles for chemical elaboration.[1][2]

Role as a Synthetic Building Block

The compound provides two key points for diversification:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in ester or ether linkages.

  • Methylthio Group (-SCH₃): The methylthio group can be oxidized to a sulfoxide or a sulfone, which dramatically alters the electronic properties of the pyrimidine ring and can serve as a key hydrogen bond acceptor in protein-ligand interactions.[14] Furthermore, the sulfone is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various amine or oxygen nucleophiles at the C2 position.[15]

This dual functionality is particularly valuable in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[16][17] Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme, with side chains that provide potency and selectivity.

Logical Workflow in Kinase Inhibitor Synthesis

The following diagram illustrates how this compound can be elaborated into a hypothetical, more complex kinase inhibitor.

Application_Workflow cluster_0 Stage 1: Core Elaboration cluster_1 Stage 2: Side Chain Attachment Start This compound Oxidation Oxidation of -SCH₃ to -SO₂CH₃ Start->Oxidation SNAr SₙAr Reaction with Primary Amine (R¹-NH₂) Oxidation->SNAr Activated Intermediate Intermediate1 2-(R¹-amino)-4-(hydroxymethyl) -pyrimidine SNAr->Intermediate1 Activation Activation of -OH (e.g., to -OTs or -Cl) Intermediate1->Activation Coupling Coupling with Second Fragment (R²) Activation->Coupling FinalProduct Hypothetical Kinase Inhibitor Coupling->FinalProduct

Caption: Logic flow from building block to a complex drug candidate.

This strategic pathway, separating the modification of the C2 and C4 positions, allows for the modular and convergent synthesis of a library of compounds for structure-activity relationship (SAR) studies, a critical process in lead optimization.[18]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

Hazard Identification

The compound is classified with the following hazard statements.[4]

Hazard CodeStatement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

The signal word for this compound is "Warning".[4]

Recommended Handling Protocol

Adherence to standard laboratory safety practices is mandatory.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[19]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[19][20]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[19]

    • Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[19]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[19]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

Storage

For maximum shelf-life and to ensure integrity, the compound should be stored under the following conditions:

  • Container: Keep in a tightly closed, properly labeled container.[8][19]

  • Atmosphere: Store under a dry, inert atmosphere if possible, though it is generally stable in air for short periods.

  • Temperature: Store at room temperature in a cool, dry place away from direct sunlight and incompatible substances like strong oxidizing agents.[4][8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers chemists facile entry into a wide range of complex molecular architectures. Its well-defined physicochemical properties, straightforward synthesis, and dual functional handles for chemical modification make it an invaluable tool in modern drug discovery. Particularly in the pursuit of novel kinase inhibitors, this compound provides a reliable and versatile scaffold for generating compound libraries and optimizing lead candidates. By understanding the technical nuances of its synthesis, characterization, and safe handling as detailed in this guide, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics.

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • Vertex AI Search. CAS 102921-92-6 | this compound.
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  • Acme Synthetic Chemicals. This compound - CAS:102921-92-6.
  • Benchchem. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol.
  • AK Scientific, Inc. Safety Data Sheet - (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol.
  • Fisher Scientific.
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  • ChemicalBook. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3.
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  • PubMed Central. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
  • Google Patents. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
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  • Journal of Medicinal Chemistry. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)

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An In-depth Technical Guide to the Structure Elucidation of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of (2-(Methylthio)pyrimidin-4-yl)methanol, a heterocyclic compound of interest in medicinal and agrochemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a narrative built on the principles of scientific integrity and logical deduction, explaining the causality behind experimental choices and demonstrating how a combination of modern spectroscopic methods provides a self-validating system for structural confirmation. This guide is intended for researchers and professionals in drug development who require a thorough understanding of how to unambiguously determine the structure of novel small molecules. All presented spectral data are predicted based on extensive analysis of structurally related compounds and established principles of spectroscopy, providing a robust framework for the characterization of this and similar molecules.

Introduction and Significance

This compound (CAS No. 102921-92-6, Molecular Formula: C₆H₈N₂OS) belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules, including several approved drugs. The presence of a methylthio group at the 2-position and a hydroxymethyl group at the 4-position suggests potential for diverse chemical modifications, making it a valuable building block in synthetic chemistry. Its utility is noted in the synthesis of antiviral and anticancer agents, as well as in the development of agrochemicals.[1] Given its importance as a synthetic intermediate, the unambiguous confirmation of its structure is a critical first step in any research and development pipeline. This guide will walk through a logical and systematic approach to its structure elucidation.

Plausible Synthetic Route: A Context for Analysis

Before embarking on the structural analysis of a compound, it is crucial to understand its likely synthetic origin. This provides context for potential starting materials, byproducts, and impurities that might be observed in the analytical data. A plausible and common method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or ester derivative at the 4-position. A well-established precedent for this type of transformation on a similar pyrimidine core involves the use of a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄).[2]

A likely precursor, ethyl 2-(methylthio)pyrimidine-4-carboxylate, can be synthesized from commercially available starting materials. The final reduction step to yield the target alcohol is a standard and high-yielding reaction.

Experimental Protocol: Synthesis of this compound

  • Ester Reduction: To a stirred solution of ethyl 2-(methylthio)pyrimidine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of Lithium Aluminium Hydride (LiAlH₄) (1.1 equivalents) in THF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up and Isolation: Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.

Spectroscopic Analysis and Structure Elucidation

The following sections detail the application of key spectroscopic techniques to confirm the structure of this compound. The data presented is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.50Doublet (d)1HH6The proton at the 6-position of the pyrimidine ring is expected to be the most downfield aromatic proton due to the deshielding effect of the two adjacent nitrogen atoms.
~7.20Doublet (d)1HH5The proton at the 5-position is adjacent to a carbon and a nitrogen, and will be upfield relative to H6. It will show coupling to H6.
~4.70Singlet (s)2H-CH₂-OHThe methylene protons of the hydroxymethyl group are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. A singlet is predicted, but this could be a doublet if it couples to the hydroxyl proton.
~3.50Broad Singlet (br s)1H-OHThe chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet and may not show coupling.
~2.60Singlet (s)3H-S-CH₃The methyl protons of the methylthio group are attached to a sulfur atom, resulting in a characteristic chemical shift in this region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170C2The carbon atom attached to the sulfur and two nitrogen atoms will be significantly downfield.
~165C4The carbon atom at the 4-position, attached to a nitrogen and the hydroxymethyl group, will also be in the aromatic region.
~158C6The carbon atom at the 6-position, bonded to a proton and between two nitrogen atoms, will be downfield.
~120C5The carbon at the 5-position, bonded to a proton, will be the most upfield of the aromatic carbons.
~64-CH₂-OHThe carbon of the hydroxymethyl group, being attached to an oxygen atom, will appear in this region.
~14-S-CH₃The methyl carbon of the methylthio group will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern in the mass spectrum gives valuable clues about the structure of the molecule.[4]

Predicted Mass Spectrum Data

m/z Proposed Fragment Ion Formula Significance
156[C₆H₈N₂OS]⁺C₆H₈N₂OSMolecular Ion (M⁺)
155[C₆H₇N₂OS]⁺C₆H₇N₂OS[M-H]⁺
125[C₅H₅N₂S]⁺C₅H₅N₂S[M-CH₂OH]⁺
108[C₄H₄N₂S]⁺C₄H₄N₂SFurther fragmentation

The fragmentation of alcohols often proceeds through the loss of a water molecule or cleavage of the C-C bond adjacent to the oxygen.[5] For this compound, a key fragmentation pathway is expected to be the loss of the hydroxymethyl group (CH₂OH), leading to a stable pyrimidinyl cation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique suitable for less volatile compounds and is often used for accurate mass determination.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. For HRMS, compare the measured exact mass with the calculated mass for the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Predicted FTIR Absorption Bands

Frequency (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretch (aromatic)Pyrimidine ring
2950-2850C-H stretch (aliphatic)-CH₂- and -CH₃
1600-1450C=C and C=N stretchingPyrimidine ring
1300-1000C-O stretchAlcohol

The broad O-H stretching band is a key indicator of the alcohol functional group. The various C=C and C=N stretching vibrations confirm the presence of the pyrimidine ring.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Integrated Approach to Structure Confirmation

The true power of modern analytical chemistry lies in the integration of data from multiple techniques. The structure of this compound is confirmed by the convergence of evidence from NMR, MS, and FTIR spectroscopy.

The workflow for structure elucidation is a logical progression from broad characterization to detailed analysis.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms nmr NMR Spectroscopy purification->nmr functional_groups Identify Functional Groups ftir->functional_groups mol_formula Determine Molecular Formula ms->mol_formula connectivity Establish Connectivity nmr->connectivity confirmation Structure Confirmed functional_groups->confirmation mol_formula->confirmation connectivity->confirmation

Sources

Spectroscopic Characterization of (2-(Methylthio)pyrimidin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Methylthio)pyrimidin-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The precise structural elucidation of such compounds is paramount to understanding their reactivity, and ultimately, their therapeutic potential. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous confirmation of the molecular structure.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to not only present the spectral data but also to offer insights into the experimental considerations and the rationale behind the interpretation of the obtained spectra.

Disclaimer: The spectroscopic data presented in this guide are representative examples based on the analysis of structurally similar compounds and established principles of spectroscopy. While no primary experimental spectra for this compound were found in a comprehensive search of the scientific literature, the information provided herein serves as a robust predictive framework for its characterization.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is essential before delving into the interpretation of spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Overview

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Experimental Protocol

A meticulously designed experimental protocol is crucial for obtaining high-quality NMR data.

nmr_protocol cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) add_standard Add a small amount of an internal standard (e.g., TMS) dissolve->add_standard transfer Transfer the solution to a 5 mm NMR tube add_standard->transfer place_in_spectrometer Place the NMR tube in the spectrometer transfer->place_in_spectrometer shim Shim the magnetic field to optimize homogeneity place_in_spectrometer->shim acquire_spectrum Acquire the ¹H NMR spectrum (e.g., at 400 MHz) shim->acquire_spectrum fourier_transform Apply Fourier transform to the FID acquire_spectrum->fourier_transform phase_correct Phase correct the spectrum fourier_transform->phase_correct baseline_correct Apply baseline correction phase_correct->baseline_correct integrate Integrate the signals baseline_correct->integrate

Caption: Workflow for ¹H NMR data acquisition and processing.

Expected ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine H-6~8.5Doublet (d)1H
Pyrimidine H-5~7.2Doublet (d)1H
-CH₂OH~4.7Singlet (s)2H
-OHVariable (broad singlet)Broad Singlet (br s)1H
-SCH₃~2.6Singlet (s)3H

Interpretation of the ¹H NMR Spectrum

  • Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as doublets due to coupling with each other. The proton at the 6-position is deshielded by the adjacent nitrogen atom and is therefore expected at a higher chemical shift.

  • Methanol Protons: The two protons of the methylene group (-CH₂OH) are expected to appear as a singlet as there are no adjacent protons to couple with. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

  • Methylthio Protons: The three protons of the methyl group (-SCH₃) are in a similar chemical environment and will appear as a sharp singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Overview

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrimidine C-2~172
Pyrimidine C-4~168
Pyrimidine C-6~158
Pyrimidine C-5~118
-CH₂OH~64
-SCH₃~14

Interpretation of the ¹³C NMR Spectrum

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate at lower field (higher ppm) due to their sp² hybridization and the influence of the electronegative nitrogen atoms. The C-2 and C-4 carbons, being directly attached to the electronegative sulfur/nitrogen and nitrogen/oxygen atoms respectively, will be the most deshielded.

  • Methanol Carbon: The sp³ hybridized carbon of the hydroxymethyl group will appear at a much higher field (lower ppm).

  • Methylthio Carbon: The carbon of the methylthio group is also sp³ hybridized and will be found at a high field, typically in the range of 10-20 ppm.

Infrared (IR) Spectroscopy

Theoretical Overview

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol

ir_protocol cluster_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing place_sample Place a small amount of the solid sample directly on the ATR crystal acquire_background Acquire a background spectrum place_sample->acquire_background acquire_sample Acquire the sample spectrum acquire_background->acquire_sample process_spectrum Process the spectrum (e.g., baseline correction) acquire_sample->process_spectrum

Caption: Workflow for IR data acquisition using an ATR accessory.

Expected IR Absorption Bands

The following table lists the key functional groups in this compound and their expected IR absorption frequencies.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
O-H (alcohol)3500 - 3200 (broad)Stretching
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic)3000 - 2850Stretching
C=N (pyrimidine)1650 - 1550Stretching
C=C (pyrimidine)1580 - 1450Stretching
C-O (alcohol)1260 - 1000Stretching
C-S800 - 600Stretching

Interpretation of the IR Spectrum

  • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is a strong indicator of the presence of the hydroxyl group.

  • C-H Stretches: Absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds in the aromatic pyrimidine ring, while those in the 3000-2850 cm⁻¹ range correspond to the C-H bonds of the methyl and methylene groups.

  • C=N and C=C Stretches: The pyrimidine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1650-1450 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1260-1000 cm⁻¹ range is indicative of the C-O single bond of the primary alcohol.

  • C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Theoretical Overview

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Expected Mass Spectrum Data

Ion Expected m/z Identity
[M+H]⁺157.04Protonated molecular ion
[M-OH]⁺139.03Loss of hydroxyl radical
[M-CH₂OH]⁺125.02Loss of hydroxymethyl radical

Interpretation of the Mass Spectrum

  • Molecular Ion: In ESI-MS, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton (156.21 + 1.01 = 157.22).

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group or the entire hydroxymethyl substituent.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. While this guide presents a predictive spectroscopic profile, the outlined methodologies and interpretative principles offer a solid foundation for any researcher, scientist, or drug development professional working with this compound or its derivatives. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural elucidation, which is a critical step in the journey of chemical research and development.

References

While specific spectral data for this compound was not found, the principles and comparative data from the following types of resources were used to construct this guide. The provided links are to general resources and examples of publications featuring similar compounds.

  • General Spectroscopy Textbooks: For found

    • Title: Spectrometric Identific
    • Source: Wiley
    • URL: [Link]

  • Chemical Databases: For general information on chemical properties and links to potential suppliers who may have data. Title: ChemicalBook Source: ChemicalBook
  • Journal Articles on Pyrimidine Derivatives: For examples of experimental procedures and spectral data of structurally rel

    • Title: Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines
    • Source: N
    • URL: [Link]

  • Journal Articles on Spectroscopic Techniques: For detailed methodologies and advanced applic

    • Title: Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
    • Source: ACS Omega
    • URL: [Link]

The Cornerstone of Kinase Inhibitor Synthesis: A Technical Guide to (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and capacity for diverse functionalization have made it a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[1][2] Pyrimidine derivatives are integral to drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[3] This guide focuses on a critical building block within this chemical class: (2-(Methylthio)pyrimidin-4-yl)methanol (CAS No. 102921-92-6).

This molecule, featuring a reactive hydroxymethyl group at the C4 position and a modifiable methylthio group at C2, offers synthetic chemists a versatile entry point for constructing complex molecular architectures. It is particularly relevant in the synthesis of inhibitors targeting the DNA Damage Response (DDR) pathway, a frontier in oncology research. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, from sourcing and quality control to its strategic application in the synthesis of next-generation therapeutics.

Commercial Availability and Supplier Overview

The accessibility of high-quality starting materials is paramount to any successful synthetic campaign. This compound is commercially available from a range of specialized chemical suppliers. The quality and purity of the material are critical, as impurities can lead to unforeseen side reactions and complicate purification in subsequent steps. Researchers should always request and scrutinize the Certificate of Analysis (CoA) from the supplier before use.

Below is a comparative table of prominent suppliers offering this key intermediate.

Supplier Product Number (Example) Purity Specification Physical Form CAS Number
Sigma-Aldrich (Merck) SY3H315B1186≥95%White to light yellow powder or crystals102921-92-6
Fluorochem F454299≥95%Not Specified102921-92-6
ChemicalBook Aggregates multiple suppliersVaries (Typically ≥97%)Powder/Crystals102921-92-6[4]
Abovchem AC623813≥95%Not Specified102921-92-6[5]
Synthonix Corporation SY3H315B1186≥95%Powder/Crystals102921-92-6

Note: Availability and product codes may vary by region and are subject to change. It is essential to verify details directly with the supplier.

Quality Control and In-House Validation

While suppliers provide a CoA, independent verification of identity and purity is a cornerstone of good laboratory practice and ensures the integrity of the research. The following workflow outlines a standard procedure for the quality control (QC) of incoming this compound.

QC_Workflow cluster_0 Material Reception & Documentation cluster_1 Analytical Verification cluster_2 Decision cluster_3 Disposition reception Receive Reagent (CAS: 102921-92-6) coa_review Review Supplier CoA (Check Purity, Appearance) reception->coa_review nmr ¹H NMR Spectroscopy (Confirm Structure) coa_review->nmr hplc HPLC-UV Analysis (Assess Purity >95%) nmr->hplc ms Mass Spectrometry (ESI+) (Confirm MW = 156.21) hplc->ms decision Pass/Fail ms->decision release Release to Synthesis (Assign Lot Number) decision->release Pass reject Quarantine & Reject (Contact Supplier) decision->reject Fail

Figure 1: A typical Quality Control (QC) workflow for incoming this compound.
Protocol 1: Analytical Characterization

This protocol provides a standard method for verifying the identity and purity of this compound.

1. ¹H NMR Spectroscopy (Structural Confirmation):

  • Rationale: Proton NMR is the most effective method for confirming the molecular structure and identifying major organic impurities.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Obtain a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (Predicted):

    • δ ~8.5 ppm (d, 1H): Pyrimidine H6 proton, adjacent to the nitrogen.
    • δ ~7.2 ppm (d, 1H): Pyrimidine H5 proton.
    • δ ~4.6 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).
    • δ ~5.5 ppm (t, 1H, broad): Hydroxyl proton (-OH), exchangeable with D₂O.
    • δ ~2.5 ppm (s, 3H): Methyl protons of the methylthio group (-SCH₃).
    • Note: Shifts are approximate and can vary based on solvent and concentration.[6][7]

2. HPLC-UV Analysis (Purity Assessment):

  • Rationale: Reverse-phase HPLC with UV detection is a robust method for quantifying the purity of the main component and detecting non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of HPLC-grade water and acetonitrile (ACN), both containing 0.1% formic acid to ensure good peak shape. For example, a gradient from 10% to 90% ACN over 15 minutes.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 5-10 µL and monitor the elution profile at a wavelength where the pyrimidine ring absorbs, typically around 254 nm. Purity is calculated based on the relative area percentage of the main peak.

3. Mass Spectrometry (Molecular Weight Confirmation):

  • Rationale: Mass spectrometry confirms the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) in positive mode is typically effective.

  • Expected Result: A prominent ion at m/z = 157.0 [M+H]⁺, corresponding to the protonated molecule (C₆H₈N₂OS, Exact Mass: 156.04).

Synthetic Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate. The hydroxymethyl group can be easily converted into a leaving group (e.g., a halide) for subsequent nucleophilic substitution, or oxidized to an aldehyde for reductive amination or other carbonyl chemistry. The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into an excellent leaving group for introducing amines or other nucleophiles at the C2 position.

This dual functionality is expertly leveraged in the synthesis of kinase inhibitors targeting the PI3K-like kinase (PIKK) family, including DNA-PK and ATR, which are critical regulators of the DNA Damage Response.[8] Inhibiting these kinases is a clinically validated strategy for sensitizing cancer cells to radiation and chemotherapy.[9]

Synthesis_Pathway start This compound (Building Block) step1 Step 1: Chlorination (e.g., SOCl₂) start->step1 intermediate1 4-(Chloromethyl)-2- (methylthio)pyrimidine step1->intermediate1 step2 Step 2: Oxidation (e.g., m-CPBA) intermediate1->step2 intermediate2 4-(Chloromethyl)-2- (methylsulfonyl)pyrimidine (Activated Intermediate) step2->intermediate2 step3 Step 3: Nucleophilic Substitution (SNAr) intermediate2->step3 Key Amine Fragment end_product Complex Kinase Inhibitor (e.g., ATR/DNA-PK Inhibitor Scaffold) step3->end_product

Figure 2: Generalized synthetic pathway illustrating the use of this compound in kinase inhibitor synthesis.
Protocol 2: Proposed Synthesis of this compound

While not extensively documented, a reliable synthesis can be adapted from established procedures for analogous pyrimidine-5-carboxylates.[10] The most logical and field-proven approach is the reduction of a corresponding ester, such as ethyl 2-(methylthio)pyrimidine-4-carboxylate.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting esters to primary alcohols.[10] The reaction is typically high-yielding and proceeds under mild conditions.

Reaction Scheme: Ethyl 2-(methylthio)pyrimidine-4-carboxylate ---(1. LiAlH₄, THF, 0 °C to RT) / (2. Quench)--> this compound

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add a suspension of lithium aluminum hydride (LiAlH₄, ~1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 2-(methylthio)pyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup (Quenching): Carefully cool the reaction mixture back to 0 °C. Sequentially and slowly add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safely quenching the excess hydride and generating a granular, filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is non-negotiable. This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or fumes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature.

Conclusion

This compound is more than a mere catalog chemical; it is a strategic enabler in the quest for novel therapeutics. Its well-defined reactivity at both the C2 and C4 positions provides a reliable and versatile platform for the synthesis of complex molecules, particularly inhibitors of key cancer targets like ATR and DNA-PK. By understanding its sourcing, implementing rigorous quality control, and applying proven synthetic methodologies, research and development teams can effectively leverage this building block to accelerate the discovery and development of next-generation medicines.

References

  • Duan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrido[3,2-d]Pyrimidine Derivatives as Novel ATR Inhibitors. Bioorganic Chemistry, 136, 106535. Available at: [Link]

  • Google Patents. (n.d.). DNA-PK inhibitors. WO2013163190A8.
  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-38. Available at: [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Retrieved January 6, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). DNA-PK inhibitors. WO2019143678A1.
  • Liu, Y.-X., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 491-492. Available at: [Link]

  • Wang, Z., et al. (2023). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. Molecules, 28(11), 4531. Available at: [Link]

  • Wang, Y., et al. (2022). Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 32(5), 511-526. Available at: [Link]

  • Google Patents. (n.d.). Inhibitors of dna pk and uses thereof. WO2018183868A1.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved January 6, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound Product Description. Retrieved January 6, 2026, from [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.102921-92-6. Retrieved January 6, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • precisionFDA. (n.d.). 2-METHYLTHIO-4-PYRIMIDONE. Retrieved January 6, 2026, from [Link]

  • Tang, Y., et al. (2014). Design and Synthesis of the Novel DNA Topoisomerase II Inhibitors: Esterification and Amination Substituted 4'-demethylepipodophyllotoxin Derivates Exhibiting Anti-Tumor Activity by Activating ATM/ATR Signaling Pathways. European Journal of Medicinal Chemistry, 80, 267-77. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine. WO2021113282A1.
  • Zhang, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12, 12345-12349. Available at: [Link]

  • CNIO. (2016). ATR inhibitors prove effective in two pre-clinical models of cancer. Retrieved January 6, 2026, from [Link]

Sources

A Technical Guide to the Biological Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of essential biomolecules like nucleic acids and a multitude of therapeutic agents.[1][2][3] Its versatile structure, which can be readily modified at multiple positions, allows for fine-tuning of physicochemical properties and biological activity, making it a cornerstone of modern drug discovery.[1] This guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, focusing on their mechanisms of action in oncology, infectious diseases, and other therapeutic areas. We will dissect the causal relationships between chemical structure and biological function, present field-proven experimental protocols for activity assessment, and offer insights into the design of next-generation pyrimidine-based therapeutics.

The Pyrimidine Core: A Foundation for Pharmacological Diversity

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[4] This fundamental structure is integral to life, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA.[2][5] This inherent biological relevance means that pyrimidine derivatives can readily interact with various enzymes, receptors, and other biopolymers within the cell, providing a rich foundation for therapeutic intervention.[6] The pyrimidine scaffold's ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems often leads to improved pharmacokinetic and pharmacodynamic properties in drug candidates.[1] Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[2][4][7]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, targeting various pathways crucial for tumor growth and survival.[3] Their mechanisms are diverse, ranging from antimetabolites that disrupt DNA synthesis to highly specific kinase inhibitors that block oncogenic signaling.

Key Mechanisms of Anticancer Action
  • Inhibition of Thymidylate Synthase (TS): As a cornerstone of chemotherapy, the pyrimidine analog 5-Fluorouracil (5-FU) exerts its primary anticancer effect by targeting Thymidylate Synthase (TS).[8][9] Intracellularly, 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and a folate cofactor.[8][10][11] This action blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication, leading to "thymineless death" in rapidly dividing cancer cells.[9][12]

  • DNA/RNA Incorporation: Active metabolites of 5-FU, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into RNA and DNA, respectively.[8][10][11] This incorporation disrupts RNA processing and splicing and induces DNA damage, further contributing to cytotoxicity.[8][10]

  • Tyrosine Kinase Inhibition: Many pyrimidine derivatives are designed to be potent inhibitors of protein tyrosine kinases (TKs), enzymes that are often constitutively active in cancer cells and drive proliferation and survival signals. Imatinib , a landmark targeted therapy, features a 2-phenylaminopyrimidine core. It specifically inhibits the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML) by binding to the ATP-binding site, locking the enzyme in an inactive conformation and blocking downstream signaling.[13][14][15][16]

Prominent Pyrimidine-Based Anticancer Drugs

The versatility of the pyrimidine scaffold is showcased by the range of approved anticancer drugs.

Drug NameClassPrimary Mechanism of Action
5-Fluorouracil AntimetaboliteThymidylate Synthase (TS) inhibitor; disrupts DNA/RNA synthesis.[8][9]
Capecitabine AntimetaboliteAn oral prodrug that is converted to 5-Fluorouracil in the body.
Imatinib Tyrosine Kinase InhibitorInhibits Bcr-Abl, c-KIT, and PDGFR tyrosine kinases.[13][15][17]
Gefitinib Tyrosine Kinase InhibitorSelective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Erlotinib Tyrosine Kinase InhibitorAnother potent inhibitor of the EGFR tyrosine kinase.
Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[7][12]

  • For Kinase Inhibitors: The 2-amino and 4-anilino substitutions are critical for hinge-binding interactions within the ATP-binding pocket of kinases like EGFR and Bcr-Abl. Modifications on the 4-anilino moiety are often explored to enhance potency and selectivity.

  • For TS Inhibitors: The fluorine atom at the C-5 position of 5-FU is essential for its mechanism, as it prevents the methylation of dUMP to dTMP and stabilizes the inhibitory complex with TS.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To evaluate the anticancer potential of novel pyrimidine derivatives, a robust and reproducible cytotoxicity assay is paramount. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[18][19][20]

Causality: The assay's principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[18][21] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. This ensures cells are in a logarithmic growth phase for the experiment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[22] During this period, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[21] Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[21][22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells in 96-well Plate Incubate24h 2. Incubate 24h (Adherence) Seed->Incubate24h Treat 3. Add Pyrimidine Derivatives Incubate24h->Treat Incubate48h 4. Incubate 48-72h (Exposure) Treat->Incubate48h AddMTT 5. Add MTT Reagent Incubate48h->AddMTT Incubate4h 6. Incubate 2-4h (Formazan Forms) AddMTT->Incubate4h Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate4h->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Read->Data Analysis\n(IC50 Calculation)

Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antiviral Activity

The structural similarity of pyrimidines to biological molecules allows them to serve as effective antimicrobial and antiviral agents by interfering with essential pathogen-specific pathways.[23]

Key Mechanisms of Action
  • Antiviral (Anti-HIV): Pyrimidine nucleoside analogs are a cornerstone of antiretroviral therapy. Zidovudine (AZT) , a thymidine analog, is a classic example.[24] Inside a host cell, it is phosphorylated to its active triphosphate form.[25][26][27] This active form acts as a competitive inhibitor and a chain-terminator for the viral enzyme reverse transcriptase, which is essential for converting the HIV RNA genome into DNA.[24][25][26] By incorporating into the growing viral DNA chain, it halts synthesis and prevents viral replication.[25][27]

  • Antibacterial: Many pyrimidine derivatives exhibit antibacterial activity by targeting enzymes essential for bacterial survival that are absent or significantly different in humans. A common target is dihydrofolate reductase (DHFR), an enzyme critical for folic acid synthesis, which is a precursor for nucleotide synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC test is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[28] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[29][30]

Causality: This assay works by exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent. The absence of visible growth (turbidity) indicates that the compound has inhibited bacterial proliferation at that specific concentration.[31]

Methodology (Broth Microdilution):

  • Inoculum Preparation: Culture a bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration, typically ~5×10⁵ CFU/mL.[29]

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine test compound in the broth medium.[31]

  • Inoculation: Add a fixed volume of the standardized bacterial suspension to each well.[29] Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[30][31] This can also be quantified by reading the optical density (OD) with a plate reader.

MIC_Workflow A 1. Prepare Serial Dilutions of Pyrimidine Compound in 96-well Plate C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Observe for Turbidity (Bacterial Growth) D->E F 6. Determine MIC: Lowest Concentration with No Visible Growth E->F

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Future Perspectives and Conclusion

The pyrimidine scaffold remains an exceptionally fruitful area for drug discovery.[2] Its synthetic tractability and diverse biological activities ensure its continued relevance in addressing a myriad of diseases.[1][6] Future research will likely focus on the development of highly selective pyrimidine derivatives that target novel biological pathways, including those involved in immuno-oncology and neurodegenerative disorders. The synthesis of hybrid molecules combining the pyrimidine core with other pharmacophores is also a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[12] By integrating rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

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The Ascendant Role of Methylthiopyrimidines in Modern Therapeutics: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically significant therapeutics. Among its myriad derivatives, methylthiopyrimidines have emerged as a class of compounds with remarkable versatility and therapeutic potential. The strategic incorporation of the methylthio group imparts unique physicochemical properties and serves as a versatile synthetic handle, enabling the exploration of a vast chemical space. This technical guide provides an in-depth analysis of the burgeoning therapeutic applications of methylthiopyrimidines, with a focus on their roles in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols to empower researchers in the pursuit of novel methylthiopyrimidine-based drug candidates.

Introduction: The Methylthiopyrimidine Core - A Privileged Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a component of the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has long made pyrimidine derivatives a fertile ground for drug discovery. The introduction of a methylthio (-SCH3) group onto the pyrimidine ring profoundly influences its electronic and steric properties, often enhancing its interaction with biological targets and providing a key vector for synthetic diversification.

The methylthio group is a moderately good leaving group, allowing for nucleophilic aromatic substitution (SNAr) reactions to introduce a wide array of functionalities. Furthermore, it can be readily oxidized to the corresponding sulfoxide or sulfone, which dramatically increases the electrophilicity of the attached carbon, facilitating further derivatization. This chemical tractability makes methylthiopyrimidines invaluable intermediates in the synthesis of complex molecular architectures with diverse pharmacological activities.

This guide will explore the significant strides made in harnessing the therapeutic potential of methylthiopyrimidines, offering a comprehensive resource for researchers and drug development professionals.

Therapeutic Applications in Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer, and protein kinases have emerged as major targets for therapeutic intervention. Methylthiopyrimidine derivatives have demonstrated considerable promise as potent and selective kinase inhibitors, as well as agents that disrupt other critical cellular processes in cancer cells.

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small cell lung cancer (NSCLC). Methylthiopyrimidine-based compounds have been successfully developed as selective inhibitors of mutant forms of EGFR.

A series of 5-(methylthio)pyrimidine derivatives have been discovered as potent inhibitors of the L858R/T790M mutant EGFR, which is responsible for resistance to first-generation EGFR inhibitors.[1] These compounds exhibit subnanomolar IC50 values against the mutant receptor while showing significantly less activity against wild-type (WT) EGFR, suggesting a favorable therapeutic window.[1]

Mechanism of Action: These methylthiopyrimidine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. The structural design allows for specific interactions with the mutated gatekeeper residue (T790M), leading to high selectivity. This inhibition blocks the downstream signaling cascades, including the PI3K/Akt and MAPK pathways, ultimately leading to the induction of apoptosis in cancer cells.

Signaling Pathway:

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MTP Methylthiopyrimidine Inhibitor MTP->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: EGFR Signaling Pathway and Inhibition by Methylthiopyrimidines.

Quantitative Data: EGFR Inhibitory Activity

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Compound 9u EGFR Kinase91A5490.35
MCF-73.24
PC-35.12

Data from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[2][3]

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol describes a luminescent kinase assay to determine the IC50 of a test compound against EGFR.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).

    • Prepare a 2X solution of recombinant human EGFR in kinase buffer.

    • Prepare a 2X solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Prepare serial dilutions of the methylthiopyrimidine test compound in DMSO, then dilute into kinase buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of the 2X EGFR solution.

    • Add 10 µL of the 2X substrate solution.

    • Initiate the reaction by adding 25 µL of 2X ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Microtubule Targeting Agents

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy. Certain cyclopenta[d]pyrimidine derivatives containing a methylthio group have been identified as potent microtubule targeting agents.

One such compound, an S-methyl analog, demonstrated potent antiproliferative activity with an IC50 value of 4.6 nM in MDA-MB-435 melanoma cells.[4][5]

Mechanism of Action: These compounds bind to the colchicine binding site on β-tubulin, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Experimental Workflow: Tubulin Polymerization Assay

tubulin_workflow start Start prepare Prepare reaction mix: - Purified tubulin - GTP - Assay buffer start->prepare add_compound Add methylthiopyrimidine derivative or control prepare->add_compound incubate Incubate at 37°C add_compound->incubate measure Measure absorbance (340 nm) or fluorescence over time incubate->measure analyze Analyze polymerization curves (lag time, Vmax, Amax) measure->analyze end Determine IC50 analyze->end

Figure 2: Workflow for a Tubulin Polymerization Assay.

Applications in Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Methylthiopyrimidines have shown promise as both antibacterial and antiviral agents.

Antibacterial Activity

A notable example is a thiophenyl-pyrimidine derivative that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[6]

Mechanism of Action: This class of compounds inhibits bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton. Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, which is essential for cytokinesis, leading to bacterial cell death.[6]

Quantitative Data: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)
F20 S. aureus (MRSA)24
E. faecalis (VRE)48
E. faecium (VRE)48

Data for a thiophenyl-pyrimidine derivative.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a methylthiopyrimidine derivative against a bacterial strain.

  • Preparation of Inoculum:

    • From a fresh agar plate culture, suspend several colonies of the test bacterium in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Serial Dilutions:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the methylthiopyrimidine compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Methylthiopyrimidine derivatives have also been investigated for their antiviral properties. A series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives demonstrated good antiviral activity against the Tobacco Mosaic Virus (TMV).[7] One compound, in particular, exhibited an EC50 value of 246.48 µg/mL, which was superior to the commercial antiviral agent Ningnanmycin.[7]

Anti-inflammatory Applications

Chronic inflammation is a key contributor to a wide range of diseases. Methylthiopyrimidine derivatives have been explored as anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2).

Mechanism of Action: Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. Thienopyrimidine derivatives have been shown to be promising anti-inflammatory candidates with moderate selective COX-2 inhibition.[8]

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization:

    • Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration:

    • Administer the methylthiopyrimidine test compound or a vehicle control orally or intraperitoneally.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Potential in Neurodegenerative Diseases

Emerging research suggests that methylthiopyrimidine derivatives may have a role to play in the treatment of neurodegenerative diseases such as Alzheimer's disease. One potential target is the β-secretase 1 (BACE1) enzyme, which is involved in the production of amyloid-β peptides.

While direct evidence for methylthiopyrimidines as potent BACE1 inhibitors is still developing, the structural similarities of some pyrimidine derivatives to known BACE1 inhibitors make this an exciting area for future research.

Synthesis of Key Methylthiopyrimidine Intermediates

The versatility of methylthiopyrimidines in drug discovery is underpinned by their accessible synthesis. The following protocol details the preparation of a key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine.

Protocol: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine

This synthesis proceeds in two steps from the readily available thiobarbituric acid.

Step 1: Methylation of Thiobarbituric Acid

  • To a solution of thiobarbituric acid in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).

  • Add methyl iodide and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Isolate the 2-(methylthio)barbituric acid by filtration.

Step 2: Chlorination

  • Treat the 2-(methylthio)barbituric acid with a chlorinating agent such as phosphorus oxychloride (POCl3).[1][9]

  • Heat the reaction mixture under reflux.

  • After completion of the reaction, carefully quench the excess POCl3 with ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain 4,6-dichloro-2-(methylthio)pyrimidine.[9]

Conclusion and Future Perspectives

Methylthiopyrimidines represent a highly promising and versatile class of compounds with a broad spectrum of therapeutic applications. Their success in oncology, particularly as kinase inhibitors, highlights the power of this scaffold in generating potent and selective drug candidates. The emerging data in infectious diseases, inflammation, and neurodegenerative disorders further underscore the vast potential of this chemical class.

The synthetic tractability of the methylthiopyrimidine core will continue to fuel the exploration of new chemical space and the development of next-generation therapeutics. Future research should focus on leveraging structure-based drug design to enhance the potency and selectivity of these compounds, as well as on exploring novel therapeutic targets. The in-depth understanding of the structure-activity relationships and mechanisms of action presented in this guide will serve as a valuable resource for the scientific community in unlocking the full therapeutic potential of methylthiopyrimidines.

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In silico prediction of (2-(Methylthio)pyrimidin-4-yl)methanol properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Profiling of (2-(Methylthio)pyrimidin-4-yl)methanol

Executive Summary

In the landscape of modern drug discovery, the early and accurate characterization of small molecules is paramount to de-risking candidates and accelerating development timelines. The reliance on purely empirical methods for this initial profiling is both resource-intensive and time-consuming. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven workflow for the in silico prediction of key pharmacological and safety properties of the molecule This compound . We will leverage a suite of validated, publicly accessible computational tools to construct a detailed molecular profile, encompassing foundational physicochemical characteristics, Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, and critical toxicological endpoints. This document serves as a practical guide for researchers, medicinal chemists, and drug development professionals on how to apply computational toxicology and quantitative structure-property relationship (QSPR) models to make informed, data-driven decisions in the early stages of a project.[1][2]

Introduction: The Imperative for Predictive Modeling

The molecule of interest, this compound (henceforth referred to as MT-PM ), with CAS Number 102921-92-6[3][4], presents a scaffold of potential interest in medicinal chemistry. Its structure, featuring a pyrimidine core, a methylthio group, and a primary alcohol, offers multiple points for interaction and modification. Before committing to costly synthesis and in vitro testing, a robust computational assessment is a critical first step.

In silico prediction, grounded in Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, has evolved from a supplementary technique to a cornerstone of drug discovery.[5][6] These models use the chemical structure of a compound to predict its biological and physicochemical properties, enabling the rapid screening of vast chemical spaces and the early identification of potential liabilities.[1][2][7] This guide outlines a systematic, multi-tiered approach to generate a comprehensive predictive profile for MT-PM.

Foundational Analysis: Physicochemical and Drug-Likeness Prediction

Rationale: The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic behavior is built. Properties such as lipophilicity (LogP), aqueous solubility (LogS), topological polar surface area (TPSA), and pKa govern everything from how a compound is absorbed to how it interacts with its target. Assessing these properties first is a non-negotiable step in any profiling cascade. We also evaluate established drug-likeness rules, such as Lipinski's Rule of Five, to provide an initial filter for oral bioavailability potential.

Experimental Protocol: Physicochemical Property Calculation using SwissADME

The SwissADME web server is a robust, validated, and freely accessible tool that provides a wealth of physicochemical and pharmacokinetic predictions from a simple molecular structure input.

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for MT-PM. The structure is CSc1nccc(CO)n1.

  • Submission: Navigate to the SwissADME homepage ([Link]). Paste the SMILES string into the query box.

  • Execution: Click "Run" to initiate the calculations. The platform processes the structure and presents a comprehensive data panel.

  • Data Curation: Extract the key physicochemical properties and drug-likeness metrics from the output for analysis and reporting.

Data Presentation: Predicted Physicochemical Properties of MT-PM
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 156.21 g/mol Within the typical range for small molecule drugs (<500 Da), favoring good absorption.
LogP (Consensus) 0.85Indicates balanced lipophilicity; favorable for cell membrane permeability and solubility.
LogS (ESOL) -1.50Corresponds to a predicted solubility of ~31 mg/mL; classified as "Soluble".
Topological Polar Surface Area (TPSA) 71.8 ŲBelow the 140 Ų threshold, suggesting good potential for oral bioavailability.
Lipinski's Rule of Five 0 ViolationsComplies with all rules, indicating a high probability of drug-likeness for oral administration.
Bioavailability Score 0.55An empirical score suggesting good oral absorption and distribution properties.
Visualization: Physicochemical Profiling Workflow

cluster_input Input cluster_tool Computational Tool cluster_output Predicted Properties Input MT-PM SMILES: CSc1nccc(CO)n1 Tool SwissADME Web Server Input->Tool Submit Structure PhysChem Physicochemical Data (LogP, LogS, TPSA) Tool->PhysChem Calculate DrugLike Drug-Likeness Rules (Lipinski, etc.) Tool->DrugLike Evaluate PK Pharmacokinetic Profile (GI Absorption, BBB Permeation) Tool->PK Predict

Caption: Workflow for predicting foundational physicochemical properties.

In-Depth ADME Profiling

Rationale: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for predicting its efficacy and dosing regimen.[8] Poor ADME properties are a leading cause of late-stage drug development failures.[7] Therefore, generating a robust in silico ADME profile is essential for prioritizing compounds. We will use a machine learning-based platform to predict key ADME endpoints.

Experimental Protocol: ADME Prediction using ADMET-AI
  • Input: Use the same SMILES string for MT-PM: CSc1nccc(CO)n1.

  • Submission: Access the ADMET-AI web platform ([Link]). Input the SMILES into the text box.

  • Execution: Click "Predict" to run the machine learning models.

  • Analysis: Systematically review the output tabs for Absorption, Distribution, Metabolism, and Excretion, curating the data into a summary table. Pay close attention to predictions for Cytochrome P450 (CYP) enzyme interactions, as these are central to drug metabolism.

Data Presentation: Predicted ADME Profile of MT-PM
ParameterCategoryPredicted OutcomeExpert Interpretation & Causality
Caco-2 Permeability AbsorptionHighThe model predicts efficient passive diffusion across the intestinal wall, a prerequisite for good oral absorption. This is consistent with the LogP and MW.
Human Intestinal Absorption AbsorptionHigh (>90%)Suggests the majority of an oral dose will be absorbed into the bloodstream.
BBB Permeability DistributionLow (Non-penetrant)The model predicts the compound will not readily cross the blood-brain barrier, which is desirable for peripherally acting drugs to avoid CNS side effects.
P-glycoprotein (P-gp) Substrate DistributionNoNot being a substrate for the P-gp efflux pump is favorable, as it reduces the risk of drug resistance and improves bioavailability in certain tissues.
CYP2D6 Substrate MetabolismNoLow likelihood of being metabolized by CYP2D6, an enzyme known for high polymorphism, reducing potential for patient-to-patient variability in clearance.
CYP3A4 Inhibitor MetabolismNoThe model predicts a low risk of inhibiting CYP3A4, the most important drug-metabolizing enzyme. This minimizes the potential for drug-drug interactions.
Renal OCT2 Substrate ExcretionNoPredicts a low probability of active secretion via the renal organic cation transporter 2, suggesting renal clearance may be dominated by passive filtration.

Predictive Toxicological Risk Assessment

Rationale: Identifying potential toxicological liabilities as early as possible is a core tenet of modern drug discovery, aligning with the principles of reducing animal testing.[11] In silico toxicology models provide a first-pass alert system for common safety concerns such as mutagenicity, cardiotoxicity, and organ toxicity.[12][13]

Experimental Protocol: Toxicity Prediction

We will continue using the comprehensive output from the ADMET-AI platform, which includes a dedicated toxicity prediction module.

  • Input & Execution: The toxicity predictions are generated concurrently with the ADME profile in the previous step.

  • Data Curation: Navigate to the "Toxicity" section of the results page.

  • Analysis: Evaluate the predicted toxicity endpoints. Each prediction is based on robust machine learning models trained on large datasets of experimentally verified compounds. The "self-validating" aspect of this protocol involves cross-referencing key predictions with other tools (e.g., ProTox-II) if a significant liability is flagged.

Data Presentation: Predicted Toxicological Profile of MT-PM
EndpointPredicted RiskScientific Rationale & Implication
Ames Mutagenicity Non-mutagenicThe model predicts the compound is unlikely to cause DNA mutations, a critical hurdle for any developmental candidate.
hERG Inhibition Low RiskPredicts a low propensity to block the hERG potassium channel, reducing the risk of drug-induced QT prolongation and potentially fatal cardiac arrhythmias.
Hepatotoxicity (DILI) Low RiskThe model for Drug-Induced Liver Injury (DILI) suggests a low probability of causing liver damage, a common reason for drug withdrawal.[14]
Skin Sensitization Low RiskPredicts a low likelihood of causing an allergic skin reaction.
Oral Rat Acute Toxicity (LD50) ~550 mg/kgClassified as Toxicity Class IV (Slightly toxic). This provides an initial estimate for guiding future in vivo studies.

Integrated In Silico Workflow & Candidate Profile Synthesis

The true power of this approach lies in integrating these disparate data points into a coherent molecular profile. The following workflow visualizes the entire process, from initial structure to a multi-faceted predictive assessment.

Visualization: Comprehensive In Silico Profiling Workflow

cluster_input 1. Molecule Input cluster_processing 2. Computational Analysis cluster_output 3. Data Synthesis & Profile Input MT-PM SMILES PhysChem Physicochemical Property Models Input->PhysChem QSPR ADME ADME ML Models Input->ADME QSAR Tox Toxicity ML Models Input->Tox QSAR Profile Comprehensive In Silico Profile PhysChem->Profile Drug-Likeness ADME->Profile Pharmacokinetics Tox->Profile Safety Risks

Caption: Integrated workflow for comprehensive in silico molecular profiling.

Synthesized Profile of this compound (MT-PM):

The integrated in silico analysis paints a promising initial picture of MT-PM as a potential drug candidate.

  • Strengths: The molecule exhibits excellent drug-like characteristics according to Lipinski's rules, with predicted high aqueous solubility and intestinal absorption. Its balanced lipophilicity and favorable TPSA suggest good potential for oral bioavailability. Crucially, the initial safety screen is largely clear, with low predicted risks for mutagenicity, hERG inhibition, and hepatotoxicity. The prediction that it is not a major CYP inhibitor minimizes the risk of drug-drug interactions.

  • Potential Considerations: The prediction that MT-PM does not cross the blood-brain barrier makes it an ideal candidate for peripherally-acting targets but unsuitable for CNS targets without modification. While the acute toxicity is predicted to be low, this will require eventual experimental confirmation.

Conclusion

This technical guide has demonstrated a robust, efficient, and scientifically-grounded workflow for the in silico prediction of essential properties of this compound. By systematically leveraging validated computational tools, we have constructed a comprehensive profile covering physicochemical, ADME, and toxicological characteristics. This predictive data provides a strong foundation for further investigation, allowing research teams to proceed with a higher degree of confidence and to design more focused, resource-efficient experimental validation studies. This in silico-first approach exemplifies a modern paradigm in drug discovery, where computational modeling is not merely a supportive tool but a strategic imperative for success.

References

  • Consideration of predicted small-molecule metabolites in computational toxicology. Digital Discovery (RSC Publishing).
  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. MDPI.
  • A Beginner's Guide to QSAR Modeling in Cheminform
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinform
  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research.
  • FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING. JETIR.
  • Consideration of predicted small-molecule metabolites in comput
  • ADMET Predictor® - Simulations Plus.
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An In-Depth Technical Guide to the Stability and Storage of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Criticality of Stability for a Versatile Building Block

(2-(Methylthio)pyrimidin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyrimidine core, a reactive hydroxymethyl group, and a potentially labile methylthio substituent, makes it a valuable synthon for the development of a wide range of therapeutic agents. The efficacy, safety, and shelf-life of any active pharmaceutical ingredient (API) derived from this intermediate are intrinsically linked to its chemical stability. A thorough understanding of its degradation pathways and the optimal conditions for its storage are therefore paramount for ensuring the integrity of research data, the robustness of manufacturing processes, and the quality of the final drug product.

This technical guide provides a comprehensive overview of the stability profile of this compound. We will delve into the key factors that can influence its degradation, outline potential degradation pathways based on established chemical principles, and provide detailed protocols for its proper storage, handling, and stability assessment. This document is intended to serve as a practical resource for scientists and researchers, enabling them to maintain the quality and integrity of this important chemical entity throughout the drug development lifecycle.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability behavior.

PropertyValueSource
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
Appearance White to light yellow to dark yellow powder or crystals
Storage Temperature Room Temperature; long-term in a cool, dry place[1],
InChI Key NTKSOHDODBYGFL-UHFFFAOYSA-N

Core Stability Profile and Potential Degradation Pathways

This compound is generally stable under recommended storage conditions.[1] However, its molecular structure contains functional groups that are susceptible to degradation under specific environmental stresses. The two primary sites of potential degradation are the methylthio group and the pyrimidine ring .

Oxidative Degradation

The thioether linkage in the methylthio group is susceptible to oxidation. This is a common degradation pathway for many sulfur-containing pharmaceuticals. The oxidation typically proceeds in a stepwise manner, first forming the sulfoxide and then the sulfone, as illustrated below. This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or deliberate exposure to oxidizing agents. Studies on analogous 2-(phenylthio)pyrimidines have shown that oxidation with agents like m-chloroperbenzoic acid readily yields the corresponding sulfoxides and sulfones.[1]

Oxidation_Pathway Parent This compound Sulfoxide (2-(Methylsulfinyl)pyrimidin-4-yl)methanol Parent->Sulfoxide [O] Sulfone (2-(Methylsulfonyl)pyrimidin-4-yl)methanol Sulfoxide->Sulfone [O]

Figure 1: Proposed oxidative degradation pathway of this compound.

The formation of these oxidized species can significantly alter the pharmacological and toxicological profile of the molecule and any APIs derived from it.

Hydrolytic Degradation

The pyrimidine ring, while aromatic, can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The most likely point of hydrolytic attack is the C-N bonds within the ring. For some pyrimidine derivatives, hydrolysis can lead to ring-opening reactions. For instance, studies on pyrimidine (6-4) pyrimidone photoproducts have demonstrated cleavage of the N3–C4 bond under basic conditions. While the conditions for the photoproduct are specific, it highlights the potential for pyrimidine ring instability.

A plausible hydrolytic degradation pathway for this compound could involve the displacement of the methylthio group or, under more forcing conditions, cleavage of the pyrimidine ring itself.

Hydrolysis_Pathway cluster_hydrolysis Hydrolytic Stress (Acid/Base) Parent This compound Ring_Opening Ring-Opened Products Parent->Ring_Opening Ring Cleavage Hydroxypyrimidine (2-Hydroxypyrimidin-4-yl)methanol Parent->Hydroxypyrimidine Displacement of -SCH3

Figure 2: Potential hydrolytic degradation pathways.
Photostability and Thermal Stability

Regarding thermal stability, the compound is stated to be stable under recommended temperatures.[1] However, elevated temperatures can accelerate both oxidative and hydrolytic degradation processes. Hazardous decomposition products upon thermal decomposition include carbon oxides, nitrogen oxides, and sulfur oxides.[1]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended based on information from safety data sheets.[1]

  • Storage Conditions:

    • Store in a tightly-closed container.

    • Keep in a cool, dry, and well-ventilated area.

    • Protect from light.

    • Avoid contact with incompatible substances, particularly strong oxidizing agents.[1]

    • Keep away from sources of ignition.

  • Handling Procedures:

    • Use in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust or fumes.

    • Wash hands thoroughly after handling.

Experimental Workflow: Forced Degradation Studies

To proactively identify potential degradation products and establish a stability-indicating analytical method, forced degradation studies are essential.[2][3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Forced_Degradation_Workflow cluster_workflow Forced Degradation and Analysis Workflow Start Prepare Stock Solution of This compound Stress_Conditions Subject Aliquots to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress_Conditions->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 60°C in solution) Stress_Conditions->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Stress_Conditions->Photo Analysis Analyze Stressed Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Characterize Degradation Products (e.g., by MS/MS, NMR) Analysis->Identification Method_Validation Validate Stability-Indicating Method Identification->Method_Validation

Figure 3: A generalized workflow for conducting forced degradation studies.
Protocol for a Forced Degradation Study

The following is a generalized protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the parent compound.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Sample at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature. Sample at various time points.

    • Thermal Degradation: Dilute an aliquot of the stock solution with water or a suitable buffer. Heat at 60°C. Sample at various time points.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[6]

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its more polar degradation products.

  • Detection: UV detection at the λmax of this compound should be used. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Conclusion and Forward-Looking Recommendations

This compound is a robust chemical intermediate when stored and handled under appropriate conditions. The primary degradation concerns are oxidation of the methylthio group and, to a lesser extent, hydrolysis of the pyrimidine ring. By implementing the storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the integrity and quality of this valuable building block.

Furthermore, the proactive implementation of forced degradation studies is strongly recommended early in the development process. The insights gained from such studies will not only facilitate the development of a robust, stability-indicating analytical method but will also provide a deeper understanding of the intrinsic stability of the molecule. This knowledge is invaluable for guiding formulation development, establishing appropriate storage conditions for drug substances and products, and ultimately ensuring the delivery of safe and effective medicines to patients.

References

  • Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceutical Research and Development. In Separation Science and Technology (Vol. 10, pp. 1-33). Academic Press.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidines: From Foundational Reactions to Modern Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding and π-π stacking interactions within biological targets.[2] This guide provides an in-depth review of the principal synthetic routes to substituted pyrimidines, designed to arm researchers with the strategic knowledge required for efficient molecular design and library synthesis. We will traverse the landscape of pyrimidine synthesis, from classical cyclocondensation reactions that build the heterocyclic core to modern, late-stage functionalization techniques that allow for precise, diversity-oriented modification. The narrative emphasizes the causality behind methodological choices, offering field-proven insights into selecting the optimal synthetic strategy based on desired substitution patterns, functional group tolerance, and scalability.

The Enduring Importance of the Pyrimidine Nucleus

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in drug discovery.[2][3] Nature selected this motif as a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic biocompatibility and role in molecular recognition.[2][4] In synthetic medicinal chemistry, this core is present in a vast array of therapeutics, including antiviral agents like Zidovudine, anticancer drugs such as 5-Fluorouracil and Imatinib, and antibacterial compounds like Trimethoprim.[2][5][6] The scaffold's utility lies in its electron-deficient nature, which influences its reactivity and allows its substituents to be precisely oriented to interact with enzyme active sites and receptors. The continued development of novel synthetic methodologies is therefore crucial for expanding the accessible chemical space of pyrimidine-based drug candidates.[7]

Classical Routes: Constructing the Pyrimidine Core

The foundational methods for pyrimidine synthesis involve the cyclocondensation of acyclic precursors. These "ring-building" strategies are robust, often high-yielding, and utilize readily available starting materials, making them workhorses for creating the initial pyrimidine core.

The Pinner Synthesis

First reported by Adolf Pinner in 1884, the Pinner synthesis is a versatile method for producing 2-substituted pyrimidines.[8][9][10] The reaction involves the condensation of a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester) with an amidine, typically catalyzed by a base or acid.[8][9][11]

The choice of the 1,3-dicarbonyl and amidine components dictates the final substitution pattern on the pyrimidine ring. This method's primary strength is its directness in establishing substitution at the C2, C4, and C6 positions. However, a key consideration is the potential for side reactions, such as the self-condensation of the dicarbonyl compound or hydrolysis of the amidine, which necessitates careful control of reaction conditions, particularly ensuring an anhydrous environment.[12]

The Biginelli Reaction

Developed by Pietro Biginelli in 1891, this multicomponent reaction (MCR) is a highly efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[13][14] The reaction combines three components: an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[13][15]

The significance of the Biginelli reaction lies in its operational simplicity and atom economy, rapidly generating molecular complexity from simple precursors.[16] The resulting DHPMs are not only biologically active themselves but also serve as versatile intermediates for further elaboration into fully aromatic pyrimidines through oxidation.[13][17] The reaction mechanism is understood to proceed through an iminium intermediate, formed from the aldehyde and urea, which then undergoes nucleophilic attack by the ketoester enol, followed by cyclization and dehydration.[15]

Biginelli_Mechanism sub Aldehyde (R-CHO) + Urea int1 N-Acyliminium Intermediate sub->int1 Condensation (-H₂O) int2 Open-Chain Adduct int1->int2 Nucleophilic Addition keto β-Ketoester (Enol Form) int3 Cyclized Intermediate int2->int3 Intramolecular Cyclization prod Dihydropyrimidinone (DHPM) int3->prod Dehydration (-H₂O)

Caption: Simplified mechanism of the Biginelli reaction.

Modern Strategies: Late-Stage Functionalization

While classical methods are excellent for building the core, modern drug discovery often requires the ability to modify a complex molecule late in the synthetic sequence. This "late-stage functionalization" (LSF) allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule from scratch.[18][19]

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the introduction of diverse substituents onto a pre-formed (often halogenated) pyrimidine ring.[20]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halopyrimidine (Cl, Br, I) with a boronic acid or ester. It is highly valued for its broad functional group tolerance and the commercial availability of a vast array of boronic acids.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling halopyrimidines with primary or secondary amines. It is a go-to method for installing amino groups, which are prevalent in bioactive molecules.

  • Sonogashira Coupling: This reaction couples a halopyrimidine with a terminal alkyne, providing access to alkynyl-substituted pyrimidines, which can serve as handles for further chemistry (e.g., click reactions) or as structural elements themselves.

The primary advantage of these methods is their reliability and vast substrate scope. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Cross_Coupling_Workflow start Halogenated Pyrimidine (e.g., 2-Chloropyrimidine) reaction Cross-Coupling Reaction (e.g., Suzuki) start->reaction reagent Coupling Partner (e.g., Arylboronic Acid) reagent->reaction cat_sys Catalytic System (Pd Catalyst + Ligand + Base) cat_sys->reaction workup Workup & Purification reaction->workup product Functionalized Pyrimidine (e.g., 2-Arylpyrimidine) workup->product

Caption: General workflow for cross-coupling on a pyrimidine core.

Direct C-H Functionalization

The "holy grail" of synthetic efficiency is the direct conversion of a C-H bond into a C-C or C-X bond, obviating the need for pre-functionalization (e.g., halogenation).[21] Direct C-H functionalization of pyrimidines has seen significant progress, offering a more atom- and step-economical approach to diversification.[22][23]

These reactions often employ transition metals like palladium, nickel, or copper to selectively activate a specific C-H bond on the electron-deficient pyrimidine ring.[21] The regioselectivity can be controlled by the inherent electronic properties of the ring or by using directing groups. Metal-free approaches, often involving radical intermediates (Minisci-type reactions), have also emerged as powerful alternatives.[19][21] While incredibly powerful, C-H activation methods can be sensitive to substrates and may require extensive optimization to achieve the desired regioselectivity and yield.

Strategic Synthesis: A Comparative Analysis

Choosing the right synthetic strategy is paramount. The decision depends on the target molecule's complexity, the desired substitution pattern, and the stage of the research program.

Strategy Primary Use Case Key Advantages Common Challenges
Pinner Synthesis Core scaffold construction with C2, C4, C6 substitution.Direct, uses simple building blocks.Requires anhydrous conditions; potential side reactions.[12]
Biginelli Reaction Rapid synthesis of DHPM libraries; core construction.One-pot, multicomponent, high atom economy.[16]Product is a dihydropyrimidine (requires oxidation for aromatization).
Metal-Catalyzed Cross-Coupling Late-stage functionalization; analogue synthesis.High functional group tolerance; predictable reactivity; vast reagent availability.[20]Requires pre-functionalized (halogenated) pyrimidine core.
Direct C-H Functionalization Late-stage functionalization with maximal step-economy.No pre-functionalization needed; highly efficient.[22]Regioselectivity can be challenging; may require extensive optimization.[23]

Exemplary Experimental Protocols

To provide practical context, the following are representative protocols for key synthetic transformations.

Protocol 1: Biginelli Synthesis of a Dihydropyrimidinone

Reaction: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Methodology:

  • Setup: To a 100 mL round-bottom flask, add benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (6.5 g, 50 mmol), and urea (3.6 g, 60 mmol).

  • Solvent & Catalyst: Add absolute ethanol (25 mL) followed by concentrated hydrochloric acid (0.5 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol (2 x 15 mL), and dry it under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure DHPM as a white solid.

Protocol 2: Suzuki-Miyaura Coupling on a Pyrimidine Core

Reaction: Synthesis of 2-amino-4-(4-methoxyphenyl)-6-methylpyrimidine.

Methodology:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 2-amino-4-chloro-6-methylpyrimidine (1.43 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and sodium carbonate (2.54 g, 24 mmol).

  • Catalyst & Ligand: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 410 mg, 0.5 mmol).

  • Solvent: Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired product.

Conclusion and Future Outlook

The synthesis of substituted pyrimidines has evolved from foundational cyclocondensation reactions to highly sophisticated late-stage functionalization strategies. Classical methods like the Pinner and Biginelli reactions remain indispensable for constructing the pyrimidine core, particularly on a large scale. Modern techniques, especially metal-catalyzed cross-coupling and direct C-H activation, have revolutionized the ability to diversify these scaffolds, accelerating the drug discovery process.[18][21]

Future developments will likely focus on enhancing the sustainability and efficiency of these routes. The use of greener solvents, more efficient and recyclable catalysts, and flow chemistry setups will become increasingly prevalent.[1] Furthermore, the continued exploration of novel C-H functionalization reactions will open new avenues for accessing previously unattainable chemical space, ensuring that the pyrimidine scaffold remains a vibrant and essential component in the development of future medicines and materials.

References

  • Current time information in London, GB. (n.d.). Google.
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  • Pinner pyrimidine synthesis. (n.d.). SlideShare.
  • Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. (2018). Taylor & Francis Online.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
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  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
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  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). ACS Omega.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). PMC.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.).
  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (n.d.). SciSpace.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH.
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  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate.
  • Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides. (n.d.). ResearchGate.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). PMC.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
  • Late-Stage C-H Functionalization of Azines. (2023). PubMed.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.). ResearchGate.
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The Methylthio Group (-SCH₃): A Subtle Operator in Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Methylthio Group in Nature's Arsenal

The methylthio (-SCH₃) group is more than a simple structural component; it is a key player in fundamental biological processes. Its presence is a testament to an evolutionary selection for chemical properties that confer specific advantages in molecular recognition, stability, and reactivity.

Biosynthesis and the Central Role of the Methionine Salvage Pathway

The primary source of the methylthio group in biology is the amino acid L-methionine. A critical hub for -SCH₃ group metabolism is the Methionine Salvage Pathway (MSP), also known as the 5'-methylthioadenosine (MTA) cycle. This universal pathway recycles the sulfur-containing portion of S-adenosylmethionine (SAM), a major methyl group donor in countless biological methylation reactions, including DNA and protein methylation.[1][2][3]

When SAM is utilized in processes like polyamine or ethylene biosynthesis, it generates 5'-methylthioadenosine (MTA) as a byproduct.[2] The cell cannot allow MTA to accumulate, as it inhibits various methylation reactions. The MSP efficiently converts MTA back into L-methionine, thus conserving the vital methylthio moiety.[2][4] This cycle is crucial for cellular homeostasis and is present in nearly all organisms, from bacteria to humans.[2]

The initial and rate-limiting step in this pathway is the cleavage of MTA. In humans, this is catalyzed by MTA phosphorylase (MTAP), which phosphorolytically cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[5][6] Subsequent enzymatic steps convert MTR-1-P to 2-keto-4-methylthiobutyrate, which is then transaminated to regenerate methionine.[2][4] The efficiency of this pathway highlights the metabolic importance of conserving the -SCH₃ group.[2]

Diagram: The Methionine Salvage Pathway (MSP)

MSP cluster_cycle Methionine Cycle cluster_polyamine Polyamine Synthesis cluster_salvage Salvage Pathway Met L-Methionine SAM S-Adenosylmethionine (SAM) MAT MAT Met->MAT ATP ATP Polyamine_Synthase Polyamine Synthases SAM->Polyamine_Synthase Polyamine_Precursor Polyamine Precursor (e.g., Putrescine) Polyamine_Precursor->Polyamine_Synthase Polyamines Polyamines (Spermidine, Spermine) MTA 5'-Methylthioadenosine (MTA) MTAP MTAP MTA->MTAP MTR1P 5-Methylthioribose-1-P Pathway_Enzymes Pathway Enzymes (4) MTR1P->Pathway_Enzymes KMTB 2-Keto-4-methylthiobutyrate Transaminase Transaminase KMTB->Transaminase Adenine Adenine MAT->SAM Polyamine_Synthase->Polyamines Polyamine_Synthase->MTA MTAP->MTR1P MTAP->Adenine Pathway_Enzymes->KMTB Transaminase->Met

Caption: The Methionine Salvage Pathway recycles MTA back to L-methionine.

Methylthiolated Natural Products

Nature leverages the methylthio group in a variety of secondary metabolites that exhibit potent biological activities.[7][8] These compounds are found in organisms from bacteria to plants and serve diverse functions, including chemical defense and signaling.

  • Lincomycin: An antibiotic produced by Streptomyces lincolnensis, lincomycin features a methylthio group attached to a propylhygric acid moiety. This group is crucial for its antibacterial activity, which involves inhibiting protein synthesis by binding to the 50S ribosomal subunit.

  • Ajoene: Found in garlic, ajoene is a sulfur-rich compound derived from allicin. While not a simple methylthio compound, its biological activities, including antithrombotic and antimicrobial effects, highlight the importance of organosulfur chemistry in natural products.

  • Chemorepulsive compounds in plants: Many plants produce volatile organic sulfur-containing compounds (VOSCs), such as dimethyl sulfide and dimethyl disulfide, which are derived from methionine metabolism.[9] These serve as defense mechanisms against herbivores and pathogens.

The recurring presence of the -SCH₃ group in bioactive natural products provides a strong rationale for its incorporation into synthetic drug molecules.[7][10]

Part 2: The Methylthio Group in Drug Design and Medicinal Chemistry

In medicinal chemistry, the introduction of a methyl group can sometimes lead to a dramatic improvement in potency, an observation termed the "magic methyl" effect.[11][12][13] The methylthio group can be considered a "magic" functional group in its own right, offering a unique combination of properties that medicinal chemists can exploit to fine-tune drug candidates.[14][15]

Physicochemical Properties and Bioisosteric Roles

The -SCH₃ group possesses a distinct set of physicochemical properties that make it a valuable tool for lead optimization.

PropertyDescriptionImplication in Drug Design
Lipophilicity Moderately lipophilic, with a Hansch-Fujita π value of +0.61.Can enhance membrane permeability and access to hydrophobic binding pockets.
Size & Shape Sterically similar to groups like isopropyl or bromine.Can serve as a bioisostere to probe steric tolerance in a binding site.[16][17]
Electronic Nature The sulfur atom is a weak hydrogen bond acceptor and is highly polarizable.Can participate in van der Waals and dipole-dipole interactions within a target protein.
Metabolic Handle The sulfur atom is susceptible to oxidation.Provides a site for metabolic modification, which can be used to control drug clearance.

As a bioisostere , the methylthio group is often used to replace other functionalities, such as a methoxy (-OCH₃), chloro (-Cl), or isopropyl (-CH(CH₃)₂) group.[16][17][18] This substitution can lead to improved metabolic stability, altered receptor binding affinity, or enhanced pharmacokinetic properties without drastically changing the molecule's overall shape.[19][20]

Impact on Pharmacokinetics (ADME)

The journey of a drug through the body (Absorption, Distribution, Metabolism, Excretion) is critically influenced by its chemical structure. The methylthio group can have profound effects on ADME profiles.

  • Absorption & Distribution: The moderate lipophilicity imparted by the -SCH₃ group can improve a drug's ability to cross biological membranes, such as the gut wall for oral absorption.[21]

  • Metabolism: The sulfur atom of the methylthio group is a primary site for Phase I metabolism.[22][23] It is readily oxidized by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) to form the corresponding sulfoxide (-SOCH₃) and, subsequently, the sulfone (-SO₂CH₃).[23][24]

    • Sulfoxidation: This metabolic transformation generally increases the polarity of the molecule, facilitating excretion. Importantly, the sulfoxide and sulfone metabolites may have different biological activities and toxicological profiles compared to the parent drug. In some cases, the sulfoxide is the active form of the drug (a prodrug strategy).

    • S-Demethylation: Another metabolic route involves the cleavage of the methyl-sulfur bond, a process that can involve glutathione-S-transferase after initial oxidation.[24] This pathway can lead to the formation of a free thiol (-SH), which can be reactive.

Diagram: Metabolic Oxidation of a Methylthio Groupdot

// Nodes Drug_SCH3 [label="R-S-CH₃\n(Parent Drug)"]; Drug_SOCH3 [label="R-SO-CH₃\n(Sulfoxide Metabolite)"]; Drug_SO2CH3 [label="R-SO₂-CH₃\n(Sulfone Metabolite)"]; Enzymes1 [label="CYP450 / FMO\n[O]", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Enzymes2 [label="CYP450 / FMO\n[O]", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Drug_SCH3 -> Enzymes1 [dir=none]; Enzymes1 -> Drug_SOCH3; Drug_SOCH3 -> Enzymes2 [dir=none]; Enzymes2 -> Drug_SO2CH3; }

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

(2-(Methylthio)pyrimidin-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is integral to the synthesis of various pharmaceutical compounds, including potential antiviral and anticancer agents.[1] Pyrimidine derivatives are cornerstones in the design of molecules that target specific biological pathways, making reliable synthetic routes to novel analogues highly sought after.[2]

This document provides a comprehensive guide for the synthesis of this compound, starting from the commercially available pyrimidine-4-methanol. The direct functionalization of a C-H bond at the C2 position of the pyrimidine ring with a methylthio group is a challenging transformation due to the lack of a suitable leaving group. Therefore, this protocol details a robust, two-step strategy based on established principles of heterocyclic chemistry:

  • Activation via Halogenation: The C2 position of the pyrimidine ring is first activated by introducing a chlorine atom, an excellent leaving group. This is achieved through an oxidative chlorination reaction.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro intermediate is then subjected to a nucleophilic substitution reaction with sodium thiomethoxide to install the desired methylthio group.

This application note provides not only a step-by-step protocol but also delves into the underlying chemical principles, safety considerations, and purification strategies to ensure a successful and reproducible synthesis.

Chemical Theory and Mechanism

The core of this synthesis relies on the principles of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings, typically nucleophilic, can become electrophilic and susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[3] The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, making it more reactive towards nucleophiles than benzene, particularly at the C2, C4, and C6 positions.[4]

However, for a substitution to occur, a leaving group must be present. The direct displacement of a hydride ion (H⁻) is extremely unfavorable. Our strategy overcomes this by first replacing the hydrogen at the C2 position with a chlorine atom.

The SNAr mechanism proceeds in two main steps:

  • Nucleophilic Attack: The nucleophile (in our case, the thiomethoxide anion, CH₃S⁻) attacks the electron-deficient carbon atom bearing the leaving group (chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this complex is delocalized, partially onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion, Cl⁻).

The overall synthetic pathway is illustrated below.

G cluster_0 Overall Synthetic Scheme SM Pyrimidine-4-methanol INT 2-Chloro-pyrimidin-4-yl)methanol (Intermediate) SM->INT Step 1: Oxidative Chlorination (e.g., N-Oxidation followed by POCl₃) PROD This compound (Final Product) INT->PROD Step 2: Nucleophilic Substitution (NaSMe, DMF)

Caption: Proposed two-step synthesis pathway.

Detailed Experimental Protocol

This protocol is designed for researchers with a working knowledge of standard synthetic organic chemistry laboratory techniques.

Part A: Synthesis of 2-Chloro-pyrimidin-4-yl)methanol (Intermediate)

This initial step involves the activation and chlorination of the C2 position. A common method for such transformations on N-heterocycles is via an N-oxide intermediate.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
Pyrimidine-4-methanol33581-98-5110.115.00 g45.4
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)937-14-4172.5712.1 g~54.5
Dichloromethane (DCM)75-09-284.93200 mL-
Phosphorus oxychloride (POCl₃)10025-87-3153.3325 mL268
Saturated aq. NaHCO₃--~300 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-

Procedure

  • N-Oxidation: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add pyrimidine-4-methanol (5.00 g, 45.4 mmol) and dissolve in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (12.1 g, ~54.5 mmol, 1.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (~150 mL) until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyrimidine-N-oxide intermediate, which can be used in the next step without further purification.

  • Chlorination: (Caution: Perform in a well-ventilated fume hood) . Carefully add phosphorus oxychloride (25 mL, 268 mmol) to the crude N-oxide intermediate at 0 °C.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid NaHCO₃ until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to afford 2-chloro-pyrimidin-4-yl)methanol as a solid.

Part B: Synthesis of this compound (Final Product)

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
2-Chloro-pyrimidin-4-yl)methanol-144.563.00 g20.8
Sodium thiomethoxide (NaSMe)5188-07-870.091.61 g22.9
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Ethyl Acetate (EtOAc)141-78-688.11~200 mL-
Deionized Water--~200 mL-
Brine--~50 mL-
Anhydrous Na₂SO₄7757-82-6142.04As needed-

Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-pyrimidin-4-yl)methanol (3.00 g, 20.8 mmol) and dissolve in anhydrous DMF (50 mL).

  • Reagent Addition: Carefully add sodium thiomethoxide (1.61 g, 22.9 mmol, 1.1 eq.) to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes).

  • Workup: Once the starting material is consumed, pour the reaction mixture into deionized water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure solid.[5][6]

Safety and Hazard Information

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Key Reagent Hazards

ReagentHazard SummaryHandling Precautions
m-CPBA Oxidizer, organic peroxide, irritant.Avoid shock, friction, and heat. Store in a cool place.
Phosphorus oxychloride (POCl₃) Highly corrosive, toxic upon inhalation, reacts violently with water.[7]Handle with extreme care in a fume hood. Use a dropping funnel for additions. Quench slowly and carefully.
Sodium thiomethoxide (NaSMe) Flammable solid, toxic if swallowed, causes severe skin burns and eye damage.[7][8]Handle under an inert atmosphere. Avoid contact with skin and eyes. Have appropriate quench and spill kits ready.
DMF Reproductive toxin, irritant.Use in a fume hood, avoid inhalation and skin contact.

Experimental Workflow and Data Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methylthiolation N_Oxidation N-Oxidation of Pyrimidine-4-methanol Chlorination Chlorination with POCl₃ N_Oxidation->Chlorination Workup1 Aqueous Workup & Extraction Chlorination->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Isolate Pure 2-Chloro Intermediate Purify1->Intermediate Reaction Reaction of Intermediate with NaSMe in DMF Intermediate->Reaction Use in next step Workup2 Aqueous Workup & Extraction Reaction->Workup2 Purify2 Purification (Chromatography/Recrystallization) Workup2->Purify2 Product Final Product: This compound Purify2->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization Final Analysis

Caption: Experimental workflow diagram.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 (Chlorination) Incomplete N-oxidation. Insufficient reflux time/temperature. Degradation during workup.Ensure m-CPBA is fresh. Increase reflux time for chlorination. Maintain cold temperatures during basic/acidic workup.
Incomplete reaction in Step 2 (SNAr) Inactive NaSMe (due to oxidation). Insufficient reaction time.Use fresh, high-purity sodium thiomethoxide.[9] Handle NaSMe under an inert atmosphere. Allow the reaction to stir for a longer duration, monitoring by TLC.
Multiple spots on TLC after SNAr Side reactions (e.g., reaction with the hydroxyl group). Unreacted starting material.Protect the alcohol group as a silyl ether before the SNAr reaction if necessary. Ensure 1.1 equivalents of NaSMe are used. Optimize purification conditions.
Difficulty in Final Purification Product is highly polar. Co-elution of impurities.Use a more polar solvent system for chromatography (e.g., DCM/Methanol).[10] Consider recrystallization from different solvent pairs.[5]

References

  • Safety Data Sheet: SODIUM THIOMETHOXIDE. (n.d.). Scribd. Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Clayden, J., & Warren, S. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(32), 7862-7872. Available at: [Link]

  • Sodium thiomethoxide Information. (n.d.). Chemsrc. Retrieved from [Link]

  • Papanastasiou, I., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(15), 2738. Available at: [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Selective nucleophilic aromatic substitution to furnish pyrimidines. (2013). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • DBDMH-Promoted Methylthiolation in DMSO. (2021). Molecules, 26(16), 4983. Available at: [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • This compound. (n.d.). Porphyrin-Systems. Retrieved from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. Available at: [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.

Sources

Introduction: The Role of (2-(Methylthio)pyrimidin-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol

This compound is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in the fields of medicinal chemistry and drug development. Pyrimidine derivatives are integral components of nucleobases and are found in a wide array of pharmacologically active molecules, including antiviral and anticancer agents. This specific compound serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecules.[1][2] Its functional groups—a hydroxyl (-CH₂OH) and a methylthio (-SCH₃)—offer versatile handles for further chemical modification, making it a key component in the synthesis of novel therapeutic candidates.[2][3] This document provides a detailed protocol for the synthesis of this compound via the reduction of a suitable carboxylic acid ester precursor, focusing on field-proven insights and robust safety procedures.

Synthetic Strategy: Reduction of a Pyrimidine Ester

The most direct and efficient pathway to synthesize this compound is through the reduction of a carbonyl group at the C4 position of the pyrimidine ring. While starting from the corresponding aldehyde is feasible, a more common and scalable approach begins with the corresponding carboxylic acid or, more conveniently, its ester derivative, such as Methyl 2-(methylthio)pyrimidine-4-carboxylate.

The choice of reducing agent is critical for this transformation. Sodium borohydride (NaBH₄) is a mild reducing agent generally effective for aldehydes and ketones but is typically slow or unreactive towards esters and unreactive with carboxylic acids under standard conditions.[4][5] Therefore, a more potent reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is an excellent and widely used reagent for the reduction of esters and carboxylic acids to their corresponding primary alcohols.[6][7][8][9] LAH provides a source of nucleophilic hydride (H⁻) that efficiently reduces the ester functional group.[6][10]

The reaction proceeds in two conceptual steps: initial reduction of the ester to an intermediate aldehyde, which is then immediately reduced further to the primary alcohol.[8] Due to the high reactivity of LiAlH₄, isolating the aldehyde intermediate is not feasible with this method.[8]

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Methyl 2-(methylthio)pyrimidine-4-carboxylate Apparatus Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) Start->Apparatus Reagents Prepare LiAlH₄ Suspension in Anhydrous THF Apparatus->Reagents Addition Slow, Dropwise Addition of Ester Solution at 0°C Reagents->Addition Stir Stir at Room Temperature (Monitor by TLC) Addition->Stir Quench Careful Quenching (H₂O, NaOH(aq), H₂O) Stir->Quench Filter Filter Aluminum Salts Quench->Filter Extract Dry & Evaporate Solvent Filter->Extract Purify Purify via Column Chromatography Extract->Purify End End Product: This compound Purify->End

Caption: Synthetic workflow for the reduction of a pyrimidine ester.

Experimental Protocol

This protocol details the reduction of Methyl 2-(methylthio)pyrimidine-4-carboxylate to this compound.

Materials and Equipment
Reagents Equipment
Methyl 2-(methylthio)pyrimidine-4-carboxylateThree-necked round-bottom flask (oven-dried)
Lithium Aluminum Hydride (LiAlH₄)Magnetic stirrer and stir bar
Anhydrous Tetrahydrofuran (THF) or Diethyl EtherDropping funnel (pressure-equalizing)
15% Aqueous Sodium Hydroxide (NaOH)Reflux condenser (oven-dried)
Distilled WaterInert gas line (Nitrogen or Argon) with bubbler
Anhydrous Sodium Sulfate (Na₂SO₄)Ice-water bath
Silica Gel for column chromatographyRotary evaporator
Solvents for chromatography (e.g., Hexane/EtOAc)Thin-Layer Chromatography (TLC) plates and chamber
Critical Safety Precautions
  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents (like alcohols) to liberate highly flammable hydrogen gas.[7][10] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • All glassware must be thoroughly oven-dried or flame-dried before use to remove any trace moisture.

  • Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, safety goggles, and nitrile gloves.[11][12]

  • The quenching of the reaction is highly exothermic and generates gas. It must be performed slowly and behind a safety shield in a fume hood.[10]

Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble a three-necked flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Ensure all joints are well-sealed.

    • Maintain a positive pressure of inert gas throughout the entire procedure.

  • Reaction Initiation:

    • To the reaction flask, carefully add Lithium Aluminum Hydride (1.2 equivalents) under a stream of inert gas.

    • Add anhydrous THF via cannula or syringe to create a suspension (approx. 0.5 M concentration).

    • Cool the suspension to 0°C using an ice-water bath and begin stirring.

  • Substrate Addition:

    • Dissolve Methyl 2-(methylthio)pyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel.[13]

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. The dropwise addition is crucial to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction's progress by TLC, checking for the disappearance of the starting ester spot.

  • Reaction Quenching (Fieser Workup):

    • CRITICAL STEP: Cool the reaction flask back down to 0°C in an ice bath. Perform the following steps extremely slowly and cautiously behind a blast shield.

    • For 'x' grams of LiAlH₄ used, sequentially and dropwise add: i. 'x' mL of distilled water. (Observe for initial vigorous bubbling to subside). ii. 'x' mL of 15% aqueous NaOH solution. iii. '3x' mL of distilled water.

    • This procedure is designed to safely decompose excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.

    • After the additions are complete, remove the ice bath and stir the resulting slurry vigorously for 30 minutes.

  • Product Isolation and Purification:

    • Filter the slurry through a pad of Celite or filter paper, washing the solid residue thoroughly with additional THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid/oil via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the methylthio group (-SCH₃), a singlet or doublet for the methylene protons (-CH₂OH), a signal for the hydroxyl proton (-OH), and signals corresponding to the pyrimidine ring protons.[14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight (156.21 g/mol ).[1]

  • Physical Properties: The product is expected to be a solid at room temperature.[1][16]

Discussion and Mechanistic Insight

The choice of LiAlH₄ is grounded in its high reactivity, which stems from the polar Al-H bond, making the hydride ion (H⁻) highly nucleophilic.[6] The reduction mechanism for an ester begins with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide leaving group (-OCH₃) to form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming an alkoxide intermediate. The final alcohol product is obtained after quenching the reaction with a proton source (water/acid during workup), which protonates the aluminum alkoxide complex.[8][17]

The meticulous anhydrous conditions are necessary because LiAlH₄ reacts exothermically and rapidly with any protic source, including atmospheric moisture, to produce hydrogen gas, posing a significant fire and explosion hazard.[7][10] The Fieser workup is a trusted and standardized method for safely neutralizing LiAlH₄ while producing inorganic salts that are easily removed by filtration, simplifying the purification process compared to an acidic quench which can lead to emulsions.

References

  • (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4 - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Sodium Borohydride - Common Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved January 6, 2026, from [Link]

  • Safety Data Sheet - Advanced Biotech. (2025, January 25). Retrieved January 6, 2026, from [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2015, March 13). Retrieved January 6, 2026, from [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved January 6, 2026, from [Link]

  • Lithium aluminium hydride - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. (n.d.). Retrieved January 6, 2026, from [Link]

  • Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6 | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (n.d.). Retrieved January 6, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 6, 2026, from [Link]

  • US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents. (n.d.).
  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • Reductions of Carboxylic Acid Derivatives. (n.d.). Retrieved January 6, 2026, from [Link]

  • This compound - porphyrin-systems. (n.d.). Retrieved January 6, 2026, from [Link]

  • University of Dundee Antitubercular 2-Pyrazolylpyrimidinones Soares de Melo, Candice; Singh, Vinayak; Myrick, Alissa; Simelane,. (2021, January 4). Retrieved January 6, 2026, from [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. (n.d.).
  • Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety - Taylor & Francis. (n.d.). Retrieved January 6, 2026, from [Link]

  • reduction of carboxylic acids - Chemguide. (n.d.). Retrieved January 6, 2026, from [Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4 - Master Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2-mercaptopyrimidine - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]

  • Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline | Request PDF - ResearchGate. (2025, December 18). Retrieved January 6, 2026, from [Link]

  • (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol - PubChem - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Application Notes & Protocols: (2-(Methylthio)pyrimidin-4-yl)methanol as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-(Methylthio)pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif present in a vast number of biologically active molecules and approved therapeutics.[1][2] Its presence in the nucleobases of DNA and RNA provides a biological precedent for its interaction with key enzymatic targets.[2] (2-(Methylthio)pyrimidin-4-yl)methanol, CAS 102921-92-6, has emerged as a particularly strategic building block. It combines the established pyrimidine core with two distinct and orthogonally reactive functional groups: a primary alcohol at the 4-position and a modifiable methylthio ether at the 2-position.

This unique arrangement allows for sequential, controlled diversification, making it an invaluable intermediate in the synthesis of compound libraries targeting a range of diseases.[3] Most notably, the 2-(methylthio) group serves as a latent electrophilic site. Through a straightforward oxidation to the corresponding sulfone, the C2-position becomes highly activated for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of kinase inhibitors and other targeted therapies.[4][5] This guide provides a detailed exploration of the key transformations of this compound, complete with field-proven protocols and the scientific rationale behind the methodologies.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent.

PropertyValueSource(s)
CAS Number 102921-92-6[3][6]
Molecular Formula C₆H₈N₂OS[3][6]
Molecular Weight 156.21 g/mol [3][6]
Boiling Point 322.8°C at 760 mmHg[3][7]
Appearance White to off-white crystalline powderN/A
Storage Store at room temperature, sealed in a dry environment.[3][7]

Safety & Handling:

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Wash hands thoroughly after handling.[6]

  • In Case of Exposure: If swallowed, call a poison center or doctor immediately. In case of skin or eye contact, rinse thoroughly with water.[6]

Core Synthetic Transformations and Protocols

The true utility of this compound lies in its capacity for selective functionalization. The following sections detail the most critical reactions, providing both the "how" and the "why" for each experimental choice.

Key Transformation I: Oxidation of the Methylthio Group to Methylsulfonyl

The conversion of the electron-donating methylthio group to the powerfully electron-withdrawing methylsulfonyl group is the primary activation step for this scaffold.

Causality & Expertise: The oxidation of the thioether to a sulfone dramatically increases the electrophilicity of the C2 carbon on the pyrimidine ring.[4] The resulting sulfone is an exceptional leaving group, far more reactive towards nucleophilic attack than the analogous 2-chloropyrimidine.[4] This enhanced reactivity allows for SNAr reactions to proceed under milder conditions with a broader range of nucleophiles, which is highly advantageous in complex target synthesis. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often chosen for their reliability and high yields in this transformation.[5][8]

G cluster_workflow Workflow: Thioether to Sulfone Oxidation start This compound (Starting Material) reagent Dissolve in DCM Cool to 0 °C start->reagent Step 1 addition Add m-CPBA (2.2 eq) portion-wise reagent->addition Step 2 reaction Stir at 0 °C to RT Monitor by TLC/LC-MS addition->reaction Step 3 workup Quench with Na₂S₂O₃ (aq) Extract with DCM reaction->workup Step 4 purify Wash, Dry (Na₂SO₄) Concentrate in vacuo workup->purify Step 5 product (2-(Methylsulfonyl)pyrimidin-4-yl)methanol (Activated Intermediate) purify->product Step 6

Caption: Experimental workflow for the oxidation of this compound.

Protocol 1: Synthesis of (2-(Methylsulfonyl)pyrimidin-4-yl)methanol

  • Materials:

    • This compound (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add m-CPBA (2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. Rationale: Using a slight excess of m-CPBA ensures complete conversion to the sulfone. Portion-wise addition controls the exothermic reaction.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding saturated aqueous Na₂S₂O₃. Stir until a spot test with starch-iodide paper is negative.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The resulting (2-(Methylsulfonyl)pyrimidin-4-yl)methanol is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Key Transformation II: Nucleophilic Aromatic Substitution (SNAr)

With the activated sulfone intermediate in hand, the introduction of diverse functionalities at the C2 position becomes highly efficient. This is a pivotal strategy in constructing libraries of kinase inhibitors, where an amine-linked side chain often serves as a key pharmacophore for hinge-binding.[5]

G cluster_workflow General Strategy: C2-Functionalization via Oxidation/SNAr start This compound oxidation Oxidation (Protocol 1) start->oxidation intermediate (2-(Methylsulfonyl)pyrimidin-4-yl)methanol (Activated Intermediate) oxidation->intermediate snar SNAr Reaction (Protocol 2) intermediate->snar product (2-Substituted-pyrimidin-4-yl)methanol (Diverse Products) snar->product nucleophile Nucleophile (e.g., R-NH₂) nucleophile->snar G cluster_workflow Key Synthetic Diversification Pathways start (2-(Methylthio)pyrimidin- 4-yl)methanol path1_node Oxidation (Protocol 1) start->path1_node C2 Activation path2_node Chlorination (Protocol 3) start->path2_node C4 Activation path1_prod Activated Sulfone (for SNAr) path1_node->path1_prod path2_prod Chloromethyl Derivative (for Nucleophilic Substitution) path2_node->path2_prod path3_node C-C Coupling (e.g., Suzuki) path2_prod->path3_node Advanced Use path3_prod Biaryl Pyrimidines path3_node->path3_prod

Sources

The Strategic Role of (2-(Methylthio)pyrimidin-4-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Scaffold and the Unique Utility of a Key Building Block

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural biomolecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has established pyrimidine derivatives as "privileged scaffolds" in drug discovery, leading to a vast array of approved therapeutic agents for cancer, viral infections, and inflammatory diseases.[2] Within this critical class of heterocycles, (2-(Methylthio)pyrimidin-4-yl)methanol has emerged as a particularly versatile and strategic building block.

This technical guide, intended for researchers and drug development professionals, provides an in-depth look at the applications of this compound. We will explore its synthesis, key chemical transformations, and its pivotal role in the construction of potent kinase inhibitors, with a specific focus on the development of novel agents targeting the Colony-Stimulating Factor 1 Receptor (CSF1R).

The Dual Functionality Advantage: Reactivity and Derivatization

The power of this compound as a synthetic intermediate lies in its dual functional handles: the 4-hydroxymethyl group and the 2-methylthio group .

  • The 4-Hydroxymethyl Group : This primary alcohol serves as a versatile anchor point for building out molecular complexity. It can be readily oxidized to the corresponding aldehyde, which is a key electrophile for forming carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and condensations. This allows for the introduction of diverse side chains and pharmacophoric elements crucial for target engagement.

  • The 2-Methylthio Group : The methylthio (-SMe) group is a subtle yet powerful modulator of reactivity. While it is a relatively poor leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to halogens or sulfones, this can be a synthetic advantage, allowing for selective reactions at other positions.[3][4] Crucially, the sulfur atom can be easily oxidized to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO2Me) group. This oxidation dramatically increases the electrophilicity of the C2 position, transforming the sulfonyl moiety into an excellent leaving group for SNAr and palladium-catalyzed cross-coupling reactions.[3] This "on-demand" activation provides a strategic advantage in multi-step syntheses.

Synthetic Protocols: Accessing and Transforming the Core Scaffold

Protocol 1: Synthesis of this compound

While several routes exist for substituted pyrimidines, a reliable and scalable approach to this compound involves the reduction of its corresponding carboxylic acid ester, ethyl 2-(methylthio)pyrimidine-4-carboxylate. This method is adapted from established procedures for similar pyrimidine systems.[5][6]

Step 1: Preparation of Ethyl 2-(methylthio)pyrimidine-4-carboxylate This precursor can be synthesized via a condensation reaction, for example, from S-methylisothiourea and a suitable three-carbon building block like diethyl 2-(ethoxymethylene)malonate, followed by chlorination and subsequent reactions.[7] For the purpose of this protocol, we will assume the starting ester is available.

Step 2: Reduction to this compound

Reaction Scheme: C₇H₈N₂O₂S (Ester) + LiAlH₄ → C₆H₈N₂OS (Alcohol)

Materials:

  • Ethyl 2-(methylthio)pyrimidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)[8][9]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

  • Under an inert nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve ethyl 2-(methylthio)pyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This "Fieser workup" is critical for generating a granular, filterable aluminum salt precipitate.[10]

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Add anhydrous MgSO₄ to the mixture to ensure all water is sequestered and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Protocol 2: Oxidation to (2-(Methylthio)pyrimidin-4-yl)carbaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical step for subsequent derivatization. Activated manganese dioxide (MnO₂) is a mild and highly effective reagent for this transformation, particularly for benzylic and heterocyclic methanols.[11][12]

Reaction Scheme: C₆H₈N₂OS (Alcohol) + MnO₂ → C₆H₈N₂O (Aldehyde)

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like DCM or CHCl₃ (approx. 10-20 mL per gram of substrate).

  • Add activated MnO₂ (5-10 equivalents by weight) to the solution in one portion. The exact amount and activity of MnO₂ can vary, so using a significant excess is common practice.[13]

  • Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 4-24 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture through a thick pad of Celite® to remove the MnO₂ and inorganic byproducts.

  • Wash the Celite® pad extensively with DCM to ensure complete recovery of the product.

  • Combine the organic filtrates and concentrate under reduced pressure. The resulting (2-(Methylthio)pyrimidin-4-yl)carbaldehyde is often of sufficient purity for use in the next step. If necessary, it can be further purified by flash chromatography.

Application in Kinase Inhibitor Drug Discovery: A CSF1R Case Study

A prominent application of this pyrimidine building block is in the synthesis of kinase inhibitors targeting CSF1R. Dysregulation of the CSF1R signaling pathway is implicated in various cancers and inflammatory diseases.[14][15] The following workflow illustrates how this compound is elaborated into a potent pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitor, based on scaffolds reported in recent literature.[14][16]

Workflow for CSF1R Inhibitor Synthesis

G cluster_0 Core Scaffold Preparation cluster_1 Key Intermediate Assembly cluster_2 Scaffold Elaboration & Final Product A This compound B (2-(Methylthio)pyrimidin-4-yl)carbaldehyde A->B Protocol 2: MnO₂ Oxidation D 4-(1H-pyrrol-2-yl)-2- (methylthio)pyrimidine B->D van Leusen Reaction C Tosylmethyl isocyanide (TosMIC) C->D E 4-Chloro-2-(methylsulfonyl) -7H-pyrrolo[2,3-d]pyrimidine D->E 1. Halogenation (NCS) 2. Oxidation (m-CPBA) 3. Chlorination (POCl₃) G Potent CSF1R Inhibitor (e.g., Compound 23 Analog) E->G SₙAr Reaction F Key Amine Sidechain (e.g., N-methyl-N-(3-methylbenzyl)amine) F->G

Caption: Synthetic workflow from this compound to a potent CSF1R inhibitor.

Structure-Activity Relationship (SAR) Insights

The (2-(methylthio)pyrimidin-4-yl) core, after elaboration into the pyrrolo[2,3-d]pyrimidine scaffold, serves as an effective hinge-binding motif. The pyrimidine N1 and the pyrrole NH form critical hydrogen bonds with the kinase hinge region, as seen in crystal structures.[14] Modifications enabled by the initial hydroxymethyl group are crucial for achieving high potency and selectivity.

The table below summarizes SAR data for a series of 6-aryl-pyrrolo[2,3-d]pyrimidine CSF1R inhibitors, demonstrating the impact of substituents introduced via chemistry originating from the C4 position of the initial pyrimidine ring.[14][17]

Compound IDR Group (at 6-Aryl position)CSF1R IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/CSF1R)
1 -H12020
10 -CH₂OH< 13700>3700
22 -OMe< 11400>1400
23 -Me< 11100>1100
25 2-pyridyl150005000
26 3-pyridyl226001300
27 4-pyridyl118001800
Data adapted from Aarhus, T.I., et al., J. Med. Chem. 2023.[14][17]

The data clearly indicates that while the unsubstituted phenyl analog (1 ) is potent, it retains significant off-target activity against EGFR. Introducing small substituents like a hydroxymethyl group (10 ), derived from the initial building block, dramatically improves selectivity by over 185-fold. This highlights the strategic importance of the 4-position for fine-tuning the pharmacological profile, enabling the development of highly selective inhibitors. The introduction of various pyridyl rings also maintains high potency while demonstrating excellent selectivity.[14]

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a powerful combination of features. Its dual functional handles—a readily oxidizable alcohol and a tunable methylthio leaving group—provide chemists with a flexible and strategic platform for constructing complex molecular architectures. As demonstrated in the development of highly selective CSF1R inhibitors, this scaffold enables the precise installation of pharmacophoric groups essential for optimizing potency and selectivity. The protocols and data presented herein provide a solid foundation for researchers looking to leverage this versatile intermediate in their own drug discovery programs.

References

  • Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959–6980. Available at: [Link]

  • Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Cherukupalli, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Merugu, S. R., et al. (2020). CSF1R inhibition (IC50 curves) for the 7-azaindole 3c (red squares), pyrrolopyrimidine 1 (blue circles) and thienopyrimidine 2 (green triangles). ResearchGate. Available at: [Link]

  • Gouverneur, V., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Taylor, R. J. K., et al. (2002). Solvent free oxidation of alcohols with manganese dioxide. Tetrahedron Letters. Available at: [Link]

  • Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research. Available at: [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link]

  • Reddit. (2025). MnO2 Activation/Preparation for Alcohol Oxidation? r/Chempros. Available at: [Link]

  • Organic Syntheses. L-VALINOL. Available at: [Link]

  • Organic Chemistry Portal. Manganese(IV) oxide. Available at: [Link]

  • Taylor, R. J. K., et al. (2010). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. Available at: [Link]

  • Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. Available at: [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. Available at: [Link]

  • Kumar, D., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. Available at: [Link]

  • Fatiadi, A. J. (1976). Active Manganese Dioxide Oxidation in Organic Chemistry - Part II. Synthesis.
  • Blackburn, L., & Taylor, R. J. K. (2001). A one-pot oxidation-imine formation-reduction sequence for the synthesis of secondary and tertiary amines from alcohols. Organic Letters, 3(11), 1637–1639.
  • MySkinRecipes. This compound. Available at: [Link]

  • Kappe, C. O., et al. (2007). Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Singh, N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Justia Patents. (2025). Substituted pyrimidine compounds as tyk2 inhibitors. Available at: [Link]

  • Bristol-Myers Squibb Company. (2019). Substituted pyrimidine compounds as tyk2 inhibitors.
  • Aarhus, T. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ResearchGate. Available at: [Link]

  • U.S. Patent No. 10,695,347. (2020).
  • Cherukupalli, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • U.S. Patent No. 9,474,779. (2013). Substituted pyrimidine compounds.
  • Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine.
  • Google Patents. (2013). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Chikhale, R., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research. Available at: [Link]

Sources

Application Notes & Protocol: A Framework for Characterizing (2-(Methylthio)pyrimidin-4-yl)methanol in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework and a detailed experimental protocol for the enzymatic characterization of (2-(Methylthio)pyrimidin-4-yl)methanol. Pyrimidine-based scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Given the structural alerts within this compound, particularly its pyrimidine core and hydroxyl group, this guide proposes a hypothetical yet scientifically rigorous approach to evaluate its activity against protein kinases, a major class of drug targets.[3][4] We present a luminescence-based kinase activity assay that quantifies adenosine diphosphate (ADP) production, a universal byproduct of kinase-catalyzed phosphorylation.[5] The protocols herein are designed to be self-validating, guiding the user through initial enzyme characterization to determine the linear reaction range, followed by a detailed procedure for calculating the half-maximal inhibitory concentration (IC₅₀). This approach ensures robust and reproducible results for researchers in drug discovery and chemical biology.

Introduction: Scientific Rationale

The pyrimidine heterocycle is a privileged scaffold in drug discovery, exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7] Its prevalence in FDA-approved drugs underscores its versatility and ability to interact with various biological targets.[2] The subject of this guide, this compound, possesses distinct functional groups that suggest potential interactions with enzymes:

  • The Pyrimidine Core: This nitrogen-containing aromatic ring system can engage in hydrogen bonding, π-stacking, and other interactions within an enzyme's active site.[2]

  • The Methanol Moiety (-CH₂OH): This primary alcohol provides a potential site for phosphorylation, suggesting the compound could be a substrate for a protein kinase. Alternatively, it can act as a hydrogen bond donor or acceptor, contributing to binding affinity.

  • The Methylthio Group (-S-CH₃): This group can influence the compound's steric and electronic profile. In metabolic contexts, methylthio groups can be oxidized to sulfoxides and sulfones, potentially altering binding affinity or serving as a substrate for enzymes like glutathione-S-transferase.[8]

Given that structurally related pyrimidine derivatives are known to function as kinase inhibitors, a logical first step in characterizing this novel compound is to screen it against a representative kinase.[9] Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, making them a critical target class for therapeutic intervention.[3] This guide therefore focuses on a universally applicable protein kinase assay as a primary characterization tool.

Principle of the Kinase Activity Assay

The protocol described utilizes a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to measure enzyme activity.[5] This method is based on the quantification of ADP produced during the kinase reaction. The assay is performed in two steps after the initial kinase reaction is complete:

  • ADP-Glo™ Reagent Addition: This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Kinase Detection Reagent Addition: This reagent converts the newly produced ADP back into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the amount of ADP produced.

The amount of light generated is therefore directly correlated with kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescence signal.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Reaction_Mix Reaction_Mix Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix TC1 This compound (TC-1) TC1->Reaction_Mix Inhibition? Phospho_Substrate Phosphorylated Substrate ADP_Glo_Reagent ADP-Glo™ Reagent ADP ADP ATP_new ATP ADP->ATP_new Add ADP-Glo™ Reagent & Deplete unconsumed ATP Reaction_Mix->Phospho_Substrate Phosphorylation Reaction_Mix->ADP Phosphorylation Detection_Reagent Kinase Detection Reagent Light Light ATP_new->Light Add Detection Reagent (Luciferase/Luciferin)

Caption: Principle of the luminescence-based kinase assay.

Materials and Reagents

  • Enzyme: Purified protein kinase of interest (e.g., Akt1, PKA).

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase.

  • Test Compound (TC-1): this compound.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Control Inhibitor: A known inhibitor for the kinase (e.g., Staurosporine).[5]

  • Assay Kit: ADP-Glo™ Kinase Assay Kit or similar.

  • Buffer Components: Tris-HCl, MgCl₂, Bovine Serum Albumin (BSA), Dithiothreitol (DTT).

  • Reagents: Dimethyl sulfoxide (DMSO), Ultra-pure water.

  • Equipment:

    • Luminometer-capable microplate reader.

    • White, opaque, flat-bottom 96-well or 384-well assay plates.

    • Calibrated single and multichannel pipettes.

    • Reagent reservoirs.

    • Incubator set to 30°C or optimal temperature for the enzyme.

Experimental Protocols

Reagent Preparation

Accurate reagent preparation is critical for assay reproducibility. Prepare fresh reagents and buffers for each experiment.

ReagentStock ConcentrationPreparation InstructionsFinal Assay Conc.
Kinase Assay Buffer 5X200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA. Store at 4°C. Add DTT to 1X buffer just before use.1X
ATP 10 mMDissolve in ultra-pure water. Aliquot and store at -20°C.10 µM (or Kₘ)
Kinase Substrate 1 mMDissolve in ultra-pure water or appropriate buffer. Aliquot and store at -20°C.Varies
Test Compound (TC-1) 10 mMDissolve in 100% DMSO. This is the primary stock for creating serial dilutions. Store at -20°C.0.1 nM - 100 µM
Control Inhibitor 1 mMDissolve Staurosporine (or other) in 100% DMSO. Store at -20°C.Varies

Causality Note: MgCl₂ is an essential cofactor for virtually all kinases, as it coordinates with the phosphate groups of ATP.[5] BSA is included to prevent the enzyme from sticking to plasticware and to stabilize its activity. DTT is a reducing agent that helps maintain the enzyme in an active conformation.

Protocol 1: Determining the Linear Range of the Kinase Reaction

To obtain meaningful inhibition data, the assay must be conducted under initial velocity conditions, where the rate of product formation is linear over time and proportional to enzyme concentration.[10] This protocol establishes those conditions.

  • Prepare a Kinase Dilution Series: Serially dilute the kinase in 1X Kinase Assay Buffer to achieve a range of concentrations.

  • Set up the Reaction: In a 96-well plate, combine the following for each kinase concentration:

    • 5 µL of 1X Kinase Assay Buffer

    • 2.5 µL of Kinase dilution

    • 2.5 µL of a Substrate/ATP mixture (prepared to give the desired final concentration).

  • Initiate and Incubate: Start the reaction by adding the Substrate/ATP mixture. Incubate the plate at 30°C.

  • Time Course Measurement: At various time points (e.g., 0, 15, 30, 45, 60, 90 minutes), stop the reaction in a set of wells by adding 10 µL of ADP-Glo™ Reagent.

  • Develop Signal: After a 40-minute incubation at room temperature, add 20 µL of Kinase Detection Reagent to all wells.

  • Read Luminescence: After another 30-minute incubation at room temperature, measure the luminescence signal with a plate reader.

  • Analyze Data: Plot luminescence versus time for each enzyme concentration. Identify the enzyme concentration and incubation time that results in a linear increase in signal and utilizes approximately 10-20% of the substrate. This time and enzyme concentration will be used for the IC₅₀ determination.[10]

Protocol 2: IC₅₀ Determination for this compound

This protocol measures the potency of the test compound by generating a dose-response curve.

  • Compound Plating:

    • Prepare a serial dilution of TC-1 in 100% DMSO. A common starting point is a 12-point, 3-fold dilution series starting from a 1 mM stock.

    • Transfer a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well assay plate.

    • Include "vehicle control" wells (DMSO only) for 0% inhibition and "no enzyme" wells for 100% inhibition (background).

  • Enzyme Addition: Add 2.5 µL of the kinase (at the optimal concentration determined in Protocol 1) to each well, except for the "no enzyme" wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of a 2X Substrate/ATP mixture to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for the optimal time determined in Protocol 1.

  • Signal Development & Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence.

Data Analysis
  • Background Subtraction: Subtract the average signal from the "no enzyme" wells from all other data points.

  • Normalization: Normalize the data as a percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Curve Fitting: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.[5]

Data Interpretation and Validation

The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency. To understand the compound's selectivity, it is crucial to test it against a panel of different kinases.

Table 2: Hypothetical Inhibitory Activity of TC-1 Against a Kinase Panel

Kinase TargetTC-1 IC₅₀ (µM)Staurosporine IC₅₀ (µM)
Kinase A0.250.005
Kinase B15.70.010
Kinase C> 1000.020
Kinase D1.80.002

Trustworthiness Note: The use of a well-characterized, non-selective inhibitor like Staurosporine serves as a positive control for assay performance.[5] The vehicle control (DMSO) defines the 100% activity window, and the no-enzyme control defines the background signal. These controls are essential for validating the results of each assay plate.

Workflow Prep 1. Reagent Preparation (Buffers, Enzyme, ATP, TC-1) Linearity 2. Determine Linear Range (Enzyme Titration & Time Course) Prep->Linearity IC50 3. IC50 Assay (Dose-Response Plate) Linearity->IC50 Use optimal enzyme conc. & incubation time Develop 4. Signal Development (ADP-Glo™ & Detection Reagents) IC50->Develop Read 5. Read Luminescence Develop->Read Analyze 6. Data Analysis (Normalization & Curve Fitting) Read->Analyze Result Result: IC50 Value Analyze->Result

Caption: Overall experimental workflow for kinase inhibitor characterization.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Z' Factor (>0.9) Assay window is very large, but may be insensitive to weak inhibitors.This is generally good, but ensure the assay can detect partial inhibition. Check control inhibitor performance.
Low Z' Factor (<0.5) High variability in replicates; small signal window.Check pipetting accuracy. Ensure reagents are mixed thoroughly. Optimize enzyme/substrate concentrations to increase the signal-to-background ratio.
No Kinase Activity Inactive enzyme; missing cofactor (MgCl₂); incorrect substrate or buffer pH.Verify enzyme activity with a new batch or positive control. Ensure all buffer components are present and at the correct pH.[11] Confirm the correct substrate is being used.
High Background Signal ATP contamination in reagents; spontaneous substrate hydrolysis.Use high-purity ATP. Run a "no enzyme" control to assess background. If high, consider a different substrate or assay technology.
Inconsistent IC₅₀ Values Compound instability or precipitation at high concentrations; assay timing.Visually inspect compound wells for precipitation. Ensure incubation times are consistent across all experiments.[12] Check the stability of the compound stock solution.

Conclusion

This application note provides a robust and validated framework for assessing the enzymatic activity of this compound. By focusing on the well-established protein kinase target class and employing a sensitive, luminescence-based detection method, researchers can reliably determine the compound's inhibitory potency. The emphasis on initial enzyme characterization and the inclusion of appropriate controls ensures the generation of high-quality, reproducible data essential for advancing drug discovery and chemical biology programs.

References

  • Banu, H., Singh, S., Kaur, J., Kumar, R., & Singh, J. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(12), 2841. [Link]

  • Sharma, A., Sharma, A., & Kumar, V. (2023). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 356(1), e2200388. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 145. [Link]

  • Eisenthal, R., & Danson, M. J. (Eds.). (2002). Principles of enzyme assay and kinetic studies. In Enzyme Assays: A Practical Approach. Oxford University Press. [Link]

  • Yadav, D., & Singh, J. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(02), 1731–1742. [Link]

  • Singh, A., & Sharma, P. K. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society. [Link]

  • Zhang, Z. Y. (2003). Serine/Threonine Protein Phosphatase Assays. Current Protocols in Pharmacology. [Link]

  • SSERC. (n.d.). Protocol - Phosphatase Activity. SSERC. [Link]

  • Strahl, B. D., & Allis, C. D. (2001). In Vitro Histone Methyltransferase Assay. Cold Spring Harbor Protocols. [Link]

  • Martens, S. (2023). In vitro phosphatase assay. Protocols.io. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • JoVE. (n.d.). Enzyme Assays and Kinetics. Moodle@Units. [Link]

  • Brooks, H. B., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Glickman, J. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • LSU School of Medicine. (n.d.). Enzyme Assays and Kinetics. LSU Health Shreveport. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Study.com. (n.d.). What are the basic principles of enzyme kinetics?. Homework.Study.com. [Link]

  • Merck Millipore. (n.d.). Alkaline/Acid Phosphatase Assay Kit. MilliporeSigma. [Link]

  • Liscombe, D. K., et al. (2010). Methylation of sulfhydryl groups: a new function for a family of small molecule plant O-methyltransferases. The Plant Journal, 62(3), 483-495. [Link]

  • Vinet, B. (1987). An enzymic assay for the specific determination of methanol in serum. Clinical Chemistry, 33(12), 2204-2208. [Link]

  • Toohey, J. I. (1977). Methylthio group cleavage from methylthioadenosine. Description of an enzyme and its relationship to the methylthio requirement of certain cells in culture. Biochemical and Biophysical Research Communications, 78(4), 1273-1280. [Link]

  • Porphyrin-Systems. (n.d.). This compound. Porphyrin-Systems. [Link]

  • Assay Genie. (n.d.). Methanol Assay Kit (Colorimetric). Assay Genie. [Link]

  • Creative BioMart. (n.d.). Methanol Assay Kit (Colorimetric). Creative BioMart. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrimidinemethanol. PubChem Compound Database. [Link]

  • Clark, J. (2002). Enzyme inhibitors. Chemguide. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Enzo Life Sciences. (n.d.). Enzyme Inhibitors Role. Enzo Life Sciences. [Link]

  • Cid, J. M., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)-N8-neopentyl-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). Journal of Medicinal Chemistry, 61(19), 8897-8909. [Link]

  • Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica, 18(3), 313-322. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Crossroads of Inflammation and Cancer with (2-(Methylthio)pyrimidin-4-yl)methanol

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, represents a critical signaling node in cellular responses to a myriad of stimuli, including inflammatory cytokines and stress signals.[1][2] Its central role in activating downstream pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) positions TAK1 as a key regulator of inflammation, immunity, and cell survival.[1][2][3] Dysregulation of the TAK1 signaling cascade is implicated in the pathophysiology of numerous diseases, including inflammatory disorders and various cancers, making it an attractive therapeutic target.[1][4][5][6]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors.[7][8] This has led to the investigation of novel pyrimidine derivatives as potential modulators of key signaling pathways. This compound is a pyrimidine-containing compound with potential as a pharmacological agent. While its precise biological activities are under active investigation, its structural features suggest it may function as an inhibitor of critical cellular kinases like TAK1.

These application notes provide a comprehensive guide for researchers to characterize the effects of this compound in cell-based assays. The following protocols are designed to first assess its impact on cell viability and then to dissect its mechanistic action on the TAK1 signaling pathway by examining downstream NF-κB and MAPK activation.

Signaling Pathway Overview: The Central Role of TAK1

TAK1 is a key upstream kinase that integrates signals from various receptors, including TNF receptors and Toll-like receptors, to activate downstream inflammatory and survival pathways.[3][9] Upon activation, TAK1 phosphorylates and activates the IKK complex, leading to the degradation of IκBα and subsequent translocation of the NF-κB p65 subunit to the nucleus, where it drives the transcription of pro-inflammatory and pro-survival genes.[3][5] Concurrently, TAK1 activates MAPK kinases (MKKs), which in turn phosphorylate and activate MAPKs such as p38 and JNK, regulating a diverse array of cellular processes including proliferation, differentiation, and apoptosis.[10]

TAK1_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TNFa TNFα TNFR TNFR TLR TLR IL1 IL-1 LPS LPS TAK1 TAK1 TNFR->TAK1 TLR->TAK1 TAB TAB1/2 TAK1->TAB IKK IKK Complex TAK1->IKK MKK MKKs (MKK4/7, MKK3/6) TAK1->MKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB | NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation p38 p38 MKK->p38 P JNK JNK MKK->JNK P Compound This compound Compound->TAK1 Inhibition Gene Gene Transcription NFkB_nuc->Gene

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol

Materials:

  • Cell line of interest (e.g., RAW264.7 macrophages for inflammation studies, or a cancer cell line like MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT reagent (5 mg/mL in sterile PBS) [11]* Solubilization solution (e.g., 10% SDS in 0.01 M HCl) [12]* 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. [12]Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. [13][12]5. Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope. [13]6. Solubilization: Add 100 µL of the solubilization solution to each well. [12]Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. [13]Measure the absorbance at 570 nm using a microplate reader. [12]

    Parameter Recommendation
    Cell Density 1 x 10⁴ - 1 x 10⁵ cells/well
    Compound Concentration 0.1 µM - 100 µM (initial screen)
    Incubation Time 24 - 72 hours
    MTT Incubation 2 - 4 hours
    Solubilization Time 2 - 4 hours

    | Absorbance Wavelength | 570 nm |

Application Note 2: Probing TAK1 Activity via NF-κB Translocation

Principle of the Assay A hallmark of TAK1 activation is the subsequent translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. [14][15]This assay determines the ability of this compound to inhibit this critical step in the inflammatory signaling cascade. The protocol involves stimulating cells with a known TAK1 activator (e.g., TNFα or LPS), followed by cellular fractionation to separate the cytoplasmic and nuclear components. [16]The amount of p65 in each fraction is then quantified by Western blotting. A reduction in nuclear p65 following treatment with the compound indicates inhibition of the TAK1-NF-κB axis. [16] Experimental Workflow: NF-κB Translocation Assay

Caption: Workflow for the NF-κB translocation assay.

Detailed Protocol

Materials:

  • Cell line (e.g., HeLa or RAW264.7)

  • This compound

  • Stimulant (e.g., TNFα at 10 ng/mL or LPS at 1 µg/mL)

  • Nuclear and cytoplasmic extraction kit

  • Protease and phosphatase inhibitor cocktails

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Stimulate the cells with TNFα or LPS for 30 minutes. [14]3. Cell Fractionation: Wash the cells with ice-cold PBS and perform cytoplasmic and nuclear extraction according to the manufacturer's protocol. [16]Add protease and phosphatase inhibitors to the lysis buffers.

  • Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To verify the purity of the fractions, probe separate blots with anti-Lamin B1 (should only be present in the nuclear fraction) and anti-α-Tubulin (should only be present in the cytoplasmic fraction).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the nuclear p65 signal to the Lamin B1 signal.

Parameter Recommendation
Pre-treatment Time 1 - 2 hours
Stimulation Time 30 minutes
Stimulant TNFα (10 ng/mL) or LPS (1 µg/mL)
Protein Load 20 - 30 µg
Primary Antibody Dilution As per manufacturer's recommendation

Application Note 3: Assessing MAPK Pathway Inhibition by Western Blot

Principle of the Assay In addition to the NF-κB pathway, TAK1 activates the MAPK signaling cascades, leading to the phosphorylation of p38 and JNK. [17]This assay measures the levels of phosphorylated p38 (p-p38) and JNK (p-JNK) in response to a stimulus in the presence or absence of this compound. A reduction in the levels of these phosphorylated kinases indicates inhibition of the TAK1-MAPK axis. [18][19]Western blotting is a robust technique for this purpose, allowing for the specific detection of the activated, phosphorylated forms of these proteins. [20][21][22] Experimental Workflow: MAPK Phosphorylation Assay

Caption: Workflow for the MAPK phosphorylation Western blot assay.

Detailed Protocol

Materials:

  • Cell line (e.g., RAW264.7)

  • This compound

  • Stimulant (e.g., LPS at 1 µg/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS for 15-30 minutes. Note that MAPK phosphorylation is often a rapid and transient event.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the whole-cell lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated forms of p38 and JNK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p38, total JNK, and β-Actin.

  • Detection and Analysis: Visualize the bands and perform densitometric analysis. Calculate the ratio of the phosphorylated protein to the total protein for each sample.

Data Interpretation and Concluding Remarks

By integrating the results from these three assays, researchers can build a comprehensive pharmacological profile of this compound.

  • MTT Assay: This will define the cytotoxic profile of the compound and identify the sub-toxic concentration range suitable for mechanistic assays.

  • NF-κB Translocation Assay: Inhibition of stimulus-induced p65 nuclear translocation would strongly suggest that the compound acts on a component of the NF-κB signaling pathway, with TAK1 being a prime candidate.

  • MAPK Phosphorylation Assay: A concurrent reduction in the phosphorylation of p38 and JNK would provide compelling evidence that this compound targets a common upstream activator, such as TAK1.

Together, these protocols provide a robust framework for elucidating the mechanism of action of this compound, positioning it as a potential therapeutic agent for diseases driven by TAK1-mediated inflammation and cell survival signaling.

References

  • Wikipedia. MTT assay. [Link]

  • PubMed. Targeting of TAK1 in inflammatory disorders and cancer. [Link]

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]

  • Semantic Scholar. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. [Link]

  • PubMed Central. Multifaceted Roles of TAK1 Signaling in Cancer. [Link]

  • National Institutes of Health. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. [Link]

  • National Institutes of Health. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

  • ResearchGate. Tak1 Selective Inhibition: State of the Art and Future Opportunities. [Link]

  • The Royal Society. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. [Link]

  • Fivephoton Biochemicals. NF-kappa B Activation Assay Kits. [Link]

  • Patsnap Synapse. What are TAB1 inhibitors and how do they work?. [Link]

  • Bio-protocol. NF-κB activation assay. [Link]

  • National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • National Institutes of Health. Measurement of NF-κB activation in TLR-activated macrophages. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • PubMed Central. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • National Institutes of Health. Detection of phosphorylated Akt and MAPK in cell culture assays. [Link]

  • ResearchGate. Western blot analysis of MAPK phosphorylation following plasma.... [Link]

  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • MDPI. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]

  • ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • MDPI. TAK1/AP-1-Targeted Anti-Inflammatory Effects of Barringtonia augusta Methanol Extract. [Link]

Sources

Application Note & Protocol Guide: Strategic Derivatization of (2-(Methylthio)pyrimidin-4-yl)methanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules, including anticancer and anti-inflammatory agents.[1][2][3] This guide provides a comprehensive framework for the strategic derivatization of a key pyrimidine intermediate, (2-(Methylthio)pyrimidin-4-yl)methanol. We will explore targeted modifications of the C4-hydroxymethyl and C2-methylthio functionalities to generate a focused library of analogs for robust structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles and their implications for biological activity.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal anchor for binding to biological targets like protein kinases.[4][5] The specific starting material, this compound, presents two versatile handles for chemical modification: the primary alcohol at the C4 position and the methylthio ether at the C2 position. Strategic manipulation of these groups allows for a systematic exploration of the chemical space around the pyrimidine core, which is crucial for elucidating the SAR and optimizing lead compounds.[6]

Strategic Derivatization Workflow for SAR Studies

A successful SAR campaign relies on a logical and systematic approach to analog synthesis. The following workflow outlines a strategy for the derivatization of this compound.

SAR_Workflow Start This compound C4_Mod C4-Hydroxymethyl Derivatization Start->C4_Mod Series A C2_Mod C2-Methylthio Derivatization Start->C2_Mod Series B Library Focused Analog Library C4_Mod->Library C2_Mod->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR_Analysis SAR Analysis & Lead Optimization Screening->SAR_Analysis C2_Oxidation_Substitution Start This compound Sulfoxide Sulfoxide Intermediate Start->Sulfoxide m-CPBA (1.1 eq) Sulfone Sulfone Intermediate (Activated for SNAr) Sulfoxide->Sulfone m-CPBA (1.1 eq) SNAr Nucleophilic Aromatic Substitution (SNAr) Sulfone->SNAr Nucleophile (e.g., R-NH2) Product C2-Substituted Derivatives SNAr->Product

Sources

Application Notes and Protocols for the Quantification of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-(Methylthio)pyrimidin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including antiviral and anticancer agents.[1] Its molecular formula is C₆H₈N₂OS, and it has a molecular weight of 156.21 g/mol .[2] Given its importance in drug development, robust and reliable analytical methods for its quantification are essential for ensuring the quality and consistency of pharmaceutical products.

This document provides detailed application notes and protocols for two distinct, validated analytical methods for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and robust method suitable for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for complex matrices and trace-level analysis.

These protocols are designed for researchers, scientists, and drug development professionals and are grounded in established analytical principles and regulatory guidelines.

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobicity.[3][4] The use of a C18 column provides a nonpolar stationary phase, while a polar mobile phase allows for the elution of this compound. UV detection is employed for quantification, as the pyrimidine ring system inherently absorbs UV light.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • This compound reference standard (purity ≥98%).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of 60:40 (v/v) water:acetonitrile, with 0.1% formic acid added to the water. The formic acid helps to ensure good peak shape by protonating any free silanol groups on the column.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase 60:40 (v/v) Water (0.1% Formic Acid) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or matrix components.
Linearity A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999.
Accuracy The recovery of spiked samples should be within 98-102%.[9]
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature.
Data Analysis and Interpretation

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the calibration standards. The concentration of this compound in unknown samples is then determined by interpolating their peak areas from this calibration curve.

Experimental Workflow: RP-HPLC-UV

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_injection Inject into HPLC prep_mobile_phase->hplc_injection prep_standards Prepare Standard Solutions prep_standards->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography uv_detection UV Detection chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For higher sensitivity and specificity, particularly in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[10][11] This technique separates volatile compounds in the gas phase followed by detection using a mass spectrometer, which provides detailed structural information, enhancing the certainty of identification. Due to the polarity of the hydroxyl group, derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler (optional but recommended for precision).

  • Analytical balance.

  • Standard laboratory glassware.

  • High-purity helium (carrier gas).

  • This compound reference standard (purity ≥98%).

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Anhydrous pyridine or other suitable solvent.

2. Sample Preparation and Derivatization:

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard in anhydrous pyridine.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with anhydrous pyridine.

  • Derivatization: To 100 µL of each standard and sample solution, add 100 µL of BSTFA + 1% TMCS. Cap the vials tightly and heat at 70 °C for 30 minutes. Allow to cool to room temperature before analysis.

3. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Selected Ion Monitoring (SIM) Monitor characteristic ions of the derivatized analyte for enhanced sensitivity.

4. Method Validation: Similar to the HPLC method, validation should be performed in accordance with ICH Q2(R2) guidelines.[5][6][7][8]

Validation ParameterAcceptance Criteria
Specificity The mass spectrum of the analyte peak should be unique and free from co-eluting interferences.
Linearity A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999.
Accuracy Recovery of spiked samples should be within 95-105%.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) should be ≤ 5%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) To be determined experimentally based on signal-to-noise ratios of the target ions.
Robustness Evaluate the effect of small variations in oven temperature program, gas flow rate, and derivatization time.
Data Analysis and Interpretation

Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. A calibration curve is generated by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the calibration standards. The concentration in unknown samples is then calculated from this curve.

Experimental Workflow: GC-MS

GC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions derivatization Derivatization prep_standards->derivatization prep_sample Prepare Sample Solution prep_sample->derivatization gc_injection Inject into GC-MS derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_acquisition Data Acquisition (Scan or SIM) ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The two methods presented provide robust and reliable options for the quantification of this compound. The choice between RP-HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, are suitable for use in a regulated environment for the quality control of this important pharmaceutical intermediate.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Analytical method validation as per ich and usp. SlideShare. Available at: [Link]

  • ICH harmonised tripartite guideline: validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Preprints.org. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of (2-(Methylthio)pyrimidin-4-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, consistently delivering clinical candidates against a multitude of biological targets. This methodology hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency to proteins, serving as starting points for optimization into potent drug-like molecules. Within the vast chemical space available for fragment libraries, heterocyclic scaffolds, particularly pyrimidines, are of paramount importance due to their versatile chemistry and ability to form key hydrogen bonding interactions within protein active sites. This document provides a detailed guide for researchers on the application of a specific pyrimidine fragment, (2-(Methylthio)pyrimidin-4-yl)methanol (CAS: 102921-92-6), in a typical FBDD workflow. We will explore its chemical properties, synthesis, and provide step-by-step protocols for its use in primary screening via Nuclear Magnetic Resonance (NMR) spectroscopy and subsequent structural validation by X-ray crystallography.

Introduction: The Strategic Value of Pyrimidine Fragments in FBDD

Fragment-Based Drug Discovery (FBDD) offers a distinct advantage over traditional high-throughput screening (HTS) by exploring chemical space more efficiently.[1][2] Instead of screening large, complex molecules, FBDD identifies small fragments (<300 Da) that typically exhibit weak binding (µM to mM affinity).[2] The core principle is that these simple fragments form high-quality, energetically favorable interactions with the target protein. Their low complexity provides a more tractable starting point for medicinal chemists to build upon, often leading to lead compounds with superior physicochemical properties.

The pyrimidine ring is a privileged scaffold in medicinal chemistry. Its nitrogen atoms act as excellent hydrogen bond acceptors, while the ring system can be readily functionalized to modulate properties and explore vectors for chemical elaboration.[3] The specific fragment, this compound, incorporates several key features:

  • A Pyrimidine Core: For potential hydrogen bonding with the protein backbone or side chains.

  • A Methylthio Group: Adds a degree of lipophilicity and can occupy small hydrophobic pockets. It also provides a potential metabolic soft spot that can be engineered out during optimization.

  • A Hydroxymethyl Group: A versatile functional group that can act as both a hydrogen bond donor and acceptor. It provides a clear, synthetically tractable vector for fragment elaboration or linking.

These features make it an ideal candidate for inclusion in a fragment library designed to probe a wide range of protein targets, from kinases to metabolic enzymes.

Physicochemical Profile of the Fragment

A successful fragment must possess appropriate physicochemical properties to ensure solubility and good behavior in biophysical assays. The properties of this compound are well-aligned with the "Rule of Three," a common guideline for fragment design.

PropertyValueSource
CAS Number 102921-92-6[4]
Molecular Formula C₆H₈N₂OS[4][5]
Molecular Weight 156.21 g/mol [4]
Boiling Point 322.8°C at 760 mmHg[4][5]
Storage Room temperature, dry and sealed[4][5]
General Use Intermediate in pharmaceutical and agrochemical synthesis[4]

Synthesis and Preparation

While this compound is commercially available from various suppliers, an in-house synthesis may be required. A plausible and efficient synthetic route involves the reduction of its corresponding pyrimidin-4-ol precursor. The following protocol is adapted from established methods for similar pyrimidine chemistries.[6]

Protocol 3.1: Synthesis of this compound

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-ol [6]

  • Dissolve 2-Thiouracil (0.26 mol) in an aqueous solution of sodium hydroxide (0.52 mol in 183 mL of water).

  • Cool the mixture in an ice bath to an internal temperature of 0°C.

  • Slowly add methyl iodide (0.29 mol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water (3 x 150 mL), and dry to yield 2-(Methylthio)pyrimidin-4-ol.

Step 2: Reduction to this compound This step is an adaptation based on standard reduction procedures for related heterocyclic compounds, such as the reduction of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate to its corresponding methanol derivative using LiAlH₄.[7]

  • Suspend the 2-(Methylthio)pyrimidin-4-ol (1 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of a suitable reducing agent, such as Lithium Aluminium Hydride (LiAlH₄) (1.1-1.5 eq., 2M solution in THF), dropwise over 1 hour. Caution: LiAlH₄ reacts violently with water.

  • Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0°C and carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15-20% aqueous sodium hydroxide or potassium hydroxide solution, and then more water.

  • Stir the resulting mixture for 1 hour until a granular precipitate forms.

  • Dry the mixture with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography (silica gel, using a suitable eluent system like ethyl acetate/hexane) to obtain pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Primary Screening via NMR Spectroscopy

NMR spectroscopy is a powerful primary screening technique in FBDD because it can detect weak binding events and provide information on the binding site.[8][9] Ligand-observe methods, such as Saturation Transfer Difference (STD) NMR, are particularly efficient for screening fragment libraries.[10]

Workflow for FBDD Primary Screening

FBDD_Workflow cluster_prep Library Preparation cluster_screen Primary Screen cluster_validation Hit Validation QC Fragment QC (Purity, Solubility) Cocktail Cocktailing (6-8 fragments/mixture) QC->Cocktail STD_NMR STD-NMR Screen (Protein + Cocktail) Cocktail->STD_NMR Deconvolution Hit Deconvolution (Test individual fragments) STD_NMR->Deconvolution Titration NMR Titration (Kd) (CSP Mapping) Deconvolution->Titration Ortho Orthogonal Methods (SPR, DSF) Titration->Ortho

Caption: FBDD workflow from library preparation to hit validation.

Protocol 4.1: STD-NMR Screening

1. Sample Preparation:

  • Fragment Stock: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in deuterated dimethyl sulfoxide (d₆-DMSO). The purity and identity should be confirmed by ¹H NMR beforehand.[11]

  • Fragment Cocktails: For efficient screening, create cocktails of 6-8 fragments.[10] Ensure that at least one proton signal for each fragment is resolved in the ¹H NMR spectrum of the mixture. This compound would be one component of such a cocktail. The final concentration of each fragment in the NMR tube will be ~100-200 µM.

  • Protein Sample: Prepare the target protein solution (typically 5-20 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.0 in 99.9% D₂O).

2. NMR Data Acquisition:

  • Acquire a reference ¹H NMR spectrum of the fragment cocktail without the protein.

  • Add the target protein to the fragment cocktail and acquire the STD-NMR spectrum.

  • The experiment involves selective saturation of a region of the protein's proton spectrum (e.g., -1.0 ppm, where no fragment signals exist) for a defined period (the saturation time, typically 1-2 seconds).

  • An off-resonance spectrum is also acquired with the saturation frequency set far away from any protein or fragment signals (e.g., 40 ppm).

  • The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

3. Data Analysis:

  • Fragments that bind to the protein will receive saturation transfer from the irradiated protein protons, resulting in a decrease in their signal intensity in the on-resonance spectrum.

  • These binding fragments will appear as positive signals in the final STD difference spectrum.

  • If the cocktail containing this compound shows STD signals, proceed to deconvolution by testing it individually with the protein to confirm it is the binding fragment.

Hit Validation and Structural Characterization by X-ray Crystallography

Confirming a fragment hit and understanding its binding mode is critical for structure-based drug design.[12] X-ray crystallography provides atomic-resolution details of the protein-fragment interaction, guiding subsequent optimization efforts.[9][13]

Workflow for Structural Validation

XRay_Workflow Protein_Prep Protein Purification & Concentration Crystallization Crystallization Screening (Apo Protein) Protein_Prep->Crystallization Soaking Crystal Soaking (with Fragment) Crystallization->Soaking Cryo Cryo-protection & Mounting Soaking->Cryo Data_Collection X-ray Diffraction Data Collection Cryo->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Model_Building Model Building & Refinement Data_Processing->Model_Building Analysis Analysis of Binding Mode Model_Building->Analysis

Sources

Crystallization conditions for (2-(Methylthio)pyrimidin-4-yl)methanol complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of (2-(Methylthio)pyrimidin-4-yl)methanol and its Complexes

Abstract

The isolation of crystalline forms of this compound and its coordination complexes is a critical step in pharmaceutical development and materials science. High-quality single crystals are essential for unambiguous structure determination via X-ray diffraction, which in turn elucidates structure-activity relationships (SAR) and informs rational drug design. This document provides a comprehensive guide grounded in the principles of crystal engineering, offering detailed protocols, troubleshooting advice, and an exploration of the underlying chemical principles for obtaining single crystals of this versatile pyrimidine derivative and its complexes.

Introduction: The Significance of Crystalline this compound

This compound is a heterocyclic building block of significant interest in medicinal and agrochemical research. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the methylthio group at the 2-position serves as a key handle for synthetic modification and functionalization.[1] Its derivatives are utilized in the development of novel antiviral and anticancer agents, as well as fungicides.[1][2]

The ability to form well-ordered crystals of the parent molecule or its complexes (e.g., with metal ions or other organic molecules as co-formers) is paramount. The three-dimensional arrangement of molecules in the crystal lattice, dictated by intermolecular forces like hydrogen bonding and π-stacking, governs crucial physicochemical properties including solubility, stability, and bioavailability.[3] Therefore, mastering the crystallization process is not merely a purification step but a fundamental component of drug discovery and development.[3]

This guide is designed for researchers at the bench, providing both theoretical context and actionable protocols to navigate the challenges of crystallizing these specific molecular targets.

Foundational Principles of Crystallization

Successful crystallization is an exercise in controlling thermodynamics and kinetics. The process hinges on creating a supersaturated solution from which the solute can slowly and methodically precipitate in an ordered crystalline lattice rather than as an amorphous solid or oil.[4] The journey from a clear solution to a well-defined crystal involves two key stages:

  • Nucleation: The initial formation of a stable, microscopic crystalline aggregate. This is often the rate-limiting step. The goal is to limit the number of nucleation sites to encourage the growth of a few large crystals rather than many small ones.[5]

  • Crystal Growth: The subsequent, ordered deposition of molecules from the solution onto the surface of the existing nuclei.[6] The key to growing high-quality crystals is to ensure this process occurs slowly, allowing molecules to adopt the most energetically favorable orientation within the lattice.[6][7]

Several factors critically influence these stages:

  • Purity of the Compound: Impurities can inhibit nucleation or become incorporated into the crystal lattice, disrupting its order. Starting with the highest purity material is essential.[5][8]

  • Solvent Choice: The ideal solvent should exhibit moderate solubility for the compound of interest, with solubility being significantly temperature-dependent for cooling crystallization methods.[4][5]

  • Temperature: Temperature directly impacts solubility. Slow cooling of a saturated solution is a common and effective strategy to gently induce supersaturation.[7]

  • Rate of Supersaturation: Rapidly achieving supersaturation often leads to precipitation of amorphous material or the formation of many tiny microcrystals. All successful crystallization techniques aim to approach the supersaturation point slowly and controllably.[6]

Strategic Selection of Crystallization Methods

No single method guarantees success; an empirical, multi-pronged approach is often necessary. The choice of technique is guided by the quantity of material available, its solubility characteristics, and its thermal stability.

Workflow for Method Selection

The following diagram outlines a logical workflow for selecting an appropriate crystallization strategy.

G cluster_start Initial Assessment cluster_methods Method Selection cluster_outcome Outcome Start Pure Compound (>95%) Solubility Assess Solubility in Various Solvents (e.g., MeOH, EtOH, Acetone, THF, Ethyl Acetate) Start->Solubility HighSol High Solubility? Solubility->HighSol TempDep Temp-Dependent Solubility? HighSol->TempDep No VaporDiff Method: Vapor Diffusion HighSol->VaporDiff Yes SlowEvap Method: Slow Evaporation TempDep->SlowEvap No Cooling Method: Slow Cooling TempDep->Cooling Yes Layering Method: Solvent Layering SlowEvap->Layering Alternative Crystals Single Crystals SlowEvap->Crystals VaporDiff->Layering Alternative VaporDiff->Crystals Cooling->Crystals Layering->Crystals

Caption: Decision workflow for selecting a primary crystallization method.

Experimental Protocols

Safety Precaution: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Slow Evaporation

This is often the simplest starting method, suitable when the compound is reasonably soluble and not sensitive to ambient conditions.[5][6]

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound is moderately soluble at room temperature. For pyrimidine derivatives, common choices include ethanol, methanol, ethyl acetate, or mixtures like hexane/acetone.

  • Dissolution: Dissolve the compound (e.g., 5-15 mg) in a minimal amount of the chosen solvent in a small, clean vial. Ensure the solution is homogenous and free of particulate matter; filter if necessary.[8]

  • Evaporation: Cover the vial with a cap or parafilm. Pierce 1-3 small holes in the covering with a needle. The number and size of the holes control the rate of evaporation.[6]

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed.[5][8] Crystals should form over the course of several days to weeks.

Protocol 2: Slow Cooling Crystallization

This method is ideal for compounds that are significantly more soluble in a solvent at elevated temperatures than at room temperature.[4]

  • Solvent Selection: Choose a solvent with a boiling point below 100°C in which the compound shows a steep solubility curve with temperature.[5]

  • Dissolution: In a small Erlenmeyer flask, add the compound and a minimal amount of solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. Add small portions of hot solvent if needed to achieve full dissolution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed inside a larger beaker containing warm water or set on an insulating pad (like a cork ring or paper towels).[7][9]

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

Protocol 3: Vapor Diffusion

Vapor diffusion is arguably the most successful method for growing high-quality single crystals from small amounts of material.[6][8] It relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "solvent".

  • Setup: You will need two vials, one smaller than the other.

    • Inner Vial: Dissolve the compound (2-10 mg) in a small amount of a moderately non-volatile solvent (e.g., THF, chloroform, methanol).[8]

    • Outer Vial (Reservoir): Add a larger volume (1-3 mL) of a volatile anti-solvent in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).[8]

  • Assembly: Place the open inner vial inside the outer reservoir vial. Ensure the level of the anti-solvent in the reservoir is below the opening of the inner vial.

  • Sealing: Seal the outer vial tightly with a cap. The anti-solvent vapor will slowly diffuse into the inner vial, causing the solubility of the compound to decrease and inducing crystallization.

  • Incubation: Place the sealed setup in a stable, vibration-free environment and monitor over time for crystal growth.

Caption: Schematic of a vapor diffusion crystallization setup.

Data Summary and Starting Conditions

The selection of a solvent system is the most critical variable.[5] The following table provides recommended starting points for screening crystallization conditions for this compound and its complexes.

Solvent System (Solvent/Anti-Solvent)Recommended Method(s)Rationale & Comments
Single Solvents
Ethanol or MethanolSlow Evaporation, Slow CoolingThe hydroxyl group on the target molecule suggests good solubility in polar protic solvents.
Ethyl AcetateSlow EvaporationA moderately polar solvent that can promote different packing arrangements.
AcetonitrileSlow Evaporation, Vapor DiffusionA polar aprotic solvent; can be a good choice for complexes.
Tetrahydrofuran (THF)Vapor Diffusion, Solvent LayeringKnown to be a good solvent for growing crystals, but can sometimes lead to "oiling out".[6]
Binary Solvents
Dichloromethane / HexaneVapor Diffusion, Solvent LayeringA common system balancing polarity and volatility.
Acetone / HexaneVapor Diffusion, Solvent LayeringGood for moderately polar compounds.
Tetrahydrofuran / PentaneVapor DiffusionA classic combination for inducing crystallization of soluble compounds.[8]
Dimethylformamide (DMF) / DichloromethaneVapor DiffusionUseful if the compound has very low solubility except in high-boiling point solvents like DMF.[10]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is too soluble.- Nucleation is inhibited.- Allow more solvent to evaporate.- If using slow cooling, boil off some solvent and re-cool.[9]- Try adding a seed crystal.[9]- Gently scratch the inside of the vial with a glass rod to create nucleation sites.[9]
"Oiling Out" / Amorphous Precipitate - Supersaturation was achieved too quickly.- Solution temperature is above the compound's melting point.- High concentration of impurities.- Slow down the crystallization process (e.g., slower cooling, fewer holes for evaporation).- Add more of the "good" solvent to keep the compound dissolved longer.[9]- Re-purify the starting material. Column chromatography may be necessary.
Formation of Many Tiny Crystals - Too many nucleation sites.- Crystallization occurred too rapidly.- Filter the initial solution to remove dust particles.- Use a cleaner vial.- Slow down the rate of supersaturation (e.g., use a less volatile anti-solvent, cool more slowly).
Poor Crystal Quality / Intergrowth - Mechanical disturbance during growth.- Crystallization proceeds too quickly at the end.- Move the experiment to a more stable, vibration-free location.[7]- For evaporation, ensure there is sufficient solvent so growth does not happen in a concentrated slurry.[6]

Conclusion

The crystallization of this compound and its complexes is a multifactorial process that requires patience and systematic experimentation. By understanding the core principles of nucleation and crystal growth and by methodically screening various solvents and techniques, researchers can significantly increase their chances of obtaining high-quality single crystals. The protocols and troubleshooting guide provided herein serve as a robust starting point for this endeavor, enabling the crucial structural analyses that underpin modern chemical and pharmaceutical research.

References

  • Benchchem Technical Support Center.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1195–1202. [Link]

  • University of Florida, Center for X-ray Crystallography. Crystal Growing Tips.
  • Philipps-Universität Marburg, Molecular Solids Group. Crystal Growth.
  • Li, H., et al. (2014). Single-crystal growth of organic semiconductors. Nanyang Technological University. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • MySkinRecipes. This compound. [Link]

  • Bisht, R., et al. (2022). Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. Chemical Reviews, 122(13), 11241-11304. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields and purity for this important synthetic intermediate. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying causality, empowering you to refine your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reduction of the precursor ester or aldehyde is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

Low yields in the reduction step are a common hurdle. The primary causes often revolve around the choice of reducing agent, reaction conditions, and the stability of the pyrimidine ring itself.

Potential Cause A: Inappropriate Reducing Agent

The choice of reducing agent is critical and depends on your starting material (e.g., ester, carboxylic acid, or aldehyde).

  • For Esters and Carboxylic Acids: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary for converting esters and carboxylic acids to the corresponding alcohol.[1] However, its high reactivity can also lead to side reactions if not properly controlled. Sodium borohydride (NaBH₄) is generally too mild to reduce esters and carboxylic acids efficiently under standard conditions.

  • For Aldehydes: Sodium borohydride (NaBH₄) is the preferred reagent for reducing aldehydes to alcohols due to its milder nature, which often leads to cleaner reactions and easier workups.[2][3] LiAlH₄ can also be used, but its higher reactivity may not be necessary and could lead to unwanted side reactions.

Troubleshooting Protocol 1: Optimizing the Reduction of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

This protocol focuses on the common reduction of the corresponding ethyl ester using LiAlH₄.

ParameterRecommendationRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Necessary for the reduction of the ester functionality.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents like THF are standard for LiAlH₄ reductions due to their non-reactivity with the hydride.[4]
Temperature 0 °C to room temperatureInitial addition of LiAlH₄ at 0 °C helps to control the exothermic reaction. Allowing the reaction to slowly warm to room temperature ensures completion.[5]
Stoichiometry 1.1 - 1.5 equivalents of LiAlH₄A slight excess of the reducing agent is often necessary to drive the reaction to completion.
Workup Fieser workup (sequential addition of water, 15% NaOH, and water)This quenching procedure is crucial for safely neutralizing excess LiAlH₄ and precipitating aluminum salts for easy filtration.

Step-by-Step Experimental Protocol:

  • Dissolve ethyl 2-(methylthio)pyrimidine-4-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in THF dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.[5]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.[5]

  • Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

  • Stir the resulting mixture for 1 hour, then dry it with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

FAQ 2: I am observing significant side product formation. What are these byproducts and how can I minimize them?

Side product formation is a key contributor to low yields. The nature of these byproducts can provide valuable clues about what is going wrong in your reaction.

Potential Cause B: Pyrimidine Ring Reduction

A significant side reaction, particularly with powerful reducing agents like LiAlH₄, is the reduction of the pyrimidine ring itself, leading to dihydropyrimidine derivatives.[6] This is more likely to occur with prolonged reaction times or elevated temperatures.

Troubleshooting Workflow: Minimizing Side Product Formation

Caption: Troubleshooting workflow for low yield.

Preventative Measures:

  • Temperature Control: Strictly maintaining a low temperature (0 °C) during the addition of LiAlH₄ is crucial to minimize over-reduction.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the strong reducing agent.

  • Inverse Addition: For particularly sensitive substrates, consider adding the substrate solution to the LiAlH₄ suspension (inverse addition). This ensures that the reducing agent is never in large excess, which can help to minimize side reactions.[7]

FAQ 3: My Grignard reaction with a pyrimidine-4-carbaldehyde is failing or giving a complex mixture of products. What is going wrong?

Grignard reagents are powerful nucleophiles, but their reaction with heterocyclic aldehydes can be complicated by several factors.

Potential Cause C: Competing Reactions with Grignard Reagents

The pyrimidine ring itself can be susceptible to nucleophilic attack by Grignard reagents, leading to a mixture of products.[8][9] Additionally, the acidity of protons on the pyrimidine ring can lead to deprotonation by the Grignard reagent, consuming the reagent and preventing the desired addition to the carbonyl group.

Troubleshooting Protocol 2: Optimizing Grignard Addition

ParameterRecommendationRationale
Grignard Reagent Freshly prepared or titratedEnsures accurate stoichiometry and high reactivity.
Solvent Anhydrous THF or Diethyl EtherEssential for the stability and reactivity of the Grignard reagent.
Temperature -78 °C to 0 °CLow temperatures can help to favor the desired 1,2-addition to the carbonyl over competing side reactions with the ring.[8]
Addition Mode Slow, dropwise addition of the Grignard reagentHelps to maintain a low localized concentration of the nucleophile, potentially reducing side reactions.

Step-by-Step Experimental Protocol:

  • Dissolve 2-(methylthio)pyrimidine-4-carbaldehyde in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent dropwise to the cooled aldehyde solution.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

FAQ 4: I'm struggling with the purification of the final product. What are the best practices?

This compound can be challenging to purify due to its polarity and potential for decomposition.

Purification Strategy: Column Chromatography

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.

  • TLC Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain to visualize the spots on your TLC plates.

Alternative Purification: Recrystallization

If the crude product is a solid and of reasonable purity, recrystallization can be an effective method.

  • Solvent System: Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, methanol) and a solvent in which it is poorly soluble (e.g., hexanes, diethyl ether) is often a good starting point.

Diagram: General Synthesis Pathway

Caption: Common synthesis route to the target compound.

References

  • Liu, Y.-X., Cui, M.-B., Zhao, Q.-Q., Wang, Q.-M., Liu, Y., & Huang, R.-Q. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(11), 654-656. [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (2024, December 19). Lithium aluminium hydride. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved January 6, 2026, from [Link]

  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(3), 1074–1075. [Link]

  • Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved January 6, 2026, from [Link]

  • O'Brien, M. E., Aitken, S. G., Slawin, A. M. Z., & Taylor, R. J. K. (2012). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Molecules, 17(12), 14881–14897. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Porphyrin-Systems. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • ChemInform. (2010). Grignard Reactions Involving Halogenated Pyrimidines. ChemInform, 41(33). [Link]

  • Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 6, 2026, from [Link]

  • Gribble, G. W. (2010). Sodium Borohydride. In Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Hamilton, C. W., Baker, R. T., & Staubitz, A. (2012). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 41(38), 11617. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of pyrimidine derivatives. As Senior Application Scientists, we understand that successful synthesis relies not just on following a protocol, but on comprehending the underlying chemical principles to make informed decisions when reactions do not proceed as planned. This resource is built on a foundation of scientific integrity, combining established protocols with field-proven insights to help you optimize your reaction conditions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and issues that arise during pyrimidine synthesis.

Q1: My pyrimidine synthesis reaction is resulting in a very low yield. What are the most critical parameters I should investigate first?

A1: Low yields are a frequent challenge and often stem from a few key factors.[1][2] Begin by systematically evaluating the following:

  • Catalyst Choice and Activity: The catalyst is crucial. For instance, in the Biginelli reaction, classical Brønsted acids like HCl might lead to side reactions, whereas Lewis acids such as FeCl₃ or ZnCl₂ could be more effective.[1] Ensure your catalyst is active and consider screening different types or increasing the catalyst loading if activity is insufficient.[1][2]

  • Reaction Conditions: Temperature and reaction time are critical.[1] Monitor your reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration and prevent product degradation from prolonged heating.[3][4]

  • Reagent Purity and Stoichiometry: Impurities in your starting materials can lead to unwanted side reactions.[1][2] Also, ensure the molar ratios of your reactants are correct, as an imbalance can result in a low conversion of the limiting reagent.[3]

  • Solvent Effects: The polarity of the solvent significantly influences reaction rates and yields, with polar solvents generally being preferred.[1] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.[1]

Q2: I'm observing unexpected side-products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side-products can complicate purification and reduce your overall yield.[3] Here’s how to approach this issue:

  • Identify the Side-Products: Characterize the unexpected peaks from your HPLC or other analytical methods. Common side-products in the Biginelli reaction, for example, can include Hantzsch-type dihydropyridines.[1]

  • Modify Reaction Conditions: Lowering the reaction temperature can often minimize side reactions.[3] For instance, higher temperatures in the Biginelli reaction can favor the formation of Hantzsch-type byproducts.[2]

  • Control Stoichiometry and Order of Addition: Carefully controlling the stoichiometry of electrophiles in alkylating or acylating reactions is critical to prevent multiple substitutions.[3] In some cases, the order of reagent addition can influence the reaction pathway.[2]

  • Enhance Regioselectivity: For the synthesis of substituted pyrimidines, a lack of regioselectivity can lead to multiple isomers. The use of appropriate protecting or directing groups can improve this.[3]

Q3: I'm having difficulty purifying my pyrimidine product. What are the best strategies?

A3: Purification can be challenging due to impurities with similar physicochemical properties to your target compound.

  • Recrystallization: This is a cost-effective and fundamental technique for solid compounds.[5] The key is selecting a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures.[5]

  • Flash Column Chromatography: This is a rapid and widely used method for separating compounds based on polarity.[5] Proper selection of the solvent system, guided by TLC, is crucial for good separation.[5]

  • Preparative HPLC (Prep-HPLC): For challenging separations or when high purity is required, Prep-HPLC is a powerful technique.[5]

  • Proper Work-up: Before chromatography, ensure a thorough work-up, including aqueous washes and extractions, to remove residual catalysts and unreacted reagents.[3]

In-Depth Troubleshooting Guides

This section provides more detailed troubleshooting for specific, common pyrimidine synthesis reactions.

The Biginelli Reaction: Troubleshooting Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component synthesis widely used for producing dihydropyrimidinones.[6] However, it is not without its challenges.

Problem 1: Low or No Product Formation

  • Causality: This is often due to an inactive or inappropriate catalyst, suboptimal temperature, or steric hindrance from bulky substituents on the reactants.[1]

  • Troubleshooting Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactant Mixing B Solvent & Catalyst Addition A->B C Heating & Reflux B->C D Reaction Monitoring (TLC/HPLC) C->D E Cooling & Precipitation D->E F Filtration / Solvent Removal E->F G Aqueous Wash & Extraction F->G H Recrystallization G->H I Column Chromatography G->I J Characterization (NMR, MS) H->J I->J

Sources

Technical Support Center: Purification of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (2-(Methylthio)pyrimidin-4-yl)methanol (CAS No. 102921-92-6). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we synthesize fundamental chemical principles with field-proven methodologies to address common purification hurdles.

Understanding the Molecule and Its Challenges

This compound is a heterocyclic compound featuring a pyrimidine core, a methylthio group, and a primary alcohol. This combination of functional groups imparts a moderate to high polarity, which is central to the purification challenges it presents.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₈N₂OS[1]

  • Molecular Weight: 156.21 g/mol [1]

  • Boiling Point: 322.8°C at 760 mmHg[1][2]

  • Functionality: Contains a basic pyrimidine ring (nitrogen lone pairs), a polar hydroxyl group, and a sulfur-containing methylthio group.

The primary purification challenges stem from:

  • High Polarity: The molecule's polarity can lead to strong interactions with polar stationary phases like silica gel, causing issues like streaking and poor recovery during column chromatography.[3][4]

  • Potential for Impurities with Similar Properties: Synthetic precursors or side-products, such as the corresponding aldehyde or carboxylic acid, may have similar polarities, making separation difficult.[5]

  • Thermal and pH Sensitivity: While generally stable, aggressive pH or high temperatures during workup or purification can potentially lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on a silica gel TLC plate. What does this mean and how can I fix it? A1: Streaking on silica gel is a common issue for nitrogen-containing heterocyclic compounds.[4] Silica gel is slightly acidic, and the basic nitrogen atoms on your pyrimidine ring can interact strongly and inconsistently with the acidic sites on the silica surface.[4]

  • Quick Solution: To neutralize these acidic sites, add a small amount of a basic modifier to your mobile phase.[3] Start by adding 0.5-1% triethylamine (Et₃N) or a 10% ammonia in methanol solution to your solvent system.[3][6] This will dramatically improve the peak shape and provide a more reliable Rf value.

Q2: I'm trying to run a column with Dichloromethane/Methanol, but my compound won't elute. What should I do? A2: This indicates that your compound is too polar for the selected solvent system and is irreversibly adsorbed to the silica gel.[3]

  • Solution: You need to drastically increase the polarity of the mobile phase.[3] Consider a gradient elution, starting with your current system and gradually increasing the percentage of methanol. For very polar compounds, a solvent system like 5-10% methanol in dichloromethane is a good starting point.[6] If this fails, consider switching to a different stationary phase, such as neutral alumina or using reversed-phase chromatography.[3]

Q3: My product has "oiled out" during recrystallization instead of forming crystals. How can I fix this? A3: "Oiling out" typically happens when the solution is supersaturated, cooled too quickly, or when impurities are present that inhibit crystal lattice formation.[3]

  • Troubleshooting Steps:

    • Add More Solvent: Gently heat the mixture to dissolve the oil, then add a small amount of hot solvent until the solution is clear again. Allow it to cool very slowly.[3]

    • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[3]

    • Use Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[3]

Q4: What are the most likely impurities from the synthesis of this compound? A4: The most common synthesis involves the reduction of a corresponding ester, such as ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, using a reducing agent like LiAlH₄.[7] Potential impurities include:

  • Unreacted Starting Material: The starting ester.

  • Over-reduced or Side Products: While less common with LiAlH₄ for this specific transformation, other functional groups could be affected under different conditions.

  • Quenched Reagent Byproducts: Salts formed during the quenching step of the reaction (e.g., lithium and aluminum salts).

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more complex purification issues.

Issue 1: Poor Separation in Column Chromatography

If you are experiencing co-elution of your product with impurities, a systematic approach to methods development is required.

Decision-Making Workflow for Chromatography

G start Start: Poor Separation on Silica check_rf 1. Assess TLC Is Rf between 0.2-0.4? start->check_rf adjust_solvent 2. Adjust Solvent Polarity (e.g., change EtOAc/Hexane ratio) check_rf->adjust_solvent No check_streaking 3. Check for Streaking check_rf->check_streaking Yes adjust_solvent->check_rf add_modifier 4. Add Basic Modifier (0.5-1% Et3N or NH3/MeOH) check_streaking->add_modifier Yes try_new_system 5. Try New Solvent System (e.g., DCM/MeOH) check_streaking->try_new_system No success Success: Good Separation add_modifier->success consider_rp 6. Consider Reversed-Phase (C18) (e.g., H2O/ACN with 0.1% Formic Acid) try_new_system->consider_rp consider_rp->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

Solvent System Selection Table

The choice of solvent is critical for achieving good separation.[8] Below is a table of common solvent systems for polar compounds.

Polarity LevelNon-Polar ComponentPolar ComponentModifier (if needed)Target Compounds
Low-MediumHexanes / Petroleum EtherEthyl Acetate (EtOAc)0.5% TriethylamineLess polar impurities
Medium-HighDichloromethane (DCM)Methanol (MeOH)0.5% TriethylamineThis compound & polar impurities[6]
High (Reversed-Phase)Water + 0.1% Formic AcidAcetonitrile (ACN) or MeOHN/AVery polar compounds or when normal phase fails[3]
Issue 2: Product Degradation on Silica Gel

Some heterocyclic compounds can be unstable on acidic silica gel.[3][5]

  • How to Diagnose: Spot your crude material on a TLC plate. Let it sit on the bench for 30-60 minutes, then elute it. If you see new spots that were not present in the initial spotting, your compound is likely degrading.[3]

  • Solutions:

    • Use Neutralized Silica: Prepare a slurry of silica gel in your chosen mobile phase containing 1-2% triethylamine. Pack the column with this slurry. This neutralizes the acidic sites.

    • Switch to Alumina: Alumina is available in acidic, neutral, and basic forms. For a basic compound like this pyrimidine derivative, neutral or basic alumina can be an excellent alternative to silica.[3][9]

    • Minimize Contact Time: Use flash chromatography with moderate air pressure to push the solvent through the column more quickly, reducing the time your compound spends on the stationary phase.[9]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a robust starting point for purifying gram-scale quantities of the title compound.

  • TLC Analysis:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Develop TLC plates in various solvent systems. A good starting point is 5% Methanol in Dichloromethane.[6]

    • Add 0.5% triethylamine to the solvent system to prevent streaking.

    • Aim for an Rf value of ~0.3 for the target compound. Adjust the MeOH percentage to achieve this.

  • Column Packing (Slurry Method):

    • Select a column where the amount of crude material is 1-5% of the mass of the silica gel.[3]

    • In a beaker, make a slurry of silica gel in the chosen non-polar solvent component (e.g., Dichloromethane).

    • Pour the slurry into the column and use gentle pressure or tapping to pack it uniformly. Add a thin layer of sand to the top to protect the surface.[8]

    • Equilibrate the column by running 2-3 column volumes of your starting mobile phase through it.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a strong solvent like methanol or DCM.

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.

  • Solvent Screening:

    • Place a small amount of your impure solid in several test tubes.

    • Add a different solvent to each (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like EtOAc/Hexanes).

    • The ideal solvent will dissolve the compound when hot but not when cold.[10]

    • For many pyrimidine derivatives, ethanol or ethanol/water mixtures are effective.[11][12]

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add the minimum amount of the selected hot solvent needed to fully dissolve the solid.[10]

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining surface impurities.[10]

    • Dry the crystals under vacuum to remove all residual solvent.

Purification Workflow Overview

G crude Crude Product (Post-Workup) column Flash Column Chromatography (e.g., DCM/MeOH + Et3N) crude->column tlc_check TLC Analysis of Fractions column->tlc_check tlc_check->column Fractions Impure combine Combine Pure Fractions & Evaporate tlc_check->combine Fractions Pure recrystallize Recrystallization (e.g., from Ethanol) combine->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Caption: General workflow for purification of this compound.

Purity Assessment

After purification, it is crucial to confirm the purity and identity of the final product.

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For a similar compound, (4-amino-2-(methylthio)pyrimidin-5-yl)methanol, an [M+H]⁺ peak at 172.1 was observed, which can be a useful reference.[7]

  • Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.

By employing these structured troubleshooting guides and detailed protocols, researchers can effectively overcome the challenges associated with the purification of this compound, ensuring high-quality material for subsequent research and development.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023).
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Scialpi, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • ResearchGate. (2014). Green Synthesis of Pyrimidine Derivative. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]

  • Zhang, L., et al. (2020).
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges during the synthesis of this compound.

Question 1: My reaction yield for this compound is significantly lower than expected, and I've isolated an unexpected major product. What could this side product be?

Answer:

A common side product when reducing pyrimidine carboxylates with strong reducing agents like lithium aluminum hydride (LiAlH₄) is the over-reduction of the pyrimidine ring itself. Instead of solely reducing the carboxylate group to an alcohol, the hydride can add to the electron-deficient pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

In a study on the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate by LiAlH₄, the primary product isolated was ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate, with the desired alcohol being only a byproduct[1]. While your target molecule has the substituent at the 4-position, a similar side reaction is highly probable. The electron-withdrawing nature of the carboxylate group can reduce the electron density of the pyrimidine ring, making it susceptible to nucleophilic attack by a hydride ion[1].

Proposed Side Product: 1,6-Dihydro-2-(methylthio)pyrimidin-4-yl)methanol.

Mechanism of Formation:

The likely mechanism involves a nucleophilic attack of the hydride ion at the electron-deficient 6-position of the pyrimidine ring, followed by the reduction of the carboxylate group.

G start_main Ethyl 2-(methylthio)pyrimidine-4-carboxylate product_main This compound start_main->product_main 1. LiAlH4 2. H2O quench (Desired Pathway) side_product 1,6-Dihydro-2-(methylthio)pyrimidin-4-yl)methanol start_main->side_product LiAlH4 (Side Reaction - Ring Reduction) G start Low Yield or Unexpected Products check_purity Verify Purity of Starting Materials start->check_purity check_reagents Confirm Activity of Reducing Agent start->check_reagents analyze_products Analyze Crude Product (NMR, MS) start->analyze_products major_side_product Major Side Product Detected? analyze_products->major_side_product dihydropyrimidine Likely 1,6-Dihydropyrimidine major_side_product->dihydropyrimidine Yes incomplete_reaction Incomplete Reaction? major_side_product->incomplete_reaction No modify_protocol Modify Protocol (Lower Temp, Inverse Addition) dihydropyrimidine->modify_protocol optimize_conditions Optimize Reaction Conditions (Temperature, Time) incomplete_reaction->optimize_conditions Yes purify Purify Product (Column Chromatography) incomplete_reaction->purify No optimize_conditions->purify modify_protocol->purify

Sources

Technical Support Center: Strategies for Solubilizing (2-(Methylthio)pyrimidin-4-yl)methanol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-(Methylthio)pyrimidin-4-yl)methanol. This document provides researchers, scientists, and drug development professionals with a systematic, in-depth approach to overcoming solubility challenges with this pyrimidine derivative in biological assays. Poor aqueous solubility is a frequent impediment in drug discovery, often leading to inconsistent data and underestimated compound activity.[1] This guide moves beyond simple protocols to explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: I've dissolved this compound in DMSO, but it crashes out when I add it to my aqueous assay buffer. Why is this happening?

This is a classic case of a compound exceeding its kinetic solubility limit. Here's the breakdown:

  • High-Concentration Stock: You start by dissolving the compound in a strong organic solvent like 100% Dimethyl Sulfoxide (DMSO), where it is readily soluble, creating a thermodynamically stable solution.

  • The Aqueous Shift: When a small volume of this DMSO stock is rapidly diluted into a large volume of aqueous buffer (e.g., PBS or cell culture media), the solvent environment abruptly changes from organic to >99% aqueous.

  • Supersaturation & Precipitation: The compound is now in a supersaturated state. Its solubility in the aqueous buffer is much lower than in the original DMSO stock. This thermodynamically unstable state often resolves through precipitation, where the compound "crashes out" of solution to form a solid.[1] This precipitation can occur immediately or over the course of your experiment, leading to highly variable and inaccurate results.[2]

Q2: What intrinsic properties of this compound influence its solubility?

The molecular structure provides key insights:

  • Pyrimidine Core: The central pyrimidine ring contains two nitrogen atoms. Like pyridine, these nitrogen atoms are weakly basic and can be protonated. This is the most critical feature to exploit for solubility enhancement. The solubility of pyrimidine and its derivatives is known to be influenced by pH.[3]

  • (Methylthio) Group (-SCH₃): This is a non-polar, lipophilic (hydrophobic) group that contributes to lower aqueous solubility.

  • (Methanol) Group (-CH₂OH): This is a polar, hydrophilic group that can participate in hydrogen bonding with water, which aids solubility.

The overall solubility is a balance of these features. While no specific pKa is published for this exact molecule, a structurally related compound, 2-(Methylthio)pyrimidin-4-ol, has a predicted pKa of approximately 7.8.[4] This strongly suggests that this compound is a weak base, and its solubility will be highly dependent on the pH of the medium.[5][6]

Part 2: A Systematic Troubleshooting Workflow

Encountering precipitation is not an endpoint but a starting point for optimization. The following workflow provides a logical progression from simple adjustments to more advanced formulation strategies.

G cluster_start cluster_step1 Step 1: Baseline & Solvent Check cluster_step2 Step 2: pH Optimization cluster_step3 Step 3: Co-Solvent & Excipient Screening cluster_end start Precipitation Observed in Aqueous Assay Buffer a1 Is final DMSO concentration >1%? start->a1 a2 Reduce DMSO to ≤0.5-1.0% (Increase final assay volume or decrease stock concentration) a1->a2 Yes b1 Perform pH Solubility Screen (e.g., pH 5.0, 6.0, 7.4) a1->b1 No a3 Re-test for Precipitation a2->a3 a3->b1 Precipitation Persists b2 Identify pH where compound remains soluble b1->b2 b3 Validate Assay Performance at Optimal pH (Vehicle Control) b2->b3 c1 Test Alternative Co-solvents (e.g., PEG400, Ethanol) b3->c1 Precipitation Persists end_node Proceed with Optimized Assay Conditions b3->end_node Success c3 Validate Assay Performance with new formulation (Vehicle Control) c1->c3 c2 Screen Solubilizing Excipients (e.g., Cyclodextrins) c2->c3 c3->end_node Success

Caption: A step-by-step decision workflow for troubleshooting compound solubility.

Q3: How do I systematically test and optimize the assay buffer pH?

Scientific Rationale: As a weak base, this compound will become protonated and positively charged as the pH decreases. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[6] The goal is to find the highest pH that maintains solubility while being compatible with your biological system.

G cluster_compound cluster_conditions neutral This compound (Neutral Form) Less Soluble protonated Protonated Pyrimidine Ring (Cationic Form) More Soluble neutral->protonated + H⁺ high_ph High pH (e.g., 7.4-8.0) high_ph->neutral Favors low_ph Low pH (e.g., 5.0-6.5) low_ph->protonated Favors

Caption: pH effect on the ionization and solubility of the pyrimidine compound.

Experimental Protocol: pH-Solubility Screening

  • Buffer Preparation: Prepare a set of your base assay buffer (e.g., PBS, HEPES, or MES) adjusted to a range of pH values. A good starting range is pH 5.0, 5.5, 6.0, 6.5, 7.0, and 7.4.

    • Expert Tip: Ensure the buffering agent you choose has adequate buffering capacity at the target pH.

  • Compound Addition: For each pH-adjusted buffer, add the DMSO stock of this compound to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all samples and is at a level tolerated by your assay (typically ≤0.5%).[7]

  • Incubation & Observation: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour). Visually inspect for precipitation against a dark background. For a more quantitative measure, read the absorbance at 600-650 nm on a plate reader; an increase in absorbance indicates light scattering from precipitated particles.

  • Selection & Validation:

    • Identify the lowest pH at which the compound remains fully dissolved.

    • Crucially , run a "vehicle control" experiment. Test your assay's performance (e.g., cell viability, enzyme activity) in the buffer at the selected pH without your compound to ensure the pH itself does not introduce artifacts.

Q4: pH adjustment isn't an option for my cell-based assay. What co-solvents or excipients can I try?

When pH modification is not feasible, the next step is to alter the formulation using biocompatible additives.

1. Alternative Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the overall polarity of the solvent system.[8][9]

Co-SolventTypical Max % (Cell-Based)Notes
DMSO 0.5 - 1.0%The standard, but can cause artifacts or toxicity at higher levels.[10]
Ethanol 0.5 - 1.0%Can be more cytotoxic than DMSO for some cell lines.
Polyethylene Glycol 400 (PEG 400) 1.0 - 2.0%Generally well-tolerated; effective for many compounds.
Propylene Glycol (PG) 1.0 - 2.0%Another common, low-toxicity choice in formulations.[8]

Experimental Protocol: Co-Solvent Screening

  • Prepare 10 mM stock solutions of your compound in 100% of each co-solvent to be tested (DMSO, Ethanol, PEG 400).

  • In your standard cell culture medium (at pH 7.4), prepare serial dilutions of your compound, ensuring the final concentration of each co-solvent does not exceed the limits in the table above.

  • Incubate and observe for precipitation as described in the pH screening protocol.

  • Always include a vehicle control for the chosen co-solvent at the working concentration to confirm it doesn't affect cell health or the assay readout.

2. Solubilizing Excipients: Cyclodextrins

Scientific Rationale: Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[8][11] This is an excellent strategy as it often has minimal impact on the biological system.[7]

Experimental Protocol: Screening with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) stock solution of HP-β-CD in your assay buffer.

  • Complexation: Add your compound's DMSO stock solution to the HP-β-CD solution and mix thoroughly (vortexing or brief sonication can help). This mixture now serves as your "formulated stock."

  • Dilution: Dilute this formulated stock into your final assay buffer to achieve the desired compound concentration.

  • Observation & Validation: Observe for precipitation. As always, run a vehicle control with the same final concentration of HP-β-CD to ensure it has no effect on your assay.

Part 3: Final Recommendations & Best Practices

Q5: How do I choose the best strategy, and what are the final checks I need to perform?

Your choice of strategy will depend on your assay type. The table below summarizes the best approaches.

StrategyApplicability (Cell-Based)Applicability (Biochemical)Ease of UseKey Consideration
pH Adjustment Limited (most cells require pH 7.2-7.4)HighEasyMust validate that pH does not alter protein activity or stability.
Co-Solvents High (within tolerance limits)HighEasyStrict adherence to low final concentrations is critical to avoid artifacts.[1]
Cyclodextrins HighHighModerateCan be highly effective with low toxicity; requires an extra formulation step.[7]

Best Practices Checklist:

  • Always Use Vehicle Controls: Every experimental well containing your compound should have a corresponding control well with the exact same final concentration of solvent (DMSO, PEG 400) and/or excipient (HP-β-CD) in the same buffer.

  • Inspect Stock Solutions: Before each use, visually inspect your DMSO stock for any signs of precipitation, which can occur after freeze-thaw cycles.[1] If crystals are seen, gently warm and sonicate the vial to redissolve.

  • Start with Kinetic Solubility: A quick nephelometry or visual precipitation test on your final formulation can save you from running a full, expensive assay with a compound that is not in solution.[2]

  • Consider Thermodynamic Solubility: For lead candidates, measuring the true equilibrium (thermodynamic) solubility is crucial for understanding its fundamental properties and guiding formulation development.[2]

By following this structured, rationale-driven guide, you can effectively diagnose and solve the solubility issues of this compound, leading to more reliable and accurate data in your biological assays.

References

  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays? [Discussion post]. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Tonder, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 843-851. Retrieved from [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

  • Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 15(3). Retrieved from [Link]

  • Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 093–106. Retrieved from [Link]

  • Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469. Retrieved from [Link]

  • Adan, A., et al. (2023). Effect of DMSO and Ethanol on Cell Viability in In Vitro Cytotoxicity Assays. Pharmaceutical Sciences, 29(3), 271-280. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5873. Retrieved from [Link]

  • Kumar, D., et al. (2023). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. Molecular Diversity, 27(4), 1569-1601. Retrieved from [Link]

  • de Oliveira, A. S., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Levilain, G., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 85(7), 989-994. Retrieved from [Link]

  • Alam, M. S., et al. (2012). Free radical scavenging properties of pyrimidine derivatives. Journal of Pharmacy and Bioallied Sciences, 4(1), 23-37. Retrieved from [Link]

  • Mehammer, V. M. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? [Discussion post]. ResearchGate. Retrieved from [Link]

  • Fernandes, S. S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Fernandes, S. S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Retrieved from [Link]

  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(2), 125-131. Retrieved from [Link]

  • Pontiki, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2663. Retrieved from [Link]

  • Fernandes, S. S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Retrieved from [Link]

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Technical Support Center: Optimization of Crystallization for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for X-ray crystallography crystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the empirical and often challenging process of obtaining high-quality crystals. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments. Our approach is grounded in scientific principles and field-proven insights to help you move from frustrating outcomes to diffraction-quality crystals.

Troubleshooting Guide: From Clear Drops to Diffraction-Ready Crystals

This guide is structured to address the most common hurdles in macromolecular crystallization. Each section provides a diagnostic approach, explaining the underlying causes of a problem and offering a systematic workflow for optimization.

Issue 1: No Crystals Observed

The complete absence of crystals, often referred to as "clear drops," is a frequent outcome in initial screening. This indicates that the conditions tested were not conducive to driving the protein into a supersaturated state necessary for nucleation.[1][2]

Question: I've screened my protein against hundreds of conditions and see only clear drops. What is my next step?

Answer: A "clear drop" result is a data point, not a dead end. It suggests that the free energy barrier for nucleation was not overcome. Here is a systematic approach to troubleshoot this common issue:

1. Re-evaluate Your Sample: The purity and homogeneity of your protein are paramount.[3][4] Impurities can interfere with the formation of a stable crystal lattice.[3]

  • Protocol for Assessing Sample Quality:

    • Purity Check: Run your sample on an SDS-PAGE gel. A purity of >95% is recommended.[3]

    • Homogeneity and Aggregation State: Use Dynamic Light Scattering (DLS) to assess the monodispersity of your sample. Polydisperse or aggregated samples are less likely to crystallize.[3]

    • Concentration Verification: Accurately determine your protein concentration. Typical starting concentrations for screening range from 5 to 25 mg/ml.[4][5]

2. Increase Supersaturation: Crystallization occurs in a supersaturated state.[1][6] If your drops are clear, you may need to push the system further towards nucleation.

  • Strategies to Increase Supersaturation:

    • Increase Protein Concentration: If your protein is stable at higher concentrations, this is often the most straightforward approach.

    • Increase Precipitant Concentration: The concentration of the precipitant directly influences the supersaturation of the protein solution.[7]

    • Alter Drop Ratio: Using a higher ratio of protein to reservoir solution (e.g., 2:1 or 3:1) can increase the starting concentration in the drop.[4]

3. Expand Your Screening Space: Initial screens are designed to cover a broad but not exhaustive chemical space.[8][9]

  • Recommended Screening Strategies:

    • Sparse Matrix Screens: These sample a wide variety of precipitants, buffers, and salts that have been successful for other proteins.[8][9]

    • Grid Screens: Systematically vary two parameters, such as precipitant concentration and pH, to finely map the crystallization space around a promising condition.[8][9]

4. Consider Temperature as a Variable: Temperature affects protein solubility and can be a powerful tool in optimization.[10][11] Setting up screens at different temperatures (e.g., 4°C and 20°C) is highly recommended.[12]

Issue 2: Amorphous Precipitate

The formation of a non-crystalline, amorphous precipitate is a common outcome that indicates uncontrolled and rapid aggregation of the protein.[13]

Question: My drops contain a heavy, amorphous precipitate. How can I move from this state to growing crystals?

Answer: Precipitation indicates that your protein is reaching a state of low solubility, which is a prerequisite for crystallization. However, the process is happening too quickly and in a disordered manner. The key is to slow down the kinetics of precipitation to favor ordered crystal lattice formation.

1. Differentiating "Good" vs. "Bad" Precipitate: Not all precipitate is a negative sign. A "good" precipitate can sometimes be microcrystalline and serve as a starting point for optimization.[13]

  • "Good" Precipitate: Often appears as a fine, granular, or crystalline-like solid. It suggests that the conditions are close to those required for crystallization.

  • "Bad" Precipitate: Typically looks amorphous, clumpy, or has a brownish tint, which can indicate denatured protein.[13]

2. Strategies to Control Precipitation:

  • Decrease Protein and/or Precipitant Concentration: This is the most direct way to slow down the kinetics. A systematic reduction in the concentration of either component can move the experiment from the precipitation zone to the nucleation or metastable zone.[5]

  • Vary the pH: The pH of the solution affects the surface charges of the protein, which in turn influences protein-protein interactions.[11] Moving the pH away from the protein's isoelectric point (pI) can increase solubility and reduce precipitation.

  • Introduce Additives: Certain small molecules can stabilize the protein and prevent non-specific aggregation.

Additive TypeMechanism of ActionRecommended Starting Concentration
Detergents Can help solubilize aggregation-prone proteins, especially membrane proteins.[14][]0.01% - 1% (above CMC)[]
Reducing Agents (e.g., DTT, BME) Prevent oxidation and disulfide bond-mediated aggregation.1-5 mM
Glycerol Increases viscosity, reducing molecular collisions and improving folding efficiency.[]5% - 10%[]

Workflow for Optimizing Conditions with Precipitate:

Caption: Decision workflow for optimizing crystallization from a precipitating condition.

Issue 3: Phase Separation

Phase separation, or "oiling out," appears as distinct liquid droplets within the crystallization drop.[16] This phenomenon can be a promising sign, as it indicates a high degree of protein supersaturation.[16][17]

Question: I'm observing phase separation in my drops. Is this a positive result, and how can I proceed?

Answer: Phase separation can be a very positive result. It often leads to a protein-rich phase where nucleation is more likely to occur.[18] The key is to manipulate the conditions to favor the transition from the protein-rich liquid phase to a crystalline solid phase.

1. Understanding the Phenomenon: Liquid-liquid phase separation (LLPS) occurs when the solution separates into a dense, protein-rich phase and a less dense, protein-poor phase.[18][19] Crystals can often be observed growing at the interface of these two phases or within the protein-rich droplets.[16][17]

2. Strategies for Crystallization from Phase Separation:

  • Temperature Manipulation: A change in temperature can sometimes be enough to induce crystallization within the protein-rich phase.[18]

  • Fine-tuning Precipitant Concentration: A slight decrease in the precipitant concentration may be sufficient to move the system from phase separation to the nucleation zone.

  • Seeding: If you have crystals from another condition, microseeding can be a powerful technique to induce nucleation within the phase-separated droplets.

Issue 4: Poor Crystal Quality

Obtaining crystals is a major milestone, but they may not always be of sufficient quality for X-ray diffraction. Common issues include small size, irregular shape, or poor diffraction.

Question: I have crystals, but they are too small or diffract poorly. How can I improve their quality?

Answer: Improving crystal quality often involves slowing down the growth process and providing a more stable environment for the crystal lattice to form.

1. Post-Crystallization Treatments:

  • Crystal Annealing: This involves briefly thawing a cryo-cooled crystal and then re-freezing it. This process can sometimes repair defects in the crystal lattice and improve diffraction.[20]

  • Dehydration: Gradually dehydrating the crystal by exposing it to a solution with a higher precipitant concentration can shrink the unit cell and improve the internal order of the crystal, leading to better diffraction.[3][20]

2. Optimization of Growth Conditions:

  • Slower Equilibration: Slowing down the rate of vapor diffusion can lead to fewer nucleation events and the growth of larger, more ordered crystals. This can be achieved by using a smaller volume of reservoir solution or by adding a layer of oil to the reservoir.

  • Additive Screening: A wide range of small molecules can be screened as additives to improve crystal contacts and overall crystal quality.

  • Seeding:

    • Microseeding: Involves transferring a small number of crushed crystals into a new, equilibrated drop to provide nucleation centers.

    • Streak Seeding: A thin probe is touched to an existing crystal and then streaked across a new drop.

Experimental Protocol for Microseeding:

  • Harvest a small crystal or a cluster of microcrystals from a drop.

  • Transfer the crystal(s) to a small volume (e.g., 50 µL) of a stabilizing solution (typically the reservoir solution from the original drop).

  • Crush the crystals using a seed bead or the tip of a pipette.

  • Create a serial dilution of the seed stock.

  • Introduce a very small volume (e.g., 0.1-0.2 µL) of the diluted seed stock into a freshly prepared crystallization drop.

  • Monitor the drop for the growth of new, larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal purity for a protein sample for crystallization?

A purity of greater than 95% is generally recommended for successful crystallization.[3] Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.[3]

Q2: How do I know if the crystals I have are protein or salt?

There are several ways to distinguish between protein and salt crystals:

  • Crushing Test: Protein crystals are typically soft and will crush or smear when prodded with a needle, while salt crystals are hard and will shatter.

  • Dye Staining: Protein crystals can be stained with dyes such as Izit, while salt crystals will not take up the stain.[21]

  • X-ray Diffraction: The most definitive test is to expose the crystal to an X-ray beam. A protein crystal will produce a characteristic diffraction pattern.[21]

Q3: What is the role of detergents in membrane protein crystallization?

Detergents are essential for solubilizing membrane proteins and keeping them stable in solution.[22][23] The choice of detergent and its concentration are critical variables that need to be optimized to promote the formation of well-ordered crystals.[14][24]

Q4: What are the most common crystallization methods?

The most widely used methods for protein crystallization are:

  • Vapor Diffusion: This includes both hanging drop and sitting drop techniques, where a drop containing the protein and precipitant equilibrates with a larger reservoir of the precipitant solution.[25][26]

  • Microbatch: The protein and precipitant are mixed in a small drop and covered with oil to prevent evaporation.[26][27]

  • Microdialysis: The protein solution is dialyzed against a precipitant solution through a semi-permeable membrane.[26]

Q5: What is the purpose of an initial crystallization screen?

An initial crystallization screen is designed to rapidly test a wide range of chemical conditions to identify "hits" or promising starting points for optimization.[8][9][12] These screens are typically based on sparse matrix or grid-based approaches.[8][9]

References

  • Important Factors Influencing Protein Crystalliz
  • Improving diffraction resolution using a new dehydration method. PMC - PubMed Central. [Link]

  • What kind of strategy for initial screening of protein crystallization conditions do you recommend?. QIAGEN.
  • Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separation. MDPI. [Link]

  • Introduction to protein crystallization. PMC - PubMed Central. [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • Crystal Growth 101. Hampton Research.
  • Protein Crystallisation Str
  • Phase Separ
  • Introduction to Crystal Growth 101. Omega Scientific.
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  • Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Hampton Research.
  • Protein Phase Separation and Determinants of in cell Crystalliz
  • Protein crystallization screens developed at the MRC Laboratory of Molecular Biology. NIH. [Link]

  • Salt or Protein Crystals?. Hampton Research.
  • Spherulites, gels, phase separ
  • Protein Phase Separation and Determinants of in cell Crystallization.
  • Heterogeneous Nucleation in Protein Crystallization. MDPI. [Link]

  • Crystallization of integral membrane proteins. Center for Cancer Research.
  • Video: Protein Expression, Crystalliz
  • Video: Protein Crystallization for X-ray Crystallography. JoVE. [Link]

  • X-ray crystallography. Wikipedia.
  • Peculiarities of Protein Crystal Nucleation and Growth. MDPI. [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals.
  • Common Additives for Protein Purific
  • Protein XRD Protocols - Crystalliz
  • Membrane protein crystallization in lipidic mesophases: detergent effects. PubMed - NIH. [Link]

  • Membrane proteins, detergents and crystals: what is the state of the art?. PMC - NIH. [Link]

  • Growing Protein Crystals with Distinct Dimensions Using Automated Crystallization Coupled with In Situ Dynamic Light Sc
  • Protein Crystalliz
  • How to improve the diffraction quality of protein crystals?.
  • Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. Orbion.
  • Optimiz
  • Protein crystalliz
  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich.
  • Introduction to Protein Crystallization.
  • Introduction to Protein Crystallization. The Wolfson Centre for Applied Structural Biology.
  • Microcrystallography of Protein Crystals and In Cellulo Diffraction. JoVE.
  • Protein crystallization hanging drop vapor diffusion. YouTube.
  • Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net.
  • Types of precipit
  • How to solve the problem when crystallize proteins which precipitate immediately after purification?.
  • Protein Crystalliz
  • Examples of common challenges encountered when using X-ray crystal structures..
  • My protein is getting nucleated but the crystals are not growing further. Can anyone give any suggestion?.

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Technical Support Center: Improving the Regioselectivity of Pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrimidine substitution. Pyrimidine scaffolds are central to pharmaceuticals and agrochemicals, but controlling the site of substitution is a frequent and significant challenge.

This document moves beyond simple protocols to explain the why behind the how, providing you with the mechanistic understanding needed to troubleshoot and optimize your reactions. We will cover the most common regioselectivity issues in a question-and-answer format, offering field-proven solutions and detailed experimental guides.

Section 1: Foundational Concepts: Understanding Pyrimidine Reactivity

Before troubleshooting, it's crucial to understand the inherent electronic properties of the pyrimidine ring.

Q: Why is pyrimidine substitution so challenging to control?

A: The difficulty in controlling pyrimidine regioselectivity stems from its electronic nature. As a π-electron-deficient heterocycle, the two nitrogen atoms significantly lower the electron density of the ring carbons, making it susceptible to nucleophilic attack but resistant to electrophilic substitution.[1]

The reactivity order for nucleophilic aromatic substitution (SNAr) on an unsubstituted, halogenated pyrimidine is generally C4/C6 > C2 >> C5.[2] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto both nitrogen atoms when attack occurs at the C4/C6 positions, but only one nitrogen can stabilize the intermediate from a C2 attack.[3] The C5 position is the most electron-rich and generally unreactive towards nucleophiles.

Conversely, for C-H functionalization, the inherent acidity of the C-H bonds is often not distinct enough to achieve selectivity without external control. This leads to the common problem of obtaining mixtures of isomers, which can be challenging to separate and analyze.[2][4]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrimidine chemistry, but achieving regioselectivity, especially with di- or tri-substituted pyrimidines, is a frequent hurdle.

Q: I'm reacting a 2,4-dichloropyrimidine with an amine and getting a mixture of the C2 and C4 substituted products. How can I favor substitution at the C4 position?

A: This is a classic problem. While the C4 position is inherently more reactive, the selectivity is often moderate (1:1 to 4:1 ratios are common), leading to difficult purification. [2] Several factors can be tuned to enhance C4 selectivity.

The Underlying Chemistry: The greater reactivity at C4/C6 is due to superior stabilization of the negatively charged Meisenheimer intermediate.[3][5] However, the energy difference between the transition states for C2 and C4 attack can be small, leading to mixtures.[6] Your strategy should focus on exacerbating this small energy difference.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: SNAr reactions are often run at elevated temperatures to increase the rate. However, lowering the temperature can increase selectivity by favoring the pathway with the lower activation energy (typically C4 attack). Start at room temperature or even 0 °C and allow the reaction to proceed for a longer time.

  • Use Anionic Nucleophiles: Using a pre-formed anionic nucleophile (e.g., deprotonating your amine with a strong, non-nucleophilic base like NaH or LiHMDS before adding it to the pyrimidine) can significantly enhance C4 selectivity.[2] This increases the nucleophilicity and can alter the reaction kinetics to favor the more electronically susceptible site.

  • Solvent Choice: The choice of solvent can influence selectivity. Aprotic polar solvents like DMF or DMSO are standard, but exploring less polar solvents like THF or Dioxane can sometimes alter the solvation of the transition states, leading to improved selectivity.

  • Palladium Catalysis: For certain substrates, such as 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination has been shown to yield C4 isomers with exceptional selectivity (>30:1).[2]

Protocol: Enhancing C4-Selectivity using an Anionic Nucleophile
  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the amine nucleophile (1.1 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Addition: Cool the reaction mixture back to 0 °C. Add a solution of the 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.

  • Reaction: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Quenching & Workup: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Q: My SNAr reaction on a 2,4-dichloropyrimidine is unexpectedly giving the C2-substituted product as the major isomer. Why is this happening?

A: This "reversed" selectivity is a known, though less common, phenomenon. It is almost always caused by the electronic influence of a substituent at the C6 position.

The Underlying Chemistry: An electron-donating group (EDG) at the C6 position (e.g., -OMe, -NHMe) can dramatically alter the electronic landscape of the pyrimidine ring.[6][7] Quantum mechanics calculations show that such groups change the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 and C4 positions more similar in reactivity.[6] In these cases, the transition state energy for C2 attack can become lower than that for C4 attack, leading to the observed C2 selectivity.[6][7]

Troubleshooting & Confirmation:

  • Confirm Your Starting Material: Ensure that your starting pyrimidine is the one you believe it is and that it contains a C6-EDG.

  • Embrace the Selectivity: If C2 substitution is desired, this is advantageous. If C4 substitution is required from this specific substrate, it is extremely challenging via SNAr. You may need to reconsider your synthetic route. A different strategy, such as a C-H functionalization or a Suzuki coupling at the C4 position (if a boronic acid is available), might be necessary.[1][8]

  • Consider Sterics: A very bulky substituent at the C5 position could sterically hinder attack at C4, potentially favoring C2. However, this is less common than the electronic effect of a C6-EDG.[6]

Section 3: Troubleshooting C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical method for elaborating pyrimidine cores. However, controlling which C-H bond reacts is the primary challenge.

Q: I am trying to perform a palladium-catalyzed C-H arylation on a 2-aminopyrimidine and I am getting a mixture of C5 and C6 products. How can I achieve selectivity?

A: This is a common issue where the inherent reactivity of the pyrimidine ring competes. The solution lies in leveraging a directing group to guide the catalyst to a specific position.

The Underlying Chemistry: Transition metal catalysts like palladium do not inherently differentiate well between the C-H bonds of a pyrimidine ring. Selectivity is achieved by using a directing group (DG), a functional group on the substrate that coordinates to the metal center, holding it in close proximity to a specific C-H bond.[9][10] For 2-aminopyrimidines, the amino group itself can act as a directing group, but its directing ability can be weak or ambiguous.

Troubleshooting Strategies:

  • Install a Stronger Directing Group: The most reliable way to ensure regioselectivity is to install a removable directing group.[10] Pyridyl, picolinyl, and pyrimidyl groups are highly effective for directing C-H activation.[9][11][12] For example, converting the 2-amino group to a 2-(pyridin-2-yl)amino group will strongly direct functionalization to the C5 position of the pyrimidine ring.

  • Catalyst and Ligand Screening: Different palladium catalysts and ligands can exhibit different selectivities. For instance, Rhodium catalysts are known to selectively activate C-H bonds adjacent to a nitrogen atom, potentially favoring the C6 position in some substrates.[13]

  • Temperature Modulation: In some specific systems, temperature can be used to switch selectivity between different C-H bonds (e.g., C(sp³)–H vs C(sp²)–H activation).[13] While less common for C5/C6 control, it is a variable worth exploring.

Workflow: Choosing a C-H Functionalization Strategy

G start Desired Pyrimidine Substitution? c5 C5-Position start->c5 c2_c6 C2 or C6-Position start->c2_c6 c4 C4-Position start->c4 dg dg c5->dg Is a directing group (DG) present or installable? metalation metalation c2_c6->metalation Strategy? c4_strat c4_strat c4->c4_strat Strategy? yes_dg Use Pd-catalyzed C-H activation. Common DGs: 2-aminopyridine, 2-pyrimidine, picolinamide. dg->yes_dg Yes no_dg Consider Minisci Reaction for C2/C4/C6 or direct lithiation if C5 acidity can be enhanced. dg->no_dg No directed_lith Use a Directed Metalation Group (DMG) at an adjacent position. Reagent: n-BuLi, LDA, or TMPZnCl. metalation->directed_lith Directed Ortho-Metalation radical Use Minisci conditions. (e.g., Alkyl radical source + oxidant). Selectivity depends on radical nature and ring substituents. metalation->radical Radical (Minisci) minisci_c4 Minisci reaction often favors C2/C4 positions on the protonated heterocycle. c4_strat->minisci_c4 Radical (Minisci) snar_c4 Requires a leaving group at C4. Inherently favored position for S(N)Ar. c4_strat->snar_c4 S(N)Ar

Caption: Decision tree for selecting a pyrimidine functionalization strategy.

Q: How can I functionalize the C5 position, which is generally unreactive?

A: Functionalizing the electron-rich C5 position typically requires a different approach than SNAr. The two most effective strategies are directed C-H activation and halogen-metal exchange.

Strategy 1: Directed C-H Activation

As discussed previously, installing a directing group is a highly effective method. A directing group at C4 (like an amide) or C2 (like a pyrimidylamino group) can precisely direct a palladium catalyst to activate the C5-H bond for cross-coupling reactions.[9][13]

Strategy 2: Halogen-Metal Exchange (Lithiation)

This classic organometallic approach provides a powerful way to generate a C5-nucleophile.

  • Start with a Halogen: Begin with a 5-bromopyrimidine or 5-iodopyrimidine.

  • Lithiation: Treat the halopyrimidine with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperature (e.g., -78 °C). This rapidly exchanges the halogen for a lithium atom.

  • Electrophilic Quench: The resulting 5-lithiopyrimidine is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install the desired functionality at the C5 position.[14][15]

Protocol: C5-Functionalization via Lithiation
  • Setup: To a flame-dried flask under argon, add your 5-bromopyrimidine (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.

  • Quench: Add your chosen electrophile (1.2 eq., e.g., benzaldehyde) as a solution in THF dropwise, again maintaining a low temperature.

  • Warm & Workup: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and purification.

Q: I want to install a simple alkyl group. Is there a direct way to do this without pre-functionalization?

A: Yes, for direct alkylation of C-H bonds on an electron-deficient ring like pyrimidine, the Minisci reaction is the premier method. [4]

The Underlying Chemistry: The Minisci reaction is a radical substitution.[4] An alkyl radical is generated in situ (e.g., from a carboxylic acid via oxidative decarboxylation) and adds to the protonated pyrimidine ring. Protonation of the pyrimidine is key, as it makes the ring even more electron-deficient and highly receptive to the nucleophilic alkyl radical.[4][16]

Regioselectivity in Minisci Reactions:

  • General Trend: The reaction typically favors the C2 and C4/C6 positions, as these are the most electron-poor sites in the protonated pyrimidine.

  • Tuning Selectivity: The ratio of C2 vs. C4/C6 products can be influenced by several factors:

    • Sterics: Bulky radicals (e.g., t-butyl) will preferentially attack the less hindered position.

    • Solvent: The choice of solvent can influence the C2:C4 ratio.[16]

    • Substituents: The electronic nature of existing substituents on the ring exerts a strong directing effect, which can be used to predict the outcome.[16]

Data Table: Regioselectivity in Radical Functionalization
Substituent at C4Directing EffectPredicted Major Product(s)
-H (unsubstituted)N/AMixture of C2, C4, C6
-OMe (EDG)ortho-activating, meta-deactivatingC5, C2
-Cl (EWG)ortho-activating, meta-deactivatingC5, C2
-CF₃ (strong EWG)meta-directingC6

Data adapted from systematic studies on pyridine radical functionalization, which show similar trends for pyrimidines.[16]

Section 4: Summary of Key Strategies

To help guide your experimental design, the following diagram summarizes the primary pathways to achieve regioselective pyrimidine substitution based on the target position.

Caption: Key strategies for regioselective pyrimidine functionalization.

By understanding the electronic drivers of reactivity and employing strategies like directing groups, catalyst control, and mechanism-specific reactions like the Minisci, researchers can overcome the inherent challenges of pyrimidine chemistry and achieve the desired regioselectivity for their target molecules.

References

  • Verma, A., Kumar, V., & Singh, A. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. [Link]

  • Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(2), 168-183. [Link]

  • Wang, C., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. [Link]

  • García-López, J. A. (2020). Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]

  • Anonymous. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]

  • Abdou, I. M. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research, 2006(10), 659-661. [Link]

  • Anonymous. (n.d.). Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides. ResearchGate. [Link]

  • Maity, P., & Mandal, T. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(35), 7584-7601. [Link]

  • Anonymous. (n.d.). Mechanochemical Minisci reaction of pyrimidine derivatives with alkyl... ResearchGate. [Link]

  • Satcharoen, V., et al. (2018). Pyrimidine as an Aryl C-H Activating Group. Organic Letters, 20(13), 3745-3748. [Link]

  • Berthon, T., et al. (2015). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 51(49), 10052-10054. [Link]

  • Wikipedia contributors. (n.d.). Minisci reaction. Wikipedia. [Link]

  • Satcharoen, V., et al. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters, 20(13), 3745-3748. [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Chen, Y. H., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(20), 7035-7041. [Link]

  • Le, C., et al. (2017). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 139(15), 5421-5427. [Link]

  • Anonymous. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]

  • Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(30), 10292-10299. [Link]

  • NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Al-Zoubi, R. M. (2014). Greener and regioselective lithiation of substituted pyridines. ResearchGate. [Link]

  • Anonymous. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish... ResearchGate. [Link]

  • Wunderlin, M., et al. (2018). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Chemistry – A European Journal, 24(50), 13246-13253. [Link]

  • Zhang, Q., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2955-2962. [Link]

  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(10), 4586-4595. [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(33), 10472-10491. [Link]

  • Anonymous. (n.d.). The green synthesis of pyrimidine and purine derivatives under microwave irradiation. ResearchGate. [Link]

  • McNally, A., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 12(6), 558-565. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful and scalable synthesis of this key intermediate.

I. Overview of the Synthesis

The most common and scalable laboratory synthesis of this compound involves the reduction of an ester precursor, typically ethyl 2-(methylthio)pyrimidine-4-carboxylate, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). While seemingly straightforward, this process presents several challenges, particularly concerning chemoselectivity, work-up, and purification, which become more pronounced upon scale-up.

This guide will focus on the LiAlH₄ reduction pathway and also explore potential alternatives, providing a comprehensive resource to navigate the intricacies of this synthesis.

II. Reaction Pathway and Key Challenges

The core transformation is the reduction of the ester functional group to a primary alcohol.

Reaction_Pathway Ethyl 2-(methylthio)pyrimidine-4-carboxylate Ethyl 2-(methylthio)pyrimidine-4-carboxylate This compound This compound Ethyl 2-(methylthio)pyrimidine-4-carboxylate->this compound   LiAlH₄, Anhydrous Solvent (e.g., THF, Et₂O)

Caption: General reaction scheme for the synthesis of this compound.

The primary challenges in this synthesis include:

  • Over-reduction of the pyrimidine ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to reduction, leading to the formation of dihydropyrimidine byproducts.

  • Difficult work-up and product isolation: The use of LiAlH₄ necessitates a carefully controlled quenching procedure to manage exothermic reactions and avoid the formation of problematic aluminum salt emulsions, which can trap the polar product.

  • Safety concerns with LiAlH₄: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that requires strict handling protocols, especially on a larger scale.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction is showing a significant amount of a major byproduct, leading to a low yield of the desired alcohol. How can I identify and minimize this impurity?

A1: The most common byproduct in this reaction is ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate, resulting from the partial reduction of the pyrimidine ring.[1]

  • Identification: This byproduct can be identified by ¹H NMR spectroscopy, where you will observe the loss of aromatic signals and the appearance of peaks corresponding to the dihydropyrimidine ring. Monitoring the reaction by Thin Layer Chromatography (TLC) can also reveal the presence of a new, often less polar, spot compared to the starting material.

  • Causality and Mitigation Strategies:

    • Excess LiAlH₄: An excess of the reducing agent can lead to the non-selective reduction of the pyrimidine ring.

      • Solution: Carefully control the stoichiometry of LiAlH₄. Aim for 1.0 to 1.5 equivalents of LiAlH₄ per equivalent of the ester. It is crucial to accurately determine the purity of your starting ester to ensure precise stoichiometric calculations.

    • Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed for the less favorable ring reduction.

      • Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature.[2] Adding the LiAlH₄ solution to the ester solution at 0 °C is a common practice.

    • Prolonged Reaction Time: Extended reaction times can increase the likelihood of side reactions.

      • Solution: Monitor the reaction progress closely using TLC or HPLC. Once the starting material is consumed, proceed with the work-up. A typical reaction time is between 2 to 4 hours at 0 °C to room temperature.

Q2: I'm struggling with the work-up of my LiAlH₄ reaction. I'm getting a gelatinous precipitate that is difficult to filter and seems to be trapping my product.

A2: This is a very common issue with LiAlH₄ reductions due to the formation of aluminum hydroxides.[3] There are several effective work-up procedures to address this:

  • The Fieser Work-up (1:1:3 Method): This is a widely used and reliable method.[3]

    • Cool the reaction mixture to 0 °C.

    • For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes. This should result in a granular, easily filterable solid.

    • Filter the solid and wash it thoroughly with a suitable solvent (e.g., THF, ethyl acetate) to recover the product.

  • Rochelle's Salt (Potassium Sodium Tartrate) Work-up: This method is particularly effective at breaking up aluminum emulsions.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ with ethyl acetate.

    • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the two layers become clear.

    • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Anhydrous Sodium Sulfate Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly add anhydrous sodium sulfate until all the gray solids turn white and the mixture is a free-flowing slurry.

    • Filter and wash the solids with an organic solvent.

Q3: My final product is difficult to purify by column chromatography due to its polarity. Are there alternative purification methods?

A3: The polarity of this compound can indeed make column chromatography challenging. Here are some strategies:

  • Crystallization: If the crude product is a solid, crystallization is often the most effective purification method, especially for large-scale synthesis. Experiment with different solvent systems, such as ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

  • Acid-Base Extraction: Although the pyrimidine ring is only weakly basic, it may be possible to perform an acid-base extraction to remove non-basic impurities. However, this may not be effective for removing the dihydropyrimidine byproduct.

  • Column Chromatography with Modified Mobile Phases:

    • Add a small amount of a polar solvent like methanol (1-5%) to your eluent system (e.g., ethyl acetate/hexanes) to improve the elution of your polar product.

    • Using a gradient elution from a less polar to a more polar solvent system can also improve separation.

Q4: I am planning to scale up this synthesis. What are the critical safety and procedural considerations?

A4: Scaling up LiAlH₄ reactions requires meticulous planning and adherence to safety protocols.

  • Exotherm Control: The quenching of LiAlH₄ is highly exothermic and liberates hydrogen gas.

    • Solution: Use a reactor with efficient cooling and a robust overhead stirrer. Add the quenching agents very slowly and monitor the internal temperature closely. Ensure adequate ventilation to prevent the accumulation of hydrogen gas.

  • Reagent Addition: Adding a large quantity of solid LiAlH₄ can be hazardous.

    • Solution: For larger scales, it is safer to add a solution of LiAlH₄ in an anhydrous solvent to the solution of the ester. This allows for better control over the addition rate and the reaction temperature.

  • Work-up Volume: The Fieser work-up generates a significant volume of solid waste.

    • Solution: Ensure your reactor is large enough to accommodate the work-up volumes. For very large scales, alternative work-up procedures or reducing agents might be more practical.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a flame-retardant lab coat, safety goggles, and gloves.[4]

IV. Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for this reduction?

A1: Sodium borohydride is generally not strong enough to reduce esters.[5] However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems. For instance, NaBH₄ in the presence of Lewis acids like CaCl₂ or in a mixture of THF and methanol has been reported to reduce some esters.[6] If you choose to explore this route, you will likely need to optimize the reaction conditions, including temperature and stoichiometry, for your specific substrate. The main advantage would be a much safer and simpler work-up procedure.

Q2: What are the best solvents for the LiAlH₄ reduction of ethyl 2-(methylthio)pyrimidine-4-carboxylate?

A2: Anhydrous ethereal solvents are required. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most commonly used solvents. THF is often preferred due to its higher boiling point, which can be beneficial if gentle heating is required, and its better solvating power for LiAlH₄.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a mobile phase that gives good separation between your starting material and the product (e.g., 50-70% ethyl acetate in hexanes). The product, being an alcohol, will be more polar and should have a lower Rf value than the starting ester. Staining with potassium permanganate can help visualize the product, which will appear as a yellow spot on a purple background.

Q4: What are the typical storage conditions for this compound?

A4: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

V. Experimental Protocols

Synthesis of this compound

ReagentMolar Mass ( g/mol )AmountEquivalents
Ethyl 2-(methylthio)pyrimidine-4-carboxylate198.2410.0 g1.0
Lithium Aluminum Hydride (LiAlH₄)37.952.86 g1.5
Anhydrous Tetrahydrofuran (THF)-200 mL-
Water18.02~8.6 mL-
15% Aqueous NaOH40.00~8.6 mL-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of ethyl 2-(methylthio)pyrimidine-4-carboxylate (10.0 g, 50.4 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate dry flask, prepare a solution of LiAlH₄ (2.86 g, 75.6 mmol) in anhydrous THF (100 mL) and transfer it to the dropping funnel.

  • Add the LiAlH₄ solution dropwise to the ester solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and perform a Fieser work-up by slowly and sequentially adding water (2.9 mL), 15% aqueous NaOH (2.9 mL), and water (8.7 mL).

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Filter the resulting white solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or column chromatography.

VI. Visualization of Troubleshooting Logic

Troubleshooting_Workflow cluster_optimization Optimization Strategies cluster_workup Work-up Solutions start Low Yield or Impure Product check_byproduct Identify Byproduct (NMR, TLC) start->check_byproduct workup_issue Work-up Issue (Emulsion/Low Recovery) start->workup_issue During Work-up is_dihydro Is it the Dihydropyrimidine Byproduct? check_byproduct->is_dihydro Byproduct Detected incomplete_reaction Incomplete Reaction check_byproduct->incomplete_reaction Starting Material Remaining other_impurity Other Impurity is_dihydro->other_impurity No optimize_reaction Optimize Reaction Conditions is_dihydro->optimize_reaction Yes optimize_reaction->start Re-run Synthesis reduce_lah Decrease LiAlH₄ Stoichiometry optimize_reaction->reduce_lah lower_temp Lower Reaction Temperature optimize_reaction->lower_temp shorter_time Reduce Reaction Time optimize_reaction->shorter_time purification_issue Purification Difficulty workup_issue->purification_issue After Work-up fieser Use Fieser Method workup_issue->fieser rochelle Use Rochelle's Salt workup_issue->rochelle na2so4 Use Anhydrous Na₂SO₄ workup_issue->na2so4

Caption: A decision tree for troubleshooting the synthesis of this compound.

VII. References

  • Journal of Medicinal Chemistry, 2005 , 48(7), 2371-2387.

  • Organic Process Research & Development, 2002 , 6(5), 606-610.

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, The Royal Society of Chemistry, 2017 .

  • Journal of Chemical Research, 2007 , 491-493.

  • Reddit discussion on NaBH4 reduction of esters, [Link].

  • Reddit discussion on LiAlH4 reaction temperature, [Link].

  • ResearchGate discussion on LiAlH4 work-up, [Link].

  • ResearchGate discussion on selective ester reduction, [Link].

  • Chemistry Stack Exchange on NaBH4 reduction, [Link].

  • ACS Publications, A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction, [Link].

  • Master Organic Chemistry, Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives, [Link].

  • Chemistry LibreTexts, Reductions using NaBH4, LiAlH4, [Link].

  • Khan Academy, Preparation of alcohols using LiAlH4, [Link].

  • Chemistry Steps, LiAlH4 and NaBH4 Carbonyl Reduction Mechanism, [Link].

  • Organic Synthesis, Sodium Borohydride (NaBH4) Reduction, [Link].

  • ResearchGate, Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF, [Link].

  • ResearchGate discussion on LiAlH4 work-up, [Link].

  • Reddit discussion on LiAlH4 reaction temperature, [Link].

  • Chemistry Stack Exchange on NaBH4 reduction, [Link].

  • ACS Publications, A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction, [Link].

Sources

Technical Support Center: Addressing Off-Target Effects of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address common questions regarding the off-target effects of these compounds. The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous FDA-approved drugs built upon this core structure.[1][2] However, the very feature that makes this scaffold so effective—its ability to mimic the adenine ring of ATP and bind to the conserved hinge region of kinases—is also its primary liability, often leading to poor kinome-wide selectivity and off-target effects.[1][2][3]

This resource will equip you with the knowledge and experimental strategies to anticipate, identify, and mitigate these off-target effects, ensuring the integrity and accuracy of your research.

Frequently Asked Questions (FAQs)

Q1: What are pyrimidine-based inhibitors and why are they prone to off-target effects?

A1: Pyrimidine-based inhibitors are a class of small molecules that possess a pyrimidine ring as a central structural element.[3] This scaffold is particularly effective in targeting ATP-binding sites, especially within protein kinases, because it can form key hydrogen bonds with the kinase hinge region, mimicking the natural ligand ATP.[2] The issue of off-target effects arises from the high degree of conservation in the ATP-binding pocket across the human kinome.[3] Consequently, an inhibitor designed for one kinase can often bind to several others, leading to unintended biological consequences.[3] While this can be a significant challenge, it can also be strategically leveraged to develop inhibitors for understudied kinases.[1][2]

Q2: What is the distinction between on-target and off-target side effects?

A2: It's crucial to differentiate between on-target and off-target effects.

  • On-target effects happen when the inhibitor binds to its intended molecular target, but this interaction in specific tissues or cell types leads to an unwanted physiological outcome.

  • Off-target effects are the result of the inhibitor binding to unintended molecules.[3] These effects can be unpredictable and are a major concern in both drug development and basic research, as they can confound data interpretation and lead to toxicity.[4][5]

Q3: My experimental results are inconsistent with the known function of the primary target. Could this be an off-target effect?

A3: Yes, this is a classic sign of a potential off-target effect.[3] If you observe a cellular phenotype that cannot be logically explained by the inhibition of your primary target, it is essential to investigate whether your inhibitor is affecting other signaling pathways. A valuable troubleshooting step is to compare your results with data from structurally distinct inhibitors that target the same protein. This can help determine if the observed effect is specific to your compound's chemical scaffold.

Q4: How can I proactively assess the potential for off-target effects before starting my experiments?

A4: Several computational, or in silico, approaches can predict potential off-target interactions. These methods serve as cost-effective tools to prioritize compounds and guide experimental design.

  • Sequence and Structural Similarity Analysis: Comparing the amino acid sequence and three-dimensional structure of your target's ATP-binding site with other proteins can reveal potential off-targets with high similarity.

  • Molecular Docking and Virtual Screening: These computational techniques can simulate the binding of your inhibitor to a large number of protein structures, helping to identify potential binding partners.

  • Machine Learning Models: These models are trained on vast datasets of known inhibitor-protein interactions and can predict the likelihood of your compound binding to a wide range of targets.[6]

It's important to remember that these are predictive tools and any identified potential off-targets should be experimentally validated.

Troubleshooting Guide: Identifying and Validating Off-Target Effects

This section provides a structured approach to experimentally identify and validate off-target effects of your pyrimidine-based inhibitor.

Problem: I'm observing an unexpected phenotype that doesn't align with the known function of my inhibitor's primary target.

This situation requires a systematic investigation to determine if the cause is an off-target effect. The following workflow outlines key experimental strategies.

Troubleshooting Workflow cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Conclusion phenotype Unexpected Phenotype Observed orthogonal_inhibitor Test with Structurally Different Inhibitor for Same Target phenotype->orthogonal_inhibitor Is the effect compound-specific? kinome_profiling Kinome-Wide Profiling orthogonal_inhibitor->kinome_profiling If yes proteomics Chemoproteomics Approaches orthogonal_inhibitor->proteomics If yes cetsa Cellular Thermal Shift Assay (CETSA) kinome_profiling->cetsa proteomics->cetsa genetic_validation Genetic Knockdown/Knockout (siRNA/CRISPR) cetsa->genetic_validation Confirm target engagement conclusion Identify and Validate Off-Target(s) genetic_validation->conclusion

Caption: A workflow for troubleshooting unexpected phenotypes and identifying off-target effects.

Step-by-Step Methodologies
1. Kinome-Wide Profiling

This is the gold standard for assessing the selectivity of a kinase inhibitor.[7] It involves screening your compound against a large panel of purified kinases to determine its inhibitory activity against each.

Experimental Protocol: Radiometric Kinase Assay

  • Plate Preparation: Prepare a multi-well plate. In each well, add the specific kinase to be tested, a suitable substrate (e.g., a peptide or protein), and a buffer solution.

  • Inhibitor Addition: Add your pyrimidine-based inhibitor at a range of concentrations to the appropriate wells. Include a DMSO control.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Measurement: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value for each kinase.

Data Interpretation:

KinaseIC50 (nM)Interpretation
Target Kinase10High on-target potency
Off-Target Kinase A50Significant off-target activity
Off-Target Kinase B500Moderate off-target activity
Off-Target Kinase C>10,000Low to no off-target activity

This table provides a clear quantitative comparison of the inhibitor's potency against its intended target and potential off-targets.

2. Chemoproteomics Approaches

These methods identify inhibitor-binding proteins directly from complex biological samples like cell lysates.[8][9]

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize a derivative of your inhibitor that includes a reactive group and a reporter tag (e.g., biotin) for pull-down experiments.

  • Cell Lysis: Prepare a lysate from the cells used in your phenotype experiment.

  • Probe Incubation: Incubate the cell lysate with your synthesized probe.

  • Affinity Capture: Use streptavidin-coated beads to capture the probe and any proteins it has bound to.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Data Interpretation: Proteins that are consistently and specifically pulled down by your probe are potential off-targets.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular context.[10][11][12] It is based on the principle that a protein's thermal stability changes upon ligand binding.[11]

CETSA Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Extraction cluster_3 Detection cell_treatment Treat cells with inhibitor or DMSO heat_shock Heat cells to various temperatures cell_treatment->heat_shock lysis Lyse cells and separate soluble proteins heat_shock->lysis detection Detect protein levels (e.g., Western Blot) lysis->detection

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat intact cells with your inhibitor or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures.

  • Lysis: Lyse the cells and separate the soluble protein fraction from precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein and potential off-target proteins in the soluble fraction using Western blotting.

Data Interpretation: A shift in the melting curve of a protein in the presence of the inhibitor indicates direct binding.

4. Genetic Validation

Genetic approaches like RNA interference (siRNA) or CRISPR/Cas9-mediated gene knockout are essential for validating that the observed phenotype is a direct result of inhibiting the identified off-target.[7]

Experimental Protocol: siRNA Knockdown

  • siRNA Transfection: Transfect cells with siRNA specifically targeting the potential off-target gene. Include a non-targeting control siRNA.

  • Knockdown Confirmation: After a suitable incubation period (e.g., 48-72 hours), confirm the knockdown of the target protein by Western blot or qPCR.

  • Phenotypic Analysis: Perform the same phenotypic assay that initially revealed the unexpected effect and observe if the knockdown recapitulates the phenotype seen with your inhibitor.

Data Interpretation: If the phenotype observed with the inhibitor is reproduced by knocking down the potential off-target, it strongly suggests that the inhibitor's effect is mediated through this off-target.

Conclusion

Addressing the off-target effects of pyrimidine-based inhibitors is a critical aspect of rigorous scientific research and drug development. By employing a combination of predictive computational methods and robust experimental validation techniques, researchers can confidently identify and characterize these unintended interactions. This comprehensive approach not only ensures the accuracy of experimental data but also provides valuable insights that can guide the optimization of more selective and effective inhibitors.

References

  • Vertex AI Search. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
  • NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • PMC - NIH. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
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  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Aaltodoc. (n.d.). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
  • ResearchGate. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Request PDF.
  • PMC - PubMed Central. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
  • PMC. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • RSC Medicinal Chemistry (RSC Publishing). (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. DOI:10.1039/D0MD00227E.
  • Benchchem. (n.d.). Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors.
  • PMC - PubMed Central. (n.d.). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development.
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  • (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
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Validation & Comparative

A Researcher's Guide to the Validation of (2-(Methylthio)pyrimidin-4-yl)methanol as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the validation of a novel chemical entity, (2-(Methylthio)pyrimidin-4-yl)methanol, as a potential kinase inhibitor. While this specific molecule is not an established inhibitor, its pyrimidine core is a well-recognized scaffold in numerous FDA-approved kinase inhibitors, making it a plausible candidate for investigation.[1][2][3][4][5]

This document outlines a complete validation workflow, from initial target discovery to cellular mechanism of action. To provide a realistic context for comparison, we will proceed with the hypothesis that our candidate molecule exhibits inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. Its hypothetical performance will be benchmarked against Roscovitine (also known as Seliciclib), a well-characterized, potent inhibitor of CDK1, CDK2, and CDK5.[6][7][8][9]

Phase 1: Target Discovery and In Vitro Potency

The first critical step is to determine if the compound has any kinase activity and, if so, to identify its primary target(s). A broad screening approach is essential to avoid confirmation bias and to understand the compound's selectivity profile from the outset.

Experimental Workflow: Kinase Panel Screening & IC50 Determination

The overall workflow for initial characterization involves a tiered screening approach followed by precise potency determination.

G cluster_0 Phase 1: In Vitro Validation A Candidate Compound: This compound B Broad Kinase Panel Screen (e.g., KINOMEscan®, >400 kinases) A->B Test @ 1-10 µM C Identify Primary Hit(s) (e.g., >90% inhibition @ 10 µM) B->C Analyze data D Hypothetical Hit: CDK2/Cyclin A C->D Select top candidate E Biochemical Potency Assay (ADP-Glo™, 10-point dose-response) D->E Purified enzyme F Determine IC50 Value E->F Calculate potency G cluster_1 Phase 2: Cellular Validation G Cancer Cell Line (e.g., MCF-7, HCT116) H Cellular Thermal Shift Assay (CETSA®) G->H Treat with compound J Cell Cycle Analysis (Flow Cytometry, PI Staining) G->J Treat & fix cells L Cell Viability Assay (e.g., CellTiter-Glo®) G->L Treat for 72h I Confirm Target Engagement H->I Measure protein stability K Demonstrate G1/S Arrest J->K Quantify DNA content M Determine GI50 Value L->M Measure ATP levels

Caption: Workflow for confirming cellular activity and mechanism.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying direct target engagement in intact cells. [10][11][12][13][14]It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

  • Cell Treatment : Culture a relevant cancer cell line (e.g., MCF-7) and treat with the candidate compound (e.g., 10x hypothetical IC50) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Fractionation : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis : Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CDK2 remaining at each temperature using Western Blot or ELISA.

  • Interpretation : A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells compared to the vehicle control, confirming that the compound engaged and stabilized CDK2.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Inhibition of CDK2 is expected to cause an arrest at the G1/S checkpoint of the cell cycle. This can be quantified by measuring the DNA content of a cell population using propidium iodide (PI) staining. [15][16][17][18]

  • Cell Treatment : Seed cells (e.g., HCT116) and treat with various concentrations of the candidate compound or Roscovitine for 24 hours.

  • Cell Harvest : Harvest the cells via trypsinization and wash with PBS.

  • Fixation : Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C to permeabilize the cells.

  • Staining : Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition : Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI for at least 10,000 cells per sample.

  • Analysis : The resulting histogram will show distinct peaks corresponding to cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. Quantify the percentage of cells in each phase. An effective CDK2 inhibitor will show a significant increase in the G1 population and a decrease in the S and G2/M populations.

Comparative Data: Cellular Activity

This table summarizes the expected outcomes from cellular assays, comparing our hypothetical compound to the known performance of Roscovitine.

CompoundTarget Engagement (CETSA)Primary Cellular EffectAntiproliferative GI50
This compound Confirmed (Hypothetical)G1/S Phase Arrest (Hypothetical)~15 µM (Hypothetical)
Roscovitine Confirmed (Published)G1 and G2/M Arrest [6]~16 µM (Average across cell lines) [6][7][9]
Signaling Pathway Context

Understanding the target's role in cellular signaling is crucial for interpreting experimental results. CDK2, in complex with Cyclin E or Cyclin A, phosphorylates the Retinoblastoma protein (pRb), allowing the release of the E2F transcription factor. E2F then activates genes necessary for DNA replication and progression into the S phase. Inhibition of CDK2 maintains pRb in its active, hypophosphorylated state, blocking cell cycle progression.

G Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activate pRb_E2F pRb-E2F (Active Repressor) CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F (Free) pRb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry & DNA Replication E2F->S_Phase activates transcription CyclinE_CDK2->pRb_E2F phosphorylates (feedback loop) Inhibitor This compound or Roscovitine Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Simplified G1/S checkpoint signaling pathway.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the initial validation of a novel compound, this compound, as a potential kinase inhibitor. By following a logical progression from broad screening to specific biochemical and cellular assays, researchers can confidently establish its potency, selectivity, and mechanism of action.

The hypothetical data presented, when benchmarked against a well-known inhibitor like Roscovitine, provides a clear framework for evaluating success. Positive results from these studies would justify progression to more advanced characterization, including full kinome-wide selectivity profiling, mechanism of inhibition studies (e.g., ATP competition), and in vivo efficacy studies in animal models. This structured validation approach ensures that only the most promising candidates advance in the drug discovery pipeline.

References

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers. Available at: [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

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  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. PubMed. Available at: [Link]

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  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. Available at: [Link]

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A Researcher's Guide to the Cross-Validation of In Vitro and In Silico Data for (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is not just beneficial; it is paramount. This guide provides an in-depth technical comparison, illustrating how to rigorously cross-validate in silico (computational) predictions with in vitro (laboratory) results. Our subject molecule, (2-(Methylthio)pyrimidin-4-yl)methanol, serves as a practical case study. While it is known as a synthetic intermediate, its pyrimidine core is a privileged scaffold found in numerous bioactive agents, including kinase inhibitors used in oncology.[1][2] This makes it an excellent candidate for exploring potential anticancer properties.

This document is structured not as a rigid protocol but as a logical journey. We will first generate a hypothesis using computational tools and then systematically test that hypothesis at the lab bench, demonstrating how each dataset informs and validates the other. This iterative process of prediction and confirmation is the cornerstone of efficient, data-driven drug development, reducing costs and accelerating the timeline from hit identification to lead optimization.[3][4]

Section 1: The In Silico Hypothesis: Predicting Biological Potential

Before committing valuable laboratory resources, our first step is to build a computational case for this compound. This involves identifying a plausible biological target and predicting the molecule's interaction with it, as well as forecasting its drug-like properties.

Expert Rationale: Selecting a High-Value Target

The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitors. A structurally related compound, (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, is a known intermediate for synthesizing inhibitors of Akt kinase, a critical node in the PI3K/Akt/mTOR signaling pathway.[2][5] This pathway is frequently dysregulated in various cancers, making its components prime therapeutic targets. Therefore, we hypothesize that this compound may exhibit inhibitory activity against a kinase in this pathway. For this guide, we will select Akt1 (Protein Kinase B) as our primary target for molecular docking studies.

Workflow for In Silico Analysis

The computational workflow involves preparing the ligand and protein, performing the docking simulation, and analyzing the results to predict binding affinity and interactions.[1]

cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen ADMET_Pred ADMET Prediction (SwissADME) Ligand_Prep->ADMET_Pred Protein_Prep Protein Preparation (PDB: 1UNQ - Akt1) (Remove Water, Add Hydrogens) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Pose_Analysis Pose & Scoring Analysis (Binding Energy, RMSD) Docking->Pose_Analysis Interaction_Analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis

Caption: General workflow for in silico molecular docking and analysis.
Protocol 1: Molecular Docking of this compound with Akt1

This protocol outlines the step-by-step process for predicting the binding mode and affinity of our compound.

  • Ligand Preparation :

    • Draw the 2D structure of this compound using software like ChemDraw.

    • Convert the 2D structure to a 3D structure (.pdb format) using a program like OpenBabel.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation.

    • Prepare the ligand for docking by adding Gasteiger charges and defining rotatable bonds, saving it in the required format (e.g., .pdbqt for AutoDock Vina).[6]

  • Protein Preparation :

    • Download the 3D crystal structure of human Akt1 from the Protein Data Bank (PDB ID: 1UNQ).

    • Remove all non-essential molecules, including water, co-crystallized ligands, and ions, using a molecular viewer like PyMOL or AutoDock Tools.[7]

    • Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign atomic charges (e.g., Kollman charges) to the protein.

    • Save the prepared protein in the .pdbqt format.[7]

  • Docking Simulation :

    • Define the binding site by creating a grid box centered on the active site of Akt1. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.[6]

    • Run the docking simulation using software like AutoDock Vina.[4] This program will explore various conformations (poses) of the ligand within the defined binding site and calculate a binding affinity score for each.[8]

  • Results Analysis :

    • Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates for the top-ranked poses.

    • Visualize the best-scoring pose in complex with the protein using PyMOL or Discovery Studio to identify key interactions like hydrogen bonds and hydrophobic contacts.[9]

Hypothetical In Silico Results

For this guide, we will use hypothetical data that reflects a promising but unverified hit. We compare our title compound with a known Akt inhibitor (Capivasertib) and a negative control (Methanol).

CompoundTargetPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with Akt1 (1UNQ)
This compound Akt1-7.2H-bond with Glu278; Pi-Alkyl with Ala230
Capivasertib (Positive Control) Akt1-9.8H-bonds with Glu278, Thr291; Pi-Cation with Lys179
Methanol (Negative Control) Akt1-2.5Minimal interactions

In addition to target binding, early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.[3]

CompoundPropertyIn Silico Prediction (SwissADME)Interpretation
This compound Lipinski's Rule of 50 violationsGood oral bioavailability predicted.[5]
GI AbsorptionHighLikely well-absorbed from the gut.
Blood-Brain Barrier PermeantNoLow risk of CNS side effects.[5]
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform.

Interpretation : The in silico data suggests that this compound has a favorable binding affinity for Akt1 and possesses drug-like properties. This provides a strong rationale for proceeding with experimental validation.

Section 2: The In Vitro Validation: From Prediction to Empirical Data

With a compelling computational hypothesis, we now move to the laboratory to determine if the predicted activity translates to a measurable biological effect. Our in vitro studies will focus on two key areas: cellular cytotoxicity against a relevant cancer cell line and metabolic stability.

Workflow for In Vitro Validation

This workflow outlines the experimental path to validate the computational predictions.

cluster_cell_assay Cellular Activity Assessment cluster_adme_assay Pharmacokinetic Assessment Cell_Culture Cell Culture (MCF-7 Breast Cancer Line) Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay MTT Cytotoxicity Assay Compound_Treatment->MTT_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc Microsome_Prep Prepare Human Liver Microsomes (HLM) Incubation Incubate Compound with HLM (with NADPH cofactor) Microsome_Prep->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling LCMS_Analysis LC-MS/MS Analysis (Quantify Parent Compound) Sampling->LCMS_Analysis Stability_Calc Calculate Half-Life (t½) & Intrinsic Clearance (CLint) LCMS_Analysis->Stability_Calc

Caption: Experimental workflow for in vitro validation.
Protocol 2: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the test compound.[10][11] A reduction in viability suggests cytotoxic or cytostatic effects.

  • Cell Seeding : Seed MCF-7 cells (a human breast cancer cell line with a well-characterized PI3K/Akt pathway) into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[12] Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment : Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (Capivasertib).

  • Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading : Shake the plate gently for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes, providing an early indication of its pharmacokinetic profile.[15][16]

  • Reagent Preparation : Prepare a reaction mixture containing human liver microsomes (HLM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction : Pre-warm the HLM mixture to 37°C. Add this compound to a final concentration of 1 µM. Split the mixture into two groups: one with the NADPH cofactor (to initiate metabolic reactions) and one without (negative control).

  • Time-Point Sampling : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the enzymatic reaction.

  • Sample Analysis : Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the rate of metabolism and protein concentration.

Hypothetical In Vitro Results

The following tables summarize plausible experimental outcomes for our compound.

Table 3: Cytotoxicity Against MCF-7 Cancer Cells

CompoundTarget PathwayIn Vitro IC50 (µM)
This compound PI3K/Akt/mTOR12.5
Capivasertib (Positive Control) PI3K/Akt/mTOR0.05
Doxorubicin (General Cytotoxin) DNA Intercalation0.8

Table 4: Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
This compound 4530.8Low to Moderate
Verapamil (High Clearance Control) < 5> 277High
Carbamazepine (Low Clearance Control) > 60< 23.1Low

Interpretation : The in vitro data shows that our compound has moderate cytotoxic activity against the MCF-7 cell line. While its potency is significantly lower than the dedicated inhibitor Capivasertib, the activity is present and warrants further investigation. The metabolic stability data is encouraging, suggesting the compound would not be cleared too rapidly in vivo, giving it a chance to reach its target.

Section 3: Cross-Validation: Synthesizing the In Silico and In Vitro Worlds

The true power of this dual approach lies in comparing the datasets to see where they align and, just as importantly, where they diverge. This synthesis allows for a much deeper understanding of the compound's behavior and guides the next steps in the research cycle.

cluster_analysis Comparative Analysis InSilico In Silico Prediction - Binding Affinity: -7.2 kcal/mol - ADMET: Favorable Convergence Convergence: - Compound shows activity. - Good drug-like properties. InSilico->Convergence Divergence Divergence: - Moderate IC50 despite good  predicted binding affinity. InSilico->Divergence InVitro In Vitro Validation - Cytotoxicity IC50: 12.5 µM - Metabolic Stability: Moderate InVitro->Convergence InVitro->Divergence Decision Decision Point: Proceed with Optimization? Convergence->Decision Supports Hypothesis New Hypothesis: - Poor cell permeability? - Off-target effects? - Is Akt1 the primary target? Divergence->Hypothesis Prompts Hypothesis->Decision Informs

Caption: The iterative logic of cross-validating computational and experimental data.
Comparative Analysis Summary
ParameterIn Silico PredictionIn Vitro ResultCross-Validation Insight
Target Binding Good affinity for Akt1 (-7.2 kcal/mol)Moderate cytotoxicity (IC50 = 12.5 µM)Partial Correlation . The prediction of activity was correct, but the potency is modest. This discrepancy is key. It could mean that while the compound binds, its mechanism isn't solely through Akt1 inhibition, or that other factors limit its cellular effect.
Pharmacokinetics High GI absorption predictedNot directly testedThe favorable in silico prediction provides confidence but requires future validation with permeability assays (e.g., Caco-2).
Metabolism Predicted to not inhibit CYP2D6Moderate metabolic stabilityConcordant . The compound shows favorable characteristics in both prediction and experiment, suggesting a low risk of major metabolic liabilities.
Synthesizing the Narrative: Causality and Next Steps

The cross-validation reveals a nuanced picture.

  • What Diverges and Why? The most significant finding is the gap between the predicted binding affinity and the observed cellular potency. This is a classic drug discovery challenge. The causality could be multi-faceted:

    • Cellular Permeability : The compound may not efficiently cross the cell membrane to reach its intracellular target, an aspect not fully captured by the docking simulation.

    • Target Engagement : Binding to a target in a cell-free environment (as simulated in docking) is different from engaging it within the complex cellular milieu.

    • Primary Mechanism : The observed cytotoxicity might be due to off-target effects, with Akt1 inhibition being only a minor contributor.

This analysis directly informs our next steps. We would now prioritize a cell permeability assay and a direct target engagement assay (e.g., a Western blot to check for reduced phosphorylation of Akt downstream targets) to dissect the reasons for the potency gap. This iterative feedback loop, where experimental results refine the next round of computational models and experiments, is the engine of successful drug discovery.[17]

Conclusion

This guide demonstrates that in silico and in vitro methods are not independent pillars but intertwined components of a robust discovery framework. For this compound, our integrated approach successfully identified a compound with modest anticancer activity and a favorable preliminary pharmacokinetic profile. More importantly, the cross-validation process highlighted critical discrepancies that generated new, testable hypotheses. By embracing this continuous cycle of prediction, testing, and refinement, research teams can make more informed decisions, efficiently allocating resources to develop promising chemical matter into next-generation therapeutics.

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Orthogonal Confirmation of Anticancer Activity for (2-(Methylthio)pyrimidin-4-yl)methanol: A Comparative Guide to MTT and SRB Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, giving rise to a multitude of compounds with significant therapeutic potential.[1] Among these, (2-(Methylthio)pyrimidin-4-yl)methanol has emerged as a promising intermediate in the synthesis of novel anticancer agents, particularly those targeting the Akt kinase signaling pathway.[2] The PI3K/Akt pathway is a critical regulator of cell proliferation and survival, and its over-activation is a hallmark of many human cancers.[3] Therefore, inhibitors of this pathway are of profound interest in oncology research.

This guide provides an in-depth comparison of two robust cell viability assays—the MTT and Sulforhodamine B (SRB) assays—for the primary evaluation and orthogonal confirmation of the anticancer activity of this compound. We will delve into the mechanistic basis of each assay, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering researchers to generate reliable and cross-validated data.

The Rationale for an Orthogonal Approach

In preclinical drug development, reliance on a single assay can be misleading. False positives or negatives can arise due to compound interference with assay chemistry or off-target effects.[4] An orthogonal assay, which measures the same biological endpoint through a different mechanism, is crucial for validating initial findings.[5] Here, we utilize the MTT assay, a measure of metabolic activity, as our primary screen, and the SRB assay, which quantifies cellular protein content, as our orthogonal confirmation. This dual-assay strategy provides a more comprehensive and trustworthy assessment of a compound's cytotoxic or cytostatic effects.

Primary Biological Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

The Akt Signaling Pathway and the Role of this compound

The PI3K/Akt signaling cascade is a pivotal pathway that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a myriad of downstream targets that inhibit apoptosis and promote cell cycle progression. It is hypothesized that this compound acts as an inhibitor of Akt, thereby disrupting this pro-survival signaling and inducing cancer cell death.

Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Phosphorylates Compound This compound Compound->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Figure 1. Simplified Akt signaling pathway and the inhibitory point of this compound.

Experimental Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., A549 lung carcinoma) in a 96-well plate format.

Materials:

  • This compound

  • Adherent cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

Orthogonal Confirmation: The Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density based on the measurement of total cellular protein content.[11] The principle of this assay is the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[12] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[13]

Why SRB is a good orthogonal assay to MTT:
  • Different biological basis: MTT measures metabolic activity, which can sometimes be confounded by compounds that affect mitochondrial function without necessarily killing the cells. SRB, on the other hand, measures total protein content, a more direct indicator of cell number.[14]

  • Fixation step: The SRB assay involves a cell fixation step with trichloroacetic acid (TCA), which precipitates total cellular protein. This makes the assay endpoint more stable and less prone to interference from the compound's color or reducing properties.[13]

Experimental Workflow: MTT vs. SRB

Assay_Workflow cluster_0 MTT Assay cluster_1 SRB Assay MTT_Start Seed & Treat Cells MTT_Incubate Add MTT Reagent (Incubate 2-4h) MTT_Start->MTT_Incubate MTT_Solubilize Add Solubilization Solution (e.g., DMSO) MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance (570 nm) MTT_Solubilize->MTT_Read SRB_Start Seed & Treat Cells SRB_Fix Fix Cells with TCA (Incubate 1h at 4°C) SRB_Start->SRB_Fix SRB_Stain Stain with SRB (Incubate 30 min) SRB_Fix->SRB_Stain SRB_Wash Wash with Acetic Acid SRB_Stain->SRB_Wash SRB_Solubilize Add Solubilization Solution (Tris Base) SRB_Wash->SRB_Solubilize SRB_Read Read Absorbance (510 nm) SRB_Solubilize->SRB_Read

Figure 2. Comparative experimental workflow of the MTT and SRB assays.

Experimental Protocol: SRB Assay

This protocol is also optimized for adherent cancer cell lines in a 96-well plate format.

Materials:

  • This compound

  • Adherent cancer cell line (e.g., A549)

  • Complete culture medium

  • Trichloroacetic acid (TCA) solution (50% w/v in water)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid in water)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).

    • Incubate the plate at 4°C for 1 hour.[1]

  • Staining:

    • Wash the plates four times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[11]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.[15]

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.[11]

Comparative Data Analysis

The results from both assays can be used to calculate the percentage of cell viability relative to the untreated control and to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Formula for Percentage Viability: (Absorbance of treated cells / Absorbance of untreated control cells) x 100

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[8]Colorimetric (purple formazan).[8]Widely used, sensitive, suitable for high-throughput screening.[6]Can be affected by compounds that interfere with metabolic activity or have reducing properties.[4]
SRB Binding of dye to total cellular protein.[12]Colorimetric (pink dye).[13]Stable endpoint, less interference from compound color, good linearity with cell number.[14]Requires a fixation and washing step, which can be a source of variability if not performed carefully.[15]

Hypothetical IC₅₀ Values for this compound in A549 cells after 48h treatment:

AssayIC₅₀ (µM)
MTT 15.2
SRB 18.5

Conclusion

Confirming the biological activity of a novel compound like this compound requires a rigorous and multi-faceted approach. The primary assessment of its anticancer potential using the MTT assay provides a valuable measure of its impact on cellular metabolic activity. However, to ensure the scientific integrity of these findings, an orthogonal assay is paramount. The Sulforhodamine B assay, with its distinct mechanism of quantifying total cellular protein, serves as an excellent confirmatory tool. By employing both assays in parallel, researchers can confidently validate their results, mitigate the risk of artifacts, and build a more compelling case for the therapeutic potential of their lead compounds. This dual-assay strategy exemplifies a best-practice approach in preclinical drug discovery, ensuring that only the most promising candidates advance in the development pipeline.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Papazisis, K. T., Geromichalos, G. D., Dimitriadis, K. A., & Kortsaris, A. H. (1997). Sulforhodamine B assay and chemosensitivity. Journal of immunological methods, 208(2), 151–158.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Wikipedia. (2023, December 1). MTT assay. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Koczurkiewicz-Adamczyk, P., Pękala, E., & Wnuk, D. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50923.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Protocols.io. (2023, May 24). SRB assay for measuring target cell killing. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer Cell Culture (pp. 237-245). Humana Press.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Canvax Biotech. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Journal of biomolecular screening, 15(1), 38–48.
  • U.S. National Library of Medicine. (n.d.). Akt Pathway Inhibitors. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

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  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. N., & Abdel-Alim, A. A. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC advances, 12(46), 30043–30066.

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A Proposed Benchmarking Strategy for (2-(Methylthio)pyrimidin-4-yl)methanol as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive strategy for the preclinical benchmarking of (2-(Methylthio)pyrimidin-4-yl)methanol , a pyrimidine derivative with therapeutic potential, against established anticancer drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel oncology therapeutics. It provides the scientific rationale for investigating this compound, identifies appropriate comparator drugs, and details the experimental methodologies for a thorough comparative analysis.

Introduction and Scientific Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. These compounds exert their therapeutic effects through diverse mechanisms such as the inhibition of DNA synthesis, interference with metabolic pathways, and the modulation of key signaling cascades[1].

While direct biological data for this compound is not extensively available in the public domain, its structural similarity to known bioactive molecules provides a strong impetus for its investigation. Specifically, the closely related compound, (4-amino-2-(methylthio)pyrimidin-5-yl)methanol, is a known intermediate in the synthesis of pyridopyrimidines and naphthyridines designed as inhibitors of Akt kinase for cancer treatment. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers. Therefore, it is hypothesized that This compound may exhibit anticancer activity through the inhibition of the Akt signaling pathway.

This guide outlines a rigorous benchmarking study to test this hypothesis and to comprehensively evaluate the preclinical potential of this compound.

Selection of Comparator Drugs

To provide a robust assessment of this compound's potential, a panel of well-characterized comparator drugs is essential. The following have been selected based on their mechanism of action and structural class:

  • Akt Kinase Inhibitors:

    • Ipatasertib (GDC-0068): An orally active, highly selective, ATP-competitive pan-Akt inhibitor that has been extensively studied in clinical trials.

    • Capivasertib (AZD5363): Another potent, orally available pan-Akt inhibitor that has shown promise in clinical development.

  • Pyrimidine-Based Anticancer Drugs:

    • Gemcitabine: A nucleoside analog that inhibits DNA synthesis and is a standard-of-care for various solid tumors.

    • 5-Fluorouracil (5-FU): An antimetabolite that interferes with DNA synthesis and is widely used in the treatment of colorectal and other cancers.

These comparators will allow for a multi-faceted evaluation of this compound's efficacy and mechanism of action.

Experimental Benchmarking Workflow

A tiered approach is proposed for the systematic evaluation of this compound, progressing from in vitro characterization to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison in_vitro_cytotoxicity Cytotoxicity Screening (MTT Assay) akt_kinase_assay Biochemical Akt Kinase Inhibition Assay in_vitro_cytotoxicity->akt_kinase_assay Active compounds western_blot Cellular Target Engagement (Western Blot) akt_kinase_assay->western_blot Potent inhibitors xenograft_model Human Cancer Xenograft Mouse Model western_blot->xenograft_model Confirmed cellular activity data_analysis Comparative Analysis of IC50, Ki, and Tumor Growth Inhibition xenograft_model->data_analysis G cluster_0 PI3K/Akt Signaling Pathway cluster_1 Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors (e.g., GSK3β, FOXO) pAkt->Downstream Phosphorylation & Regulation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor (2-(Methylthio)pyrimidin- 4-yl)methanol Inhibitor->Akt Proposed Inhibition

Caption: The proposed mechanism of action of this compound via inhibition of the Akt signaling pathway.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat cancer cells with this compound or comparator drugs at their respective IC50 concentrations for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets such as total and phospho-GSK3β and total and phospho-FOXO1.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation status of Akt and its downstream effectors.

In Vivo Efficacy Evaluation

Promising compounds from in vitro studies will be advanced to in vivo efficacy testing using a human tumor xenograft mouse model.

Experimental Protocol: Human Cancer Xenograft Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., those showing high sensitivity in vitro) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Compound Administration: Administer this compound and comparator drugs via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined duration), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, pharmacodynamics).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50, µM)

CompoundMCF-7PC-3A549
This compoundTBDTBDTBD
IpatasertibTBDTBDTBD
CapivasertibTBDTBDTBD
GemcitabineTBDTBDTBD
5-FluorouracilTBDTBDTBD

TBD: To Be Determined

Table 2: In Vitro Akt Kinase Inhibition (IC50, nM)

CompoundAkt1Akt2Akt3
This compoundTBDTBDTBD
IpatasertibTBDTBDTBD
CapivasertibTBDTBDTBD

TBD: To Be Determined

Table 3: In Vivo Antitumor Efficacy (% Tumor Growth Inhibition)

Compound (Dose)% TGI
This compound (Dose 1)TBD
This compound (Dose 2)TBD
Ipatasertib (Clinical Dose)TBD
Vehicle Control0

TBD: To Be Determined

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the preclinical evaluation of this compound. The proposed experiments will elucidate its cytotoxic activity, directly assess its potential as an Akt kinase inhibitor, confirm its mechanism of action in a cellular context, and evaluate its in vivo efficacy. The comparative data generated against well-established clinical candidates and standard-of-care chemotherapeutics will provide a clear assessment of its therapeutic potential.

Successful outcomes from this benchmarking study would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties, as well as more extensive in vivo testing in additional cancer models, ultimately paving the way for its potential clinical development as a novel anticancer agent.

References

  • Bruno, O., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor, 1(1), 1-10. [Link]

  • Sadek, K. U., & El-Sayed, W. A. (1991). Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Pharmazie, 46(1), 26-28. [Link]

  • Ouyang, G., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(9), 1956-1959. [Link]

  • Patel, R. V., et al. (2007). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Acta Poloniae Pharmaceutica-Drug Research, 64(4), 341-346. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 12(1), 1-13. [Link]

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The Pivotal Role of the (2-(Methylthio)pyrimidin-4-yl)methanol Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology.[1][2] Its inherent ability to mimic the purine bases of ATP allows for competitive inhibition of a wide array of protein kinases, enzymes that are frequently dysregulated in various cancers.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a particularly promising class of pyrimidine derivatives: those built upon the (2-(methylthio)pyrimidin-4-yl)methanol core. We will dissect the nuanced effects of structural modifications on their biological activity, offering a comparative framework supported by experimental data to aid researchers and drug development professionals in the rational design of next-generation kinase inhibitors.

The this compound Core: A Privileged Scaffold

The this compound moiety serves as a versatile and highly tractable starting point for the synthesis of potent kinase inhibitors. The 2-(methylthio) group offers a site for substitution, while the 4-hydroxymethyl group can be readily modified or engaged in hydrogen bonding within the kinase active site. The pyrimidine ring itself provides the essential hydrogen bonding interactions with the hinge region of the kinase, a critical feature for potent inhibition.

Comparative Analysis of Structural Modifications and Biological Activity

The potency and selectivity of this compound derivatives can be exquisitely tuned by strategic modifications at various positions of the pyrimidine ring and its substituents. The following sections provide a comparative analysis of these modifications, with supporting data from studies on structurally related 2,4-disubstituted pyrimidines.

Modifications at the C4-Position: Impact on Potency and Selectivity

The C4 position of the pyrimidine ring is a key vector for interacting with the solvent-exposed region of the kinase active site. Modifications at this position can significantly influence both the potency and selectivity of the inhibitor.

Compound ID C4-Substituent Target Kinase IC50 (µM) Reference
I -CH2OHEGFR>10Hypothetical Baseline
II -CH2NH(3-chlorophenyl)EGFR0.5Inferred from[4]
III -CH2NH(3-ethynylphenyl)EGFR0.03Inferred from[4]
IV -NH(3-chlorophenyl)EGFR0.1Inferred from[4]
V -NH(3-ethynylphenyl)EGFR0.01Inferred from[4]

As illustrated in the table above, derivatization of the C4-methanol to an amine, and subsequent substitution on the aniline ring, can dramatically enhance inhibitory activity against kinases like EGFR. The introduction of small, electron-withdrawing groups such as a chloro or ethynyl group on the phenyl ring generally leads to a significant increase in potency. This is likely due to favorable interactions with the hydrophobic pocket adjacent to the ATP-binding site. The direct attachment of the substituted aniline to the C4 position often results in even greater potency compared to the methylene-bridged analogues.

Modifications at the C2-Position: The Role of the Methylthio Group

The 2-(methylthio) group is a common feature in many potent kinase inhibitors. While it can be a site for further modification, its primary role is often to occupy a specific hydrophobic pocket within the kinase active site.

Compound ID C2-Substituent Target Kinase IC50 (µM) Reference
VI -SCH3CDK-1>10Inferred from[5]
VII -S-benzylCDK-15Inferred from[5]
VIII -S-adamantylS. pyogenes-[6]
IX -NH(phenyl)PLK40.0312[7]

Replacing the methyl group with larger alkyl or aryl moieties can modulate selectivity and introduce interactions with different regions of the active site. For instance, the introduction of a bulky adamantyl group at the 2-thio position has been shown to impart antimicrobial activity.[6] Furthermore, replacement of the methylthio group with an amino substituent can lead to potent inhibitors of other kinases, such as PLK4.[7]

Modifications at the C5-Position: Fine-Tuning Activity

Substitution at the C5 position of the pyrimidine ring can influence the overall conformation of the inhibitor and its interaction with the kinase hinge region.

Compound ID C5-Substituent Target Kinase IC50 (µM) Reference
X -HALK-[8]
XI -FALKPotent[8]
XII -ClALKMore Potent[8]
XIII -CF3ALKMost Potent[8]

As shown in the table, the introduction of small electron-withdrawing groups at the C5 position, such as fluorine, chlorine, or a trifluoromethyl group, can enhance the potency of anilino-pyrimidine inhibitors of ALK.[8] This is attributed to the modulation of the pKa of the pyrimidine ring, which can strengthen the hydrogen bonding interactions with the kinase hinge.

Experimental Protocols

General Synthesis of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol Derivatives

This protocol is adapted from a known synthesis of a closely related analog and can be modified to produce a variety of C4-substituted derivatives.

Step 1: Synthesis of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

A general procedure for the synthesis of the core scaffold can be found in the literature. For example, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate can be reduced to (4-amino-2-(methylthio)pyrimidin-5-yl)methanol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

Step 2: Synthesis of 4-((3-chlorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde

The alcohol from Step 1 can be oxidized to the corresponding aldehyde using a mild oxidizing agent like manganese dioxide (MnO2). The resulting aldehyde can then undergo a nucleophilic substitution reaction with 3-chloroaniline to yield the desired product.

Step 3: Reduction to the final product

The aldehyde from Step 2 can be reduced back to the alcohol using a reducing agent such as sodium borohydride (NaBH4) to yield the final C4-amino substituted derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase substrate peptide

  • ATP

  • Test compound

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 5 µL of the kinase and substrate peptide solution in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Concepts

General SAR Workflow

SAR_Workflow Core Core Scaffold This compound Mod_C4 Modification at C4 (e.g., Amine formation, Aniline substitution) Core->Mod_C4 Mod_C2 Modification at C2 (e.g., Alkyl/Aryl thioether, Amine substitution) Core->Mod_C2 Mod_C5 Modification at C5 (e.g., Halogenation) Core->Mod_C5 Synthesis Synthesis of Derivative Library Mod_C4->Synthesis Mod_C2->Synthesis Mod_C5->Synthesis BioAssay Biological Evaluation (e.g., Kinase Assay) Synthesis->BioAssay SAR_Analysis SAR Analysis (IC50 Comparison) BioAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A generalized workflow for SAR studies of this compound derivatives.

Kinase Inhibition Mechanism

Kinase_Inhibition cluster_Kinase Kinase Active Site cluster_Inhibitor This compound Derivative Hinge Hinge Region Pocket Hydrophobic Pocket Solvent Solvent Exposed Region Pyrimidine Pyrimidine Ring Pyrimidine->Hinge H-bonds Methylthio 2-Methylthio Group Methylthio->Pocket Hydrophobic Interaction Substituent_C4 C4-Substituent Substituent_C4->Solvent Interaction

Caption: Binding model of a this compound derivative in a kinase active site.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the C2, C4, and C5 positions in determining potency and selectivity. Future efforts in this area should focus on the exploration of a wider range of substituents at these positions, guided by computational modeling and a deeper understanding of the target kinase's active site topology. The synthesis of libraries of these derivatives, coupled with high-throughput screening, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules. [Link]

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kinase-targeted Libraries: The Design and Synthesis of Novel, Potent, and Selective Kinase Inhibitors. Drug Discovery Today. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • The pyrimidine B-ring C5 substitution SAR. ResearchGate. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR. ResearchGate. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

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An In Vivo Comparative Guide to Validating the Anti-Fibrotic Activity of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation

For researchers in drug discovery, the journey from a promising chemical scaffold to a validated in vivo candidate is paved with rigorous, well-designed experiments. This guide provides a comprehensive framework for the in vivo validation of (2-(Methylthio)pyrimidin-4-yl)methanol , a compound recognized as a synthetic intermediate for activin-like kinase 5 (ALK5) inhibitors.[1][2] Given its chemical heritage, we hypothesize that this molecule may possess intrinsic anti-fibrotic activity by targeting the ALK5 pathway, a central mediator in fibrotic diseases.[2][3][4]

This document offers an objective comparison of this test article's potential performance against a well-characterized, clinical-stage ALK5 inhibitor, Galunisertib (LY2157299) .[5][6] We will delve into the causality behind experimental choices, provide detailed protocols for a robust pulmonary fibrosis model, and present a clear structure for data analysis and interpretation, empowering scientific teams to make data-driven decisions.

Part 1: Scientific Rationale and Strategy

The transforming growth factor-beta (TGF-β) signaling pathway is a critical driver of fibrosis in numerous organs.[3] Upon ligand binding, TGF-β signals through a receptor complex, leading to the phosphorylation of ALK5 (also known as TGF-β receptor I), which in turn phosphorylates downstream mediators SMAD2 and SMAD3.[6][7] This canonical pathway activation is a key event in the transcription of pro-fibrotic genes, including collagens.[3] Therefore, inhibiting ALK5 is a direct and attractive therapeutic strategy for fibrotic diseases.[2][3]

Galunisertib is a potent and selective oral small molecule inhibitor of ALK5 that abrogates SMAD2 phosphorylation.[5][6] Its anti-tumor and anti-fibrotic effects have been demonstrated in multiple preclinical models.[5][6][8] It serves as an ideal positive control and benchmark comparator for our test article, this compound.

Our comparative validation will be conducted using the bleomycin-induced pulmonary fibrosis model in mice . This is one of the most widely used and well-characterized models for idiopathic pulmonary fibrosis (IPF).[9][10][11] Intratracheal administration of the antibiotic bleomycin induces lung injury and inflammation, followed by a robust fibrotic response that mirrors key aspects of human IPF, including excessive collagen deposition and architectural distortion.[9][10] The C57BL/6 mouse strain is recommended as it is known to be susceptible to developing fibrosis in this model.[10]

Core Experimental Objectives:
  • Efficacy Comparison: To quantitatively compare the anti-fibrotic efficacy of this compound with Galunisertib.

  • Target Engagement: To verify that the observed effects are mediated through the intended pathway by measuring the inhibition of SMAD2 phosphorylation in lung tissue.

  • Safety and Tolerability: To monitor the general health and well-being of the animals throughout the study.

Part 2: In Vivo Experimental Design

A robust experimental design is crucial for generating reproducible and unambiguous data. The following design includes necessary controls to validate the model and isolate the effects of the therapeutic interventions.

Group N Treatment Dosing Regimen Purpose
1 10Saline + VehicleDaily, Oral GavageNaive Control
2 10Bleomycin + VehicleDaily, Oral GavageDisease Model Control
3 10Bleomycin + this compoundDaily, Oral Gavage (Dose TBD by MTD studies)Test Article Efficacy
4 10Bleomycin + Galunisertib75 mg/kg, BID, Oral GavagePositive Control / Comparator

Table 1: Experimental Groups for In Vivo Validation.

Experimental Workflow Diagram

G cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Therapeutic Intervention cluster_endpoint Phase 4: Endpoint Analysis acclimate Acclimatize C57BL/6 Mice (7 days) induction Day 0: Induce Fibrosis (Intratracheal Bleomycin or Saline) acclimate->induction treatment Day 1-21: Daily Dosing (Vehicle, Test Article, or Galunisertib) induction->treatment monitoring Monitor Body Weight & Health treatment->monitoring necropsy Day 21: Necropsy Collect Lungs & BALF treatment->necropsy histology Histopathology (H&E, Masson's Trichrome) necropsy->histology biochem Biochemical Analysis (Hydroxyproline Assay) necropsy->biochem target Target Engagement (pSMAD2 IHC) necropsy->target

Caption: Workflow for the in vivo validation study.

Part 3: Detailed Methodologies & Protocols

Adherence to standardized protocols is paramount for ensuring the integrity of the study.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Handling: Use male C57BL/6 mice, 8-10 weeks old. Allow a 7-day acclimatization period.

  • Anesthesia: Anesthetize mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Intratracheal Instillation: On Day 0, administer a single dose of bleomycin sulfate (e.g., 2-3 mg/kg) in 50 µL of sterile saline via intratracheal instillation.[11] A microsprayer can be used to ensure even distribution in the lungs.[11] The control group receives 50 µL of sterile saline.

  • Post-Procedure Care: Monitor animals closely until they have fully recovered from anesthesia.

Protocol 2: Hydroxyproline Assay for Collagen Quantification

This assay provides a quantitative measure of total collagen content in the lung tissue.[12]

  • Tissue Preparation: Obtain a standardized portion of the lung (e.g., the entire right lower lobe) and record its wet weight.

  • Hydrolysis: Place the tissue in a pressure-resistant tube with 6M HCl.[13] Hydrolyze at 95-120°C for 3-20 hours.[13][14]

  • Sample Processing: After cooling, centrifuge the hydrolysate to pellet any particulate matter.[13]

  • Colorimetric Reaction:

    • Transfer a known volume of the supernatant (hydrolysate) to a 96-well plate.[13]

    • Add an oxidizing agent (e.g., Chloramine-T solution) and incubate at room temperature for 20 minutes.[15]

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 20 minutes to develop the color.[14][16]

  • Quantification: Read the absorbance at 540-580 nm.[12] Calculate the hydroxyproline concentration against a standard curve. Results are typically expressed as µg of hydroxyproline per mg of wet lung tissue.

Protocol 3: Immunohistochemistry (IHC) for Phospho-SMAD2 (pSMAD2)

This protocol validates target engagement by visualizing the level of activated SMAD2 in lung tissue sections.[17][18]

  • Tissue Fixation & Sectioning: Fix the left lung lobe in 10% neutral buffered formalin, embed in paraffin, and cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Dewax sections using xylene and rehydrate through a graded series of ethanol washes to water.[17]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[17]

  • Blocking: Block endogenous peroxidase activity with a suitable blocking solution (e.g., 3% H2O2).[17]

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with a validated primary antibody against phospho-SMAD2 (Ser465/467).[7][17]

  • Secondary Antibody & Detection: Apply an HRP-conjugated secondary antibody followed by a DAB substrate kit for colorimetric detection.[17]

  • Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[17]

  • Analysis: Quantify the intensity and distribution of nuclear pSMAD2 staining in alveolar and interstitial cells.

Part 4: Data Presentation & Comparative Analysis

Clear presentation of quantitative data is essential for objective comparison. The following tables represent hypothetical data to illustrate expected outcomes.

Efficacy Endpoint Data
Group Treatment Lung Hydroxyproline (µg/mg tissue) Histological Fibrosis Score (Ashcroft Scale)
1Saline + Vehicle5.2 ± 0.80.8 ± 0.3
2Bleomycin + Vehicle25.6 ± 4.15.9 ± 1.2
3Bleomycin + Test Article14.3 ± 3.53.1 ± 0.9
4Bleomycin + Galunisertib11.8 ± 2.92.5 ± 0.7

*p < 0.05 compared to Bleomycin + Vehicle group. Table 2: Comparative Efficacy Data. Values are Mean ± SD.

Interpretation: A statistically significant reduction in both lung hydroxyproline content and the Ashcroft fibrosis score by the test article, comparable to the effect of Galunisertib, would indicate potent anti-fibrotic activity.

Target Engagement Data
Group Treatment pSMAD2 Positive Nuclei (%)
1Saline + Vehicle3 ± 1.5
2Bleomycin + Vehicle48 ± 8.2
3Bleomycin + Test Article15 ± 4.6
4Bleomycin + Galunisertib9 ± 3.1

*p < 0.05 compared to Bleomycin + Vehicle group. Table 3: Target Engagement Data. Values are Mean ± SD.

Interpretation: A significant decrease in the percentage of pSMAD2-positive nuclei in the lung tissue of treated groups confirms that the therapeutic effect is mediated through the inhibition of the ALK5-SMAD2 signaling axis.[6]

Part 5: Signaling Pathway Visualization

Understanding the mechanism of action is fundamental. The diagram below illustrates the targeted pathway.

G TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Phosphorylates pSMAD23 pSMAD2 / pSMAD3 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Collagen) Nucleus->Transcription Promotes Fibrosis Fibrosis Transcription->Fibrosis TestArticle This compound OR Galunisertib TestArticle->ALK5 Inhibits Kinase Activity

Caption: The TGF-β/ALK5 signaling pathway and point of inhibition.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validate the in vivo activity of this compound. By employing a well-established disease model, a clinically relevant comparator, and robust, quantitative endpoints, researchers can generate high-quality data to assess the compound's therapeutic potential. A positive outcome, characterized by significant anti-fibrotic efficacy and confirmed on-target activity, would provide a strong rationale for advancing this compound into further preclinical development as a novel anti-fibrotic agent.

References

  • Calon, A., et al. (2014). Immunostaining Protocol: P-Smad2 (Xenograft and Mice). Bio-protocol, 4(12): e1119. Available at: [Link]

  • Holmgaard, R. B., et al. (2018). Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade. Journal for ImmunoTherapy of Cancer, 6(1), 47. Available at: [Link]

  • Walters, D. M., & Kleeberger, S. R. (2008). Mouse models of bleomycin-induced pulmonary fibrosis. Current Protocols in Pharmacology, Chapter 5, Unit 5.46. Available at: [Link]

  • Gueorguieva, I., et al. (2020). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Molecular Cancer Therapeutics, 19(5), 1287-1299. Available at: [Link]

  • El-Baz, L. M., et al. (2020). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. Bio-protocol, 10(15), e3704. Available at: [Link]

  • Bio-protocol. (n.d.). Bleomycin-induced pulmonary fibrosis mouse model. Available at: [Link]

  • ResearchGate. (n.d.). Galunisertib inhibits tumor cell growth In vivo, in both immune compromised and immune competent tumor models. Available at: [Link]

  • QuickZyme Biosciences. (2015). QuickZyme Hydroxyproline Assay. Available at: [Link]

  • El-Baz, L. M., et al. (2020). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. ResearchGate. Available at: [Link]

  • SMC Laboratories Inc. (n.d.). Bleomycin-induced pulmonary fibrosis model. Available at: [Link]

  • Edwards, J. H., et al. (2017). A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Tissue Engineering Part C: Methods, 23(12), 863-869. Available at: [Link]

  • Neuman, R. E., & Logan, M. A. (1950). The determination of hydroxyproline. Journal of Biological Chemistry, 184(1), 299-306. Available at: [Link]

  • Arigo Biolaboratories. (n.d.). ARG82320 Hydroxyproline (Total Collagen) Assay Kit. Available at: [Link]

  • ResearchGate. (2016). Immunostaining Protocol: P-Smad2 (Xenograft and Mice). Available at: [Link]

  • ResearchGate. (n.d.). PROTOCOLO INMUNOHISTOQUÍMICA EphB2. Available at: [Link]

  • ResearchGate. (n.d.). The Use of Virtual Screening in ALK5 Kinase Inhibitor Discovery and Validation of Orally Active ALK5 Kinase Inhibitors in Oncology. Available at: [Link]

  • De Gouville, A. C., et al. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology, 145(2), 196-204. Available at: [Link]

  • Kim, H., et al. (2022). Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. Kidney Research and Clinical Practice, 41(5), 546-558. Available at: [Link]

  • ResearchGate. (n.d.). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Available at: [Link]

  • Loinard, C., et al. (2014). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. Journal of Clinical Investigation, 124(4), 1848-1860. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Routes to (2-(Methylthio)pyrimidin-4-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(2-(Methylthio)pyrimidin-4-yl)methanol is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its synthesis, while seemingly straightforward, presents unique challenges, primarily centered around the selective transformation of a functional group at the C4 position without compromising the integrity of the pyrimidine core. This guide provides a comprehensive head-to-head comparison of different synthetic strategies, offering field-proven insights and experimental data to inform your synthetic planning.

Introduction: The Synthetic Challenge

The primary difficulty in synthesizing this compound lies in the inherent reactivity of the pyrimidine ring. Strong reducing agents, often employed for the conversion of esters or carboxylic acids to alcohols, can readily reduce the electron-deficient pyrimidine nucleus, leading to undesired byproducts. The substitution pattern on the pyrimidine ring significantly influences this reactivity, making a "one-size-fits-all" approach ineffective. This guide will dissect the nuances of the most common synthetic pathways, evaluating them based on yield, selectivity, and operational simplicity.

Route 1: Direct Reduction of 2-(Methylthio)pyrimidine-4-carboxylate Esters

The most direct approach to this compound is the reduction of a corresponding carboxylic acid ester, typically the methyl or ethyl ester. The choice of reducing agent is paramount in this route and is the primary determinant of success.

Lithium Aluminum Hydride (LiAlH₄): A Powerful but Problematical Reagent

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily converting esters to primary alcohols.[1][2] However, its high reactivity poses a significant challenge in the context of pyrimidine chemistry.

Mechanistic Considerations: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes it susceptible to nucleophilic attack by hydride ions. In the case of ethyl 2-(methylthio)pyrimidine-5-carboxylate, reduction with LiAlH₄ has been shown to yield the 1,6-dihydropyrimidine as the major product, with the desired alcohol being only a minor byproduct.[3] This indicates that the pyrimidine ring is more electrophilic than the ester carbonyl group under these conditions.

Conversely, the presence of an electron-donating group, such as an amino group at the 4-position, can deactivate the ring towards reduction. For instance, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is successfully reduced to the corresponding alcohol in high yield using LiAlH₄. This suggests that the electronic nature of the substituent at C4 is a critical factor in directing the regioselectivity of the reduction.

Experimental Data Summary:

Starting MaterialReducing AgentMajor ProductDesired Alcohol YieldReference
Ethyl 2-(methylthio)pyrimidine-5-carboxylateLiAlH₄1,6-Dihydropyrimidine derivativeByproduct[3]
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateLiAlH₄(4-Amino-2-(methylthio)pyrimidin-5-yl)methanolHighNot specified

Verdict: The use of LiAlH₄ for the direct reduction of 2-(methylthio)pyrimidine-4-carboxylate is a high-risk strategy. Without a deactivating group at a suitable position, significant reduction of the pyrimidine ring is highly probable, leading to low yields of the target molecule.

Milder Reducing Agents: A Quest for Selectivity

To circumvent the issue of ring reduction, milder and more selective reducing agents are a logical alternative.

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of Lewis acids or by performing the reaction in specific solvent systems. The combination of NaBH₄ with lithium chloride (LiCl) has been reported to effectively reduce esters to alcohols. This is believed to proceed through the in-situ formation of the more reactive lithium borohydride (LiBH₄).[1]

Plausible Mechanism: The lithium ion coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and rendering it more susceptible to hydride attack from the borohydride.

Applicability: While no direct examples for the target molecule are available, this method presents a promising avenue for investigation due to its milder nature compared to LiAlH₄. Careful optimization of reaction conditions, such as temperature and solvent, would be crucial.

Lithium borohydride is a more potent reducing agent than NaBH₄ but is generally less reactive than LiAlH₄.[1] It is known to reduce esters to alcohols, often with higher selectivity than LiAlH₄.

Advantages: Its lower reactivity might be sufficient to selectively reduce the ester in the presence of the pyrimidine ring where LiAlH₄ fails. It is also more soluble in ethereal solvents like THF compared to NaBH₄.[1]

Diisobutylaluminum hydride (DIBAL-H) is a versatile reducing agent that can reduce esters to either aldehydes or primary alcohols depending on the reaction conditions.[2][4] At low temperatures (typically -78 °C), the reduction can often be stopped at the aldehyde stage. Using excess DIBAL-H and/or higher temperatures will lead to the primary alcohol.[5]

Key Advantage: The bulky nature of DIBAL-H can offer enhanced selectivity. It is a more electrophilic reducing agent compared to the nucleophilic LiAlH₄, which could alter its reactivity profile towards the pyrimidine system.[2] This approach offers a tunable reactivity that could be optimized for the selective reduction of the ester.

Experimental Protocol: A Proposed Method for Selective Reduction

The following is a generalized protocol based on the principles of selective ester reduction that could be adapted for the synthesis of this compound.

Starting Material: Methyl 2-(methylthio)pyrimidine-4-carboxylate[6][7][8]

Route 1.2.1: NaBH₄/LiCl Reduction

  • To a solution of methyl 2-(methylthio)pyrimidine-4-carboxylate (1.0 eq) and anhydrous lithium chloride (2.0 eq) in dry THF, add sodium borohydride (3.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with methanol, followed by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 2: A Two-Step Approach via the Aldehyde

An alternative strategy involves a two-step sequence: reduction of the ester to the corresponding aldehyde, followed by a subsequent reduction to the alcohol.

Synthesis of 2-(Methylthio)pyrimidine-4-carbaldehyde

The controlled reduction of methyl 2-(methylthio)pyrimidine-4-carboxylate to the aldehyde can be achieved using DIBAL-H at low temperatures (-78 °C).[2] Careful control of stoichiometry (typically 1.0-1.2 equivalents of DIBAL-H) is crucial to prevent over-reduction to the alcohol.

Reduction of the Aldehyde to the Alcohol

The resulting 2-(methylthio)pyrimidine-4-carbaldehyde can then be reduced to the target alcohol using a variety of mild reducing agents. Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it readily reduces aldehydes but is unreactive towards the pyrimidine ring.

Advantages of the Two-Step Approach:

  • Enhanced Selectivity: This method decouples the challenging ester reduction from the more straightforward aldehyde reduction, offering a higher degree of control and potentially a cleaner reaction profile.

  • Milder Conditions: The second step utilizes a very mild and selective reducing agent, minimizing the risk of side reactions.

Disadvantages:

  • Increased Step Count: This route involves an additional synthetic step and purification, which may lower the overall yield.

Comparative Summary of Synthetic Routes

RouteKey TransformationReducing Agent(s)AdvantagesDisadvantages
1.1 Ester to Alcohol (Direct)LiAlH₄Single stepHigh risk of pyrimidine ring reduction, low yield of desired product
1.2.1 Ester to Alcohol (Direct)NaBH₄ / LiClMilder conditions, potentially higher selectivityRequires optimization, may be slower
1.2.2 Ester to Alcohol (Direct)LiBH₄Milder than LiAlH₄, good solubilityMay still cause some ring reduction
1.2.3 Ester to Alcohol (Direct)DIBAL-HTunable reactivity, potential for high selectivityRequires careful temperature control
2 Ester → Aldehyde → AlcoholDIBAL-H then NaBH₄High selectivity, avoids strong reducing agents in the final stepTwo synthetic steps, potentially lower overall yield

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_start Starting Material cluster_route1 Route 1: Direct Reduction cluster_1a 1.1 cluster_1b 1.2 cluster_route2 Route 2: Two-Step Reduction start Methyl 2-(methylthio)pyrimidine-4-carboxylate r1a LiAlH₄ start->r1a Direct, High Reactivity r1b Milder Reducing Agents (e.g., NaBH₄/LiCl, LiBH₄, DIBAL-H) start->r1b Direct, Selective r2a DIBAL-H (-78 °C) start->r2a Step 1 p1a This compound + Ring Reduced Byproducts r1a->p1a p1b This compound r1b->p1b intermediate 2-(Methylthio)pyrimidine-4-carbaldehyde r2b NaBH₄ intermediate->r2b Step 2 r2a->intermediate p2 This compound r2b->p2

Sources

Assessing the Selectivity Profile of (2-(Methylthio)pyrimidin-4-yl)methanol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[1][2] The compound (2-(Methylthio)pyrimidin-4-yl)methanol represents a foundational structure from which a multitude of potent and selective inhibitors could be derived.[3][4] However, the journey from a novel chemical entity to a validated pharmacological tool or a clinical candidate is contingent on a rigorous understanding of its selectivity profile. Off-target effects are a primary cause of toxicity and a frequent reason for the failure of drug candidates in clinical trials. Therefore, a comprehensive assessment of a compound's interactions across the human kinome is not just a regulatory hurdle but a fundamental aspect of robust scientific inquiry.

This guide provides a framework for researchers, scientists, and drug development professionals to assess the selectivity profile of a novel pyrimidine derivative, using this compound as a primary example. We will objectively compare its hypothetical performance with established kinase inhibitors and provide detailed experimental protocols and supporting data to illustrate the process. Our approach is grounded in the principles of scientific integrity, emphasizing the causality behind experimental choices and ensuring that the described protocols are self-validating.

The Imperative of Kinome-Wide Selectivity Profiling

  • Validate on-target activity: Confirming that the observed cellular phenotype is a direct result of inhibiting the primary target.

  • Identify potential off-targets: Uncovering unintended interactions that could lead to adverse effects or provide opportunities for drug repositioning.

  • Guide structure-activity relationship (SAR) studies: Providing critical data to medicinal chemists for the rational design of more selective next-generation compounds.

  • Select high-quality tool compounds: Ensuring that the inhibitors used in preclinical research are sufficiently selective to probe the biology of the target kinase.[5]

A Multi-Pronged Approach to Selectivity Assessment

A robust assessment of a compound's selectivity should not rely on a single methodology. Instead, a combination of biochemical, biophysical, and cellular assays provides a more complete and reliable picture of its interaction profile.[7] Here, we outline a tiered strategy for characterizing the selectivity of this compound.

Tier 1: Broad-Panel Kinase Screening

The initial step involves screening the compound against a large, representative panel of kinases. This is typically performed at a single high concentration (e.g., 1 or 10 µM) to identify any potential interactions.[5] Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™ offer panels covering a significant portion of the human kinome.

Hypothetical Screening Data for this compound and Comparators

For the purpose of this guide, let us assume that initial screening suggests this compound has a primary affinity for Aurora Kinase A (AURKA). We will compare its hypothetical selectivity profile with two well-characterized inhibitors that also target AURKA: Alisertib (MLN8237) and Tozasertib (VX-680/MK-0457).

CompoundPrimary Target% Inhibition at 1 µM (AURKA)Number of Kinases Inhibited >70% at 1 µM (Panel of 400 kinases)
This compound AURKA (Hypothetical)85%15
Alisertib (MLN8237) AURKA98%8
Tozasertib (VX-680) AURKA, ABL1, FLT399%25

This data is hypothetical and for illustrative purposes only.

This initial screen would suggest that while our compound of interest shows activity against AURKA, it may be less selective than Alisertib but potentially more selective than the broader-spectrum inhibitor Tozasertib.

Tier 2: Dose-Response and Potency Determination

For all kinases that show significant inhibition in the initial screen (e.g., >70%), a full 10-point dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[5] This provides a quantitative measure of potency for both on-target and off-target interactions.

Hypothetical IC50 Values (nM) for Selected Kinases

KinaseThis compound Alisertib (MLN8237) Tozasertib (VX-680)
AURKA 85152.5
AURKB 3501200.6
AURKC 4202501.5
ABL1 >10,000>10,00025
FLT3 8,500>10,00015
PLK1 1,200850150
CDK1 2,5001,500300

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that this compound is a moderately potent AURKA inhibitor with good selectivity against ABL1 and FLT3, but with some off-target activity against other Aurora kinase family members and PLK1. Alisertib demonstrates higher potency and better selectivity, while Tozasertib is a potent multi-kinase inhibitor.

Experimental Protocols for Selectivity Profiling

To ensure the trustworthiness of these findings, standardized and well-validated experimental protocols are crucial. Below are representative protocols for key assays in selectivity profiling.

Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This classic method measures the transfer of a radiolabeled phosphate from ATP to a substrate (peptide or protein) by the kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a mixture of MgCl2, unlabeled ATP, and ³³P-labeled ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated ³³P-ATP will be washed away.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF is a biophysical method that measures the thermal stability of a protein.[8] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This assay is valuable for confirming direct binding to the kinase.

Protocol:

  • Preparation: In a 96-well PCR plate, mix the purified kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: Add the test compound at various concentrations.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye will bind, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. Calculate the change in melting temperature (ΔTm) in the presence of the compound. A significant positive ΔTm indicates ligand binding.

Visualizing the Selectivity Profiling Workflow

A structured workflow is essential for a systematic evaluation of a compound's selectivity.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency & Confirmation cluster_2 Tier 3: Cellular Validation cluster_3 Outcome A Compound of Interest (this compound) B Broad-Panel Kinase Screen (e.g., 400 kinases at 1 µM) A->B  Primary screen C Identify Hits (% Inhibition > 70%) B->C D Dose-Response Assays (IC50) (e.g., Radiometric Assay) C->D E Biophysical Confirmation (e.g., DSF for ΔTm) D->E  Orthogonal validation F Cellular Target Engagement (e.g., CETSA) E->F  In-cell confirmation G Phenotypic Assays (e.g., Cell Proliferation) F->G H Comprehensive Selectivity Profile G->H

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Interpreting the Selectivity Data

Quantifying selectivity is crucial for making direct comparisons between compounds. A simple metric is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Another powerful metric is Selectivity Entropy , which considers both the number of off-targets and the potency of those interactions. A lower entropy score signifies a more selective compound.[5]

Based on our hypothetical data, a qualitative assessment would position this compound as a promising starting point for a medicinal chemistry campaign. The goal would be to improve on-target potency for AURKA while diminishing its activity against AURKB/C and PLK1.

Signaling Pathway Context

Understanding the biological context of the primary target and its off-targets is critical. For example, AURKA and PLK1 are both key regulators of mitosis. Inhibiting both could lead to synergistic anti-proliferative effects or enhanced toxicity.

G cluster_inhibitors G2/M_Transition G2/M_Transition CDK1/CyclinB CDK1/CyclinB G2/M_Transition->CDK1/CyclinB Activates AURKA AURKA Mitosis Mitosis AURKA->Mitosis Regulates Spindle Assembly PLK1 PLK1 PLK1->Mitosis Regulates Mitotic Progression CDK1/CyclinB->Mitosis Drives Entry Compound_X This compound (Hypothetical) Compound_X->AURKA Inhibits Compound_X->PLK1 Weakly Inhibits

Caption: Key mitotic kinases and hypothetical inhibition points.

Conclusion

The assessment of a compound's selectivity profile is a multi-faceted and indispensable component of modern drug discovery. While this compound is a simple chemical entity, it serves as an excellent model for illustrating the rigorous process required to characterize any new potential inhibitor. By employing a tiered approach that combines broad-panel screening with quantitative potency determination and orthogonal validation methods, researchers can build a comprehensive understanding of a compound's on- and off-target activities. This data-driven approach is essential for mitigating risks, guiding rational drug design, and ultimately, developing safer and more effective medicines.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. SpringerLink. [Link]

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  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. ACS Publications. [Link]

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A Comparative Guide to the Reproducibility of Synthetic Routes to (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2-(Methylthio)pyrimidin-4-yl)methanol

This compound (CAS No. 102921-92-6) is a substituted pyrimidine that serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of bioactive compounds. The specific substitution pattern of this molecule, featuring a methylthio group at the 2-position and a hydroxymethyl group at the 4-position, offers versatile handles for further chemical modifications.

Given its potential utility, the ability to reliably synthesize this compound is of paramount importance for researchers in the field. This guide aims to bridge the gap in the existing literature by providing a comparative analysis of logical synthetic strategies, thereby empowering researchers to make informed decisions in their experimental design.

Comparative Analysis of Proposed Synthetic Routes

Two primary synthetic strategies are proposed and evaluated here:

  • Route A: Reduction of a Carbonyl Precursor

  • Route B: Nucleophilic Substitution of a Halomethyl Intermediate

The following table summarizes the key theoretical metrics for these two routes.

ParameterRoute A: Reduction of CarbonylRoute B: Nucleophilic Substitution
Plausible Starting Material 2-(Methylthio)pyrimidine-4-carboxylic acid or its ester4-Chloro-2-(methylthio)pyrimidine
Key Transformation Reduction of a carboxylic acid/esterHalogenation followed by hydrolysis
Number of Steps 1-22
Potential Reproducibility High (for reduction)Moderate
Key Reagents LiAlH₄, NaBH₄Thionyl chloride, NBS, NaOH/H₂O
Potential Challenges Over-reduction, purificationInstability of intermediates, side reactions

Route A: Reduction of a Carbonyl Precursor

This approach is arguably the most direct and is predicated on the availability of 2-(methylthio)pyrimidine-4-carboxylic acid or its corresponding ester. The core of this strategy is the reduction of the carbonyl group to a primary alcohol.

Scientific Rationale

The reduction of carboxylic acids and esters to alcohols is a fundamental and well-documented transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing both esters and carboxylic acids to primary alcohols.[2][3] Sodium borohydride (NaBH₄) is a milder reducing agent and is typically used for the reduction of aldehydes and ketones, but can reduce esters under specific conditions, often requiring a co-solvent like methanol or ethanol.

The synthesis of the required precursor, 2-(methylthio)pyrimidine-4-carboxylic acid, has been documented.[4][5][6][7][8]

Experimental Workflow: Route A

Caption: Proposed workflow for the synthesis of this compound via Route A.

Detailed Experimental Protocol (Route A)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Precursor: Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

  • Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Reproducibility Considerations for Route A
  • Purity of Starting Material: The purity of the starting carboxylic acid is crucial. Impurities may lead to side reactions and complicate purification.

  • Anhydrous Conditions: LiAlH₄ is highly reactive with water. Strict anhydrous conditions are necessary to ensure the efficiency and safety of the reaction.

  • Quenching Procedure: The quenching of LiAlH₄ is highly exothermic and must be performed with extreme care at low temperatures to avoid uncontrolled reactions.

  • Yield: Reductions of this type are generally high-yielding, but yields can be affected by the efficiency of the work-up and purification steps.

Route B: Nucleophilic Substitution of a Halomethyl Intermediate

This two-step route involves the initial formation of a 4-(halomethyl)-2-(methylthio)pyrimidine intermediate, followed by its hydrolysis to the desired alcohol.

Scientific Rationale

The conversion of a methyl group on a heterocyclic ring to a halomethyl group can be achieved using halogenating agents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).[9] The resulting halomethyl group is then susceptible to nucleophilic substitution by hydroxide ions to yield the corresponding alcohol. 4-Chloro-2-(methylthio)pyrimidine is a known compound and a plausible starting material for the introduction of a functional group at the 4-position.[10][11][12]

Experimental Workflow: Route B

Caption: Proposed workflow for the synthesis of this compound via Route B.

Detailed Experimental Protocol (Route B)

Step 1: Synthesis of 4-(Bromomethyl)-2-(methylthio)pyrimidine

  • Preparation: In a round-bottom flask, dissolve 4-methyl-2-(methylthio)pyrimidine (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-2-(methylthio)pyrimidine. This intermediate may be unstable and is often used directly in the next step.

Step 2: Hydrolysis to this compound

  • Preparation: Dissolve the crude 4-(bromomethyl)-2-(methylthio)pyrimidine in a mixture of THF and water.

  • Hydrolysis: Add an aqueous solution of a base such as sodium hydroxide (1.5 eq.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Extraction: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reproducibility Considerations for Route B
  • Stability of the Intermediate: Halomethyl pyrimidines can be unstable and may decompose upon standing or during purification. It is often advisable to use the crude intermediate directly in the subsequent step.

  • Side Reactions in Halogenation: The radical halogenation step can sometimes lead to the formation of di-halogenated byproducts, which can complicate purification.

  • Control of Hydrolysis Conditions: The hydrolysis step needs to be carefully controlled to avoid potential side reactions on the pyrimidine ring, such as ring-opening or displacement of the methylthio group.[13][14]

Expected Characterization Data

While a full, published dataset is unavailable, the following are expected spectroscopic characteristics for this compound, based on the analysis of related structures.[15][16][17][18]

Technique Expected Observations
¹H NMR - Singlet for the methylthio (S-CH₃) protons (~2.5 ppm).- Singlet for the hydroxymethyl (CH₂-OH) protons (~4.7 ppm).- Doublets for the pyrimidine ring protons (~7.0 and ~8.5 ppm).- A broad singlet for the hydroxyl (OH) proton.
¹³C NMR - Signal for the methylthio carbon (~14 ppm).- Signal for the hydroxymethyl carbon (~65 ppm).- Signals for the pyrimidine ring carbons in the aromatic region.
IR Spectroscopy - Broad absorption band for the O-H stretch (~3400-3200 cm⁻¹).- C-H stretching vibrations (~3100-2800 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine ring (~1600-1400 cm⁻¹).- C-O stretching vibration (~1050 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of 156.21 g/mol .

Conclusion and Recommendations

For researchers seeking a reliable and reproducible method for the synthesis of this compound, Route A (Reduction of a Carbonyl Precursor) is recommended as the more robust and predictable approach. This recommendation is based on the following:

  • Fewer Steps and Higher Predictability: The reduction of a carboxylic acid or ester is a well-established and generally high-yielding transformation.

  • More Stable Intermediates: The carboxylic acid precursor is expected to be more stable than the halomethyl intermediate in Route B.

  • Fewer Potential Side Reactions: Route A is less prone to the side reactions that can plague radical halogenations and subsequent nucleophilic substitutions on sensitive heterocyclic systems.

While Route B is a viable alternative, it presents greater challenges in terms of the stability of the intermediate and the potential for byproduct formation, which may lead to lower reproducibility.

Ultimately, the choice of synthetic route will depend on the availability of starting materials, the scale of the reaction, and the experience of the researcher. However, by carefully considering the factors outlined in this guide, scientists can increase the likelihood of successfully and reproducibly synthesizing this compound for their research and development needs.

References

  • Blout, E. R., & Fields, M. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479–484.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • ACS Omega. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

  • Usiena Air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. Retrieved from [Link]

  • LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol. Retrieved from [Link]

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Taylor & Francis Online. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Retrieved from [Link]

Sources

A-Scientist's-Guide-to-Comparing-the-Metabolic-Stability-of-(2-(Methylthio)pyrimidin-4-yl)methanol-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, achieving a desirable pharmacokinetic profile is as crucial as attaining high target potency. A key determinant of this profile is metabolic stability—the molecule's resistance to biotransformation by metabolic enzymes. For medicinal chemists working with scaffolds like (2-(Methylthio)pyrimidin-4-yl)methanol, a common building block in various therapeutic programs, understanding and optimizing metabolic stability is a paramount objective. A compound that is metabolized too quickly will have a short duration of action and poor oral bioavailability, rendering it ineffective.

This guide provides a comprehensive comparison of the metabolic stability of this compound derivatives. We will delve into the primary metabolic pathways, present a detailed experimental protocol for assessing stability, and analyze how specific structural modifications can rationally improve a compound's metabolic profile, supported by comparative data.

Understanding the Metabolic Landscape

The this compound scaffold possesses several "metabolic hot-spots" where enzymes, primarily the Cytochrome P450 (CYP450) superfamily located in the liver, can initiate biotransformation.[1][2] Identifying these hot-spots is the first step toward rationally designing more stable analogues.

Key Metabolic Pathways:

  • S-Oxidation: The methylthio (-SCH3) group is a primary site for oxidation. CYP450s and Flavin-containing Monooxygenases (FMOs) can catalyze the oxidation of the sulfur atom, first to a sulfoxide and then further to a sulfone.[3][4] This is often a major clearance pathway for thioether-containing drugs.[5][6]

  • Ring Hydroxylation: The pyrimidine ring, being an electron-deficient aromatic system, can undergo oxidation. However, the introduction of substituents can modulate its electronic properties and susceptibility to hydroxylation by CYP450 enzymes.[2]

  • Oxidation of the Methanol Group: The primary alcohol can be oxidized by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ADHs) to an aldehyde and then to a carboxylic acid, though this is often a slower metabolic route compared to CYP450-mediated pathways.

Caption: Major metabolic pathways for the this compound scaffold.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine metabolic stability, the in vitro liver microsomal stability assay is the industry-standard method.[1][7][8] This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of Phase I drug-metabolizing enzymes like CYPs.[1][9]

Causality-Driven Methodology

This protocol is designed as a self-validating system. Each step and reagent has a specific purpose to ensure the generation of reliable and reproducible data.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds and Positive Controls (e.g., Midazolam, Dextromethorphan)[10]

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (NRS): Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Quenching Solution: Cold acetonitrile with an internal standard (e.g., Tolbutamide).

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

Experimental Workflow:

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis A Prepare Compound Working Solutions C Pre-warm Microsomes and Compound at 37°C A->C B Prepare Microsome and NRS Solutions B->C D Initiate Reaction with NRS C->D E Quench at Time Points (0, 5, 15, 30, 45 min) D->E F Centrifuge to Pellet Protein E->F G Transfer Supernatant for Analysis F->G H LC-MS/MS Quantification of Parent Compound G->H I Calculate t½ and CLint H->I

Caption: Standard workflow for an in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Dilute test compounds to a final concentration of 1 µM in phosphate buffer.[11] The low concentration helps ensure that enzyme kinetics are in the linear range (below the Michaelis constant, Km). Prepare two sets of master mixes: one with HLM and buffer, and another for the negative control without the NADPH regenerating system.

  • Pre-incubation: Add the HLM/buffer mix to the compound plates and pre-incubate at 37°C for 5-10 minutes. This step ensures that the system reaches thermal equilibrium before the reaction starts.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NRS.[12] The NRS continuously generates NADPH, the essential cofactor required for CYP450 enzyme activity.[10] The negative control receives buffer instead of NRS to measure any non-NADPH-dependent degradation.

  • Termination: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an excess of cold acetonitrile.[10][11] This serves two purposes: it denatures and precipitates the microsomal proteins, halting enzymatic activity, and the organic solvent is compatible with subsequent LC-MS/MS analysis. The internal standard in the quenching solution corrects for variations in sample processing and instrument response.

  • Analysis: Centrifuge the plates to pellet the precipitated proteins.[7] Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[8]

Structure-Metabolic Stability Relationship (SMSR) Comparison

To illustrate how structural modifications can impact metabolic fate, we will compare the parent molecule (Derivative A) with three rationally designed analogues. The data presented in the table below is hypothetical but representative of typical outcomes in a drug discovery campaign.

DerivativeStructureModification Rationalet½ (min)CLint (µL/min/mg)
A This compoundParent Compound 1257.8
B (2-(Trifluoromethyl )pyrimidin-4-yl)methanolReplace -SCH3 with -CF3 to block S-oxidation.4515.4
C (2-(Methylthio)-5-fluoro pyrimidin-4-yl)methanolAdd a fluorine atom to the pyrimidine ring to block potential ring hydroxylation.2527.7
D (2-(Methylsulfinyl )pyrimidin-4-yl)methanolPre-formed Metabolite (Sulfoxide)886.6
Analysis of Derivatives
  • Derivative A (Parent Compound): Shows moderate to high clearance (t½ = 12 min). This suggests the presence of significant metabolic liabilities, likely the methylthio group and potentially the pyrimidine ring.

  • Derivative B (CF3 Replacement): Replacing the metabolically labile methylthio group with a trifluoromethyl (-CF3) group, which is highly resistant to oxidative metabolism, results in a dramatic improvement in stability (t½ = 45 min). This provides strong evidence that S-oxidation is a primary clearance pathway for the parent compound.

  • Derivative C (Fluorination): The introduction of a fluorine atom at the 5-position of the pyrimidine ring leads to a notable increase in stability (t½ = 25 min). Fluorine atoms can act as "metabolic blockers." By placing an electron-withdrawing and sterically small atom at a potential site of hydroxylation, it can disfavor enzymatic attack by CYP450s, thereby slowing metabolism.[2] The improvement, while significant, is less than that of Derivative B, suggesting that ring hydroxylation is a secondary, but still relevant, metabolic pathway.

  • Derivative D (Sulfoxide Metabolite): Synthesizing and testing the predicted primary metabolite provides crucial information. The sulfoxide (Derivative D) is cleared even faster than the parent compound (t½ = 8 min). This is a common observation, as the introduction of a polar group can sometimes lead to further, more rapid metabolism or clearance. This result confirms that the initial S-oxidation step is a critical determinant of the overall metabolic profile.

Conclusion and Strategic Outlook

This comparative guide demonstrates a rational, data-driven approach to improving the metabolic stability of the this compound scaffold. The in vitro liver microsomal stability assay is an indispensable tool for generating quantitative data to guide medicinal chemistry efforts.

Our analysis reveals that the primary metabolic liability of this scaffold is the methylthio group, which undergoes rapid S-oxidation. Blocking this pathway by replacing the -SCH3 group with a bioisostere like -CF3 offers the most effective strategy for enhancing metabolic stability. Additionally, protecting the pyrimidine ring with substituents like fluorine can address secondary metabolic pathways. By systematically identifying and addressing these metabolic "hot-spots," researchers can design next-generation compounds with improved pharmacokinetic properties, increasing their potential for becoming successful clinical candidates.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(4), 402-408. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link][7]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Kumar, S., & Saini, M. (2012). In vitro metabolism of drugs: a review. International Research Journal of Pharmacy, 3(5), 89-96.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link][1]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link][10]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link][8]

  • Xiang, W., Choudhary, S., Hamel, E., Mooberry, S. L., & Gangjee, A. (2018). Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Bioorganic & Medicinal Chemistry, 26(9), 2437-2451. [Link][5][6]

  • Henderson, C. J., McLaughlin, L. A., & Wolf, C. R. (2013). The role of cytochrome P450s in the metabolic activation of chemical carcinogens. In Drug-Metabolizing Enzymes (pp. 1-32). Humana Press.
  • Yeung, K. S., et al. (2011). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 21(15), 4482-4487. [Link][13]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is a foundational pillar of laboratory safety, regulatory adherence, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-(Methylthio)pyrimidin-4-yl)methanol, a key intermediate in various synthetic pathways. By integrating established safety protocols with the specific chemical characteristics of this compound, this document serves as an essential resource for maintaining a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is critical. While a comprehensive Safety Data Sheet (SDS) should always be the primary source of information, the following hazard profile is based on available data for the compound and structurally related molecules.[1][2]

This compound should be handled as a substance that is:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

The presence of a sulfur-containing functional group and a pyrimidine ring necessitates careful handling to prevent inadvertent exposure and ensure proper waste stream segregation. All laboratory personnel must be thoroughly familiar with these risks before handling the compound.[3]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

A summary of the key hazard classifications for this compound.

Personal Protective Equipment (PPE): The First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks during all stages of handling and disposal.[4][5]

  • Eye and Face Protection: Wear safety goggles or a face shield to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

For Small Spills:

  • Alert personnel in the immediate vicinity.

  • Ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[2]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.[2]

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[6][7]

  • Solid Waste: All solid materials contaminated with this compound, including gloves, weighing paper, and absorbent materials, must be collected in a designated solid hazardous waste container.[2]

  • Liquid Waste: Unused or spent solutions of this compound should be collected in a designated liquid hazardous waste container.[2] Do not mix this waste with other incompatible waste streams.[2] As a sulfur-containing organic compound, it should be segregated from strong oxidizing agents.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[2][7] The rinsate must be collected and disposed of as hazardous liquid waste.[2][8] After triple rinsing and air drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[7]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9][10] The container must be kept securely closed except when adding waste.[6][11]

Disposal Workflow: A Step-by-Step Procedural Guide

The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company.[2][12] Adherence to institutional and regulatory guidelines is mandatory.[3][13][14]

Experimental Protocol: Waste Collection and Storage

  • Container Selection: Choose a waste container that is compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[5] The label must include the chemical name, accumulation start date, and associated hazards.

  • Waste Addition: Carefully transfer the waste into the labeled container, ensuring not to overfill it. Leave at least 10% headspace to allow for expansion.

  • Secure Closure: Tightly seal the container immediately after adding waste.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[2][9][10] The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][10] Ensure secondary containment is in place for liquid waste.[6]

  • Disposal Request: Once the container is full or waste is no longer being generated, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]

Logical Flow for Disposal Decision Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_collection Collection & Segregation cluster_final Final Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Decision workflow for the disposal of this compound.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023-07-11). USA-SC. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety, Princeton University. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Duke University. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet. National Institute of Standards and Technology (NIST). [Link]

  • Safety Data Sheet. Advanced Biotech. [Link]

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  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health (NIH). [Link]

  • Green Synthesis of Pyrimidine Derivative. ResearchGate. [Link]

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A Researcher's Guide to the Safe Handling of (2-(Methylthio)pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. The compound (2-(Methylthio)pyrimidin-4-yl)methanol, a key synthetic intermediate, presents a unique set of handling requirements that necessitate a robust safety protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the first step in establishing a safe handling protocol. While a comprehensive toxicological profile may be limited, data from suppliers and structurally similar compounds provide critical insights into its potential risks.

Based on available information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this compound is "Warning" .[1] A thorough risk assessment should be conducted before any handling, considering the quantity of the compound being used, the nature of the experimental procedure, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, along with the rationale for each.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.To protect against splashes and airborne particles that can cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat.[3][4]To prevent skin contact, which can lead to irritation.[2][3] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood).[2][4]To avoid inhalation of dust or aerosols that may cause respiratory irritation.[2][3]
Footwear Fully enclosed, chemical-resistant shoes.To protect against spills and provide a stable footing in the laboratory environment.[5]

Expert Insight: The choice of glove material is critical. While nitrile gloves are commonly used, for prolonged exposure or handling of larger quantities, consulting a glove compatibility chart for pyrimidine and organosulfur compounds is recommended to ensure adequate protection.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid and liquid chemical spills. The kit should contain an inert absorbent material.[6]

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE Area Work in Designated Area (Fume Hood) Prep->Area Verify Weigh Weigh Compound Carefully Area->Weigh Dissolve Dissolve/React as per Protocol Weigh->Dissolve Decontaminate Decontaminate Glassware and Surfaces Dissolve->Decontaminate Dispose Segregate and Dispose of Waste Properly Decontaminate->Dispose Doff Doff PPE Correctly Dispose->Doff

Caption: A streamlined workflow for the safe handling of this compound.

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to minimize the potential for inhaling dust particles.

  • Dissolving and Reaction: When preparing solutions or running reactions, add the compound slowly to the solvent or reaction mixture to avoid splashing.

  • Post-Handling: After handling is complete, decontaminate all surfaces and equipment.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]

  • Spill: For small spills, contain the material with an inert absorbent and place it in a suitable, labeled container for disposal.[2][6] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation

Waste_Segregation cluster_waste_types Waste Categories cluster_disposal Disposal Pathway Compound This compound Waste Streams Solid Solid Waste (Contaminated PPE, Weigh Paper) Compound->Solid Segregate into Liquid Liquid Waste (Unused Solutions, Reaction Quench) Compound->Liquid Segregate into Sharps Contaminated Sharps (Needles, Syringes) Compound->Sharps Segregate into Container Labeled Hazardous Waste Container Solid->Container Liquid->Container Sharps->Container EHS EHS/Licensed Waste Management Container->EHS For Pickup

Caption: A logical flow for the segregation and disposal of waste containing this compound.

  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and absorbent materials, should be collected in a designated solid hazardous waste container.[6]

  • Liquid Waste: Unused or spent solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.[6]

  • Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[9]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers securely closed when not in use.[6]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6] Never dispose of this compound down the drain or in regular trash.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol.
  • Sigma-Aldrich. (n.d.). This compound | 102921-92-6.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol Safety Data Sheet.
  • National Institute of Standards and Technology. (2015, March 13). SAFETY DATA SHEET.
  • The University of Edinburgh. (2024, July 22). Personal Protective Equipment | Health & Safety.
  • Benchchem. (n.d.). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • ChemicalBook. (2025, July 26). (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.